Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJBBCBOFEEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628186 | |
| Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65269-18-3 | |
| Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates to the final product. Each step is detailed with established protocols, mechanistic insights, and critical process parameters.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its strategic functionalization, featuring a reactive chloro group at the 4-position and a methoxy group at the 2-position, allows for diverse subsequent chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures. This guide delineates a logical and efficient pathway for its laboratory-scale preparation.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from the formation of a pyrimidine ring system, followed by functional group interconversions. The proposed pathway is as follows:
-
Step 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate. This initial step involves the construction of the core pyrimidine ring.
-
Step 2: Synthesis of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate. This step introduces the methoxy group at the 2-position.
-
Step 3: Synthesis of this compound. The final step is a chlorination reaction to install the chloro group at the 4-position.
This pathway is advantageous as it utilizes common reagents and follows well-established reaction principles in heterocyclic chemistry.
Caption: Proposed three-step synthesis of this compound.
Part 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate
The initial and foundational step is the construction of the pyrimidine ring. This is typically achieved through a cyclocondensation reaction. A common and cost-effective method involves the reaction of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add diethyl malonate, followed by urea.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solid product is precipitated by acidification with a suitable acid, such as hydrochloric acid.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
| Parameter | Value |
| Starting Materials | Diethyl malonate, Urea, Sodium, Absolute Ethanol |
| Reaction Time | 6-8 hours |
| Temperature | Reflux (approx. 78 °C) |
| Typical Yield | 60-70% |
Part 2: Synthesis of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate
With the pyrimidine core established, the next step is the selective introduction of the methoxy group at the 2-position. This is an O-methylation reaction, typically carried out using a methylating agent in the presence of a base.
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, suspend Ethyl 2,4-dihydroxypyrimidine-5-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate, to the suspension.
-
Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
| Parameter | Value |
| Starting Material | Ethyl 2,4-dihydroxypyrimidine-5-carboxylate |
| Reagents | Dimethyl sulfate, Potassium carbonate, DMF |
| Reaction Time | 4-6 hours |
| Temperature | Room temperature to 50 °C |
| Typical Yield | 75-85% |
Part 3: Synthesis of this compound
The final transformation is the chlorination of the hydroxyl group at the 4-position. This is a crucial step that introduces the reactive handle for further synthetic manipulations. The most common and effective reagent for this type of transformation is phosphorus oxychloride (POCl₃).
Mechanism and Rationale for Reagent Choice
The hydroxyl group on the pyrimidine ring is not a good leaving group. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the desired 4-chloro derivative. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline, which can act as a catalyst and a scavenger for the HCl generated during the reaction.
Caption: Experimental workflow for the chlorination of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate.
Experimental Protocol
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride guard tube, place Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can also be added.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step must be done cautiously as the reaction of POCl₃ with water is highly exothermic.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium carbonate solution, until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
| Parameter | Value |
| Starting Material | Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (optional) |
| Reaction Time | 2-4 hours |
| Temperature | Reflux (approx. 105 °C) |
| Typical Yield | 80-90% |
Conclusion
The described three-step synthesis provides a reliable and efficient route to this compound. The methodology relies on fundamental organic reactions and utilizes readily available reagents, making it suitable for laboratory-scale synthesis. The final product is a valuable intermediate for the development of novel therapeutic agents, and this guide provides the necessary technical details for its successful preparation.
An In-Depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Foreword for the Research Professional: This document serves as a comprehensive technical guide for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0). It is designed for researchers, medicinal chemists, and professionals in drug development who utilize pyrimidine derivatives as key building blocks in the synthesis of novel therapeutic agents. This guide moves beyond a simple recitation of data, offering insights into the causality of its chemical behavior and its strategic application in modern pharmaceutical research.
Core Molecular Profile and Physicochemical Characteristics
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a polysubstituted pyrimidine that presents as an off-white to light yellow solid at room temperature.[1][2] Its strategic arrangement of functional groups—a reactive chloro group at the 4-position, a methylthio group at the 2-position, and an ethyl ester at the 5-position—renders it a highly versatile intermediate in organic synthesis.[3] The chloro atom, in particular, is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of its utility in building more complex molecular architectures.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₂O₂S | [1][3] |
| Molecular Weight | 232.69 g/mol | [1][3] |
| CAS Number | 5909-24-0 | [3][4] |
| Appearance | Off-white to light yellow solid/powder | [1][2] |
| Melting Point | 60-63 °C | [1][2][4] |
| Boiling Point | 132 °C at 0.4 mmHg | [1][2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated place | [1][4] |
The structural representation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is depicted in the following diagram:
Caption: Chemical structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Spectral Data Synopsis
The structural integrity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is confirmed through standard spectroscopic techniques. While detailed, specific spectra are proprietary to suppliers, publicly available data provides characteristic fingerprints.
-
Mass Spectrometry: The nominal mass of the compound is 232 g/mol . In mass spectrometry, the most prominent peaks are observed at m/z values of 232 (M+), 234 (M+2, corresponding to the chlorine-37 isotope), and 204.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum, typically recorded using techniques like ATR-IR, would show characteristic absorption bands for the carbonyl group (C=O) of the ester, C-Cl stretching, and vibrations associated with the pyrimidine ring.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methylthio group (-SCH₃), and a singlet for the proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR would show distinct peaks for the carbons in the pyrimidine ring, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbon of the methylthio group.[3]
-
Chemical Reactivity and Synthetic Versatility
The synthetic utility of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is a proficient leaving group, making it the primary site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of substituents, a critical step in the generation of compound libraries for drug screening.
Common transformations include reactions with:
-
Amines: To introduce substituted amino groups, a key step in the synthesis of many kinase inhibitors.
-
Alkoxides and Phenoxides: To form ether linkages.[5]
-
Thiolates: To introduce new thioether moieties.[5]
Interestingly, under certain conditions with strong nucleophiles like cyanide or an excess of sodium methoxide, the methylthio group at the 2-position can also be displaced, demonstrating its lability.[5] This dual reactivity, though sometimes a challenge, provides additional avenues for molecular diversification.
The following diagram illustrates a generalized workflow for the synthetic application of this pyrimidine derivative:
Sources
- 1. csnvchem.com [csnvchem.com]
- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Ethyl 4-chloro-2-substituted-pyrimidine-5-carboxylates: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of a key class of heterocyclic compounds: Ethyl 4-chloro-2-substituted-pyrimidine-5-carboxylates. While the specific compound "Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate" is not readily found in chemical literature, this guide will focus on a closely related and extensively studied analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , which serves as a vital intermediate in pharmaceutical synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and significant applications, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases.[1] The strategic placement of various functional groups on the pyrimidine ring allows for the synthesis of diverse compounds with a wide range of pharmacological activities.[2]
The primary focus of this guide, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , is a versatile building block in organic synthesis.[3]
Table 1: Chemical Identifiers for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
| Identifier | Value |
| CAS Number | 5909-24-0[2][4][5] |
| Molecular Formula | C8H9ClN2O2S[3][5] |
| Molecular Weight | 232.69 g/mol [3][5] |
| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[5] |
| Synonyms | 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate[3][5] |
Below is the chemical structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:
Caption: Chemical structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Synthesis and Reaction Mechanisms
The synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a well-established multi-step process. A common and efficient method involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base. This reaction forms a 4-oxopyrimidine sodium salt intermediate. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3), under reflux conditions yields the desired 4-chloro derivative.[2]
Caption: Synthetic workflow for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
The reactivity of the 4-chloro position is crucial for its utility as a synthetic intermediate. The chlorine atom acts as a good leaving group, readily undergoing nucleophilic aromatic substitution (SnAr) reactions. This allows for the introduction of various functionalities at this position, which is a key strategy in the synthesis of diverse drug candidates. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the other substituents on the pyrimidine ring.[6]
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
| Property | Value | Source |
| Appearance | White to yellow solid | [2] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 132°C/0.4mmHg (lit.) | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
Spectroscopic data is critical for the characterization and purity assessment of the compound. While a comprehensive spectral analysis is beyond the scope of this guide, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Applications in Drug Discovery and Development
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[2][3] Its primary application lies in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[2][7]
This compound has been utilized in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown potent inhibitory activity against kinases such as Raf.[2] These kinases are often dysregulated in cancer cells, and their inhibition can lead to anti-proliferative effects.[2] Furthermore, it serves as a precursor for the synthesis of inhibitors of other kinases, including Cdk4, PDGF, and FGF, which are also implicated in various diseases.[7]
The versatility of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate also extends to the synthesis of other biologically active compounds with potential therapeutic applications, including antiviral, antifungal, and antibacterial agents.[2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. csnvchem.com [csnvchem.com]
- 4. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Key Pyrimidine Intermediates
A Note to the Researcher: The initial request concerned the spectroscopic data for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available, experimentally-derived spectroscopic data for this specific compound.
In the spirit of scientific advancement and to provide a valuable and detailed resource, this guide will focus on the closely related and well-documented analogue: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS Number: 5909-24-0). The structural difference—a methylthio (-SCH₃) group in place of a methoxy (-OCH₃) group—is electronically significant and provides a robust framework for understanding the spectroscopic behavior of this class of compounds. Throughout this guide, we will provide expert insights into how the data would be expected to differ for the originally requested methoxy analogue, thereby providing a predictive tool for researchers working with similar structures.
Spectroscopic Analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals. Pillar I: Introduction & Molecular Overview
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pivotal intermediate in synthetic organic chemistry. Its trifunctional nature—bearing a reactive chloro group, a manipulable methylthio group, and an ester moiety—makes it a versatile building block for the synthesis of complex heterocyclic systems, including kinase inhibitors and other pharmacologically active molecules.[1][2] Accurate characterization of this intermediate is paramount to ensure the identity and purity of subsequent products in a synthetic route. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Pillar II: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound of this nature, both ¹H (proton) and ¹³C (carbon) NMR provide unambiguous evidence of its constitution.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule, offering critical information on their chemical environment, connectivity, and quantity.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Field Insights |
|---|---|---|---|---|
| ~8.75 | Singlet | 1H | H-6 (Pyrimidine ring) | The single proton on the pyrimidine ring is significantly deshielded due to the anisotropic effects of the two ring nitrogen atoms and the electron-withdrawing nature of the adjacent ester and chloro groups. Its singlet multiplicity confirms the absence of adjacent protons. |
| ~4.40 | Quartet | 2H | -OCH₂ CH₃ (Ethyl ester) | This quartet arises from the methylene protons of the ethyl group. They are split by the three adjacent methyl protons (n+1 rule, 3+1=4), resulting in a quartet. The chemical shift is downfield due to the adjacent oxygen atom of the ester. |
| ~2.60 | Singlet | 3H | -SCH₃ (Methylthio) | The three protons of the methylthio group appear as a sharp singlet. Their chemical shift is characteristic of a methyl group attached to a sulfur atom, which is less deshielding than an oxygen atom. |
| ~1.40 | Triplet | 3H | -OCH₂CH₃ (Ethyl ester) | These methyl protons are split by the two adjacent methylene protons into a triplet (n+1 rule, 2+1=3). This signal is the most upfield, as it is furthest from the electron-withdrawing functionalities. |
Comparative Insight: The Methoxy Analogue For the requested this compound, the -SCH₃ signal at ~2.60 ppm would be absent. It would be replaced by a singlet integrating to 3H for the -OCH₃ group, expected at a more downfield position, typically around ~4.0-4.1 ppm . This significant downfield shift is a direct consequence of the higher electronegativity of oxygen compared to sulfur, which deshields the attached protons more effectively.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom, confirming the core structure and the presence of key functional groups.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment | Causality and Field Insights |
|---|---|---|
| ~173.0 | C-2 (-SC H₃) | The carbon attached to the sulfur and two nitrogen atoms is highly deshielded. |
| ~163.0 | C =O (Ester) | The carbonyl carbon of the ester group is characteristically found in this downfield region. |
| ~160.0 | C-4 (-Cl) | The carbon atom bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine and the influence of the ring nitrogens. |
| ~157.0 | C-6 | The carbon atom attached to the lone ring proton (H-6) appears in the aromatic/heteroaromatic region. |
| ~115.0 | C-5 | The carbon atom to which the ester group is attached. Its chemical shift is influenced by both the pyrimidine ring and the carbonyl group. |
| ~62.0 | -OC H₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom. |
| ~14.0 | -SC H₃ | The methyl carbon of the methylthio group. Sulfur's electronegativity results in a moderate downfield shift. |
| ~13.8 | -OCH₂C H₃ | The terminal methyl carbon of the ethyl group, typically found in the upfield region of the spectrum. |
Comparative Insight: The Methoxy Analogue In the methoxy analogue, the C-2 carbon (~173.0 ppm) would likely shift slightly, but the most significant change would be the chemical shift of the methyl carbon. The -OC H₃ carbon would appear much further downfield, typically in the ~55-60 ppm range, compared to the ~14.0 ppm for the -SC H₃ carbon. This large difference is a reliable diagnostic tool to distinguish between the two analogues.
Pillar III: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Key IR Absorption Bands (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Significance and Interpretation |
|---|---|---|
| ~2980-3000 | C-H stretch (sp³) | Corresponds to the C-H bonds in the ethyl and methyl groups. |
| ~1720-1730 | C=O stretch (Ester) | A strong, sharp absorption band characteristic of the carbonyl group in the ethyl ester. This is often the most prominent peak in the spectrum. |
| ~1550-1580 | C=N/C=C stretch | Aromatic/heteroaromatic ring stretching vibrations from the pyrimidine core. |
| ~1200-1300 | C-O stretch (Ester) | Characteristic stretching vibration for the C-O single bond of the ester functionality. |
| ~1000-1100 | C-Cl stretch | The vibration of the carbon-chlorine bond, often appearing in the fingerprint region. |
Comparative Insight: The Methoxy Analogue The IR spectrum of the methoxy analogue would be very similar. The key difference would be the presence of a distinct C-O-C stretching vibration for the methoxy group, typically appearing as a strong band in the 1050-1150 cm⁻¹ region. This might overlap with other signals in the fingerprint region but would be a key feature to look for.
Pillar IV: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z (mass-to-charge) | Ion | Interpretation |
|---|---|---|
| 232/234 | [M]⁺ / [M+2]⁺ | The molecular ion peaks. The characteristic ~3:1 intensity ratio of the M and M+2 peaks is definitive proof of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[3] |
| 203/205 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester group. |
| 187/189 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation pathway for ethyl esters. |
| 159/161 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OC₂H₅]⁺ fragment. |
Molecular Structure and Key Identifiers
Caption: Simplified EI fragmentation pathway for the title compound.
Comparative Insight: The Methoxy Analogue The molecular weight of the methoxy analogue would be lower. The molecular formula is C₈H₉ClN₂O₃, giving a monoisotopic mass of 216.03 g/mol . Therefore, the molecular ion peaks [M]⁺ and [M+2]⁺ would appear at m/z 216 and 218 , respectively. The fragmentation pattern would be analogous, with initial losses of the ethyl (-29) or ethoxy (-45) radicals.
Pillar V: Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are recommended for acquiring the spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: ATR-IR Spectroscopy
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum should be automatically background-corrected by the instrument software.
Protocol 3: EI-Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and significant fragments.
-
Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the presence of chlorine and the major fragment ions to corroborate the proposed structure.
This guide has detailed the expected ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The provided data, interpretation, and protocols serve as a self-validating system for researchers to confirm the identity and purity of this important synthetic intermediate. Furthermore, the comparative insights provided for its methoxy analogue offer a predictive framework, enhancing the utility of this guide for scientists working with a broader class of substituted pyrimidines. The rigorous application of these analytical techniques is fundamental to maintaining the high standards of scientific integrity and trustworthiness required in research and drug development.
References
-
PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]
-
El-Emary, T. I. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. Journal of Chemical and Pharmaceutical Research, 2016, 8(8), 521-529. Available from: [Link]
-
Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available from: [Link]
-
Lister, J. H.; Timmis, G. M. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1242-1244. Available from: [Link]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Introduction
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its functionalized pyrimidine core serves as a versatile scaffold for the development of kinase inhibitors and other therapeutic compounds.[1][2] This guide provides an in-depth analysis of the common and alternative starting materials for its synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the selection of precursors and the fundamental reaction mechanisms that govern the construction of this essential heterocyclic compound.
Core Synthetic Strategies: Building the Pyrimidine Ring
The synthesis of this compound fundamentally relies on the construction of the pyrimidine ring, followed by functional group interconversions. The most prevalent strategies involve the condensation of a three-carbon (C3) electrophilic component with a one-carbon, two-nitrogen (N-C-N) nucleophilic component.
Primary Synthetic Route: The Malonate and Amidine Condensation
A widely adopted and efficient pathway to pyrimidine-5-carboxylates involves the condensation of a malonic ester derivative with an amidine or a related N-C-N synthon. This approach offers a high degree of flexibility in introducing substituents onto the pyrimidine ring.
Key Starting Materials:
-
Diethyl Ethoxymethylenemalonate (DEMM): This C3 component is a highly versatile and reactive precursor in pyrimidine synthesis.[3] The ethoxymethylene group provides a masked aldehyde functionality, which is crucial for the cyclization step. DEMM itself can be synthesized from diethyl malonate and triethyl orthoformate.[4]
-
O-Methylisourea: This serves as the N-C-N building block, providing the 2-methoxy group directly. It is typically used as a salt, such as the sulfate or hydrochloride.
-
S-Methylisothiourea: An alternative to O-methylisourea, this reagent introduces a 2-methylthio group, which can be subsequently converted to the desired 2-methoxy group.[5]
-
Formamidine Acetate: This is another key reagent that can serve as the N-C-N source in pyrimidine synthesis.[6][7][8]
Reaction Mechanism and Protocol
The synthesis generally proceeds in two key steps: (1) the formation of a 4-hydroxypyrimidine intermediate via condensation and cyclization, and (2) the subsequent chlorination of the 4-position.
Step 1: Condensation and Cyclization to form Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate
The reaction is initiated by the Michael addition of the amidine nitrogen to the activated double bond of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrimidine ring.
Caption: Formation of the pyrimidine ring via condensation and cyclization.
Experimental Protocol:
-
To a solution of sodium ethoxide in ethanol, add O-methylisourea sulfate (or a similar salt).
-
To this mixture, add diethyl ethoxymethylenemalonate dropwise at a controlled temperature.
-
The reaction mixture is then heated under reflux for several hours to drive the cyclization to completion.
-
After cooling, the reaction is quenched, and the pH is adjusted to precipitate the 4-hydroxypyrimidine product.
-
The crude product is collected by filtration and can be purified by recrystallization.
Step 2: Chlorination of the 4-Hydroxy Group
The 4-hydroxy group of the pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidone). This hydroxyl group can be readily converted to a chloro group using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5]
Caption: Conversion of the 4-hydroxy group to a chloro group.
Experimental Protocol:
-
The dried ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated under reflux until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water, leading to the precipitation of the final product.
-
The crude this compound is collected by filtration, washed, and can be further purified.
Alternative Synthetic Approaches
While the malonate-amidine condensation is a mainstay, other synthetic strategies offer alternative routes, which may be advantageous depending on the availability of starting materials and desired substitution patterns.
Synthesis from Dihydroxypyrimidines
An alternative approach begins with the synthesis of a 2-substituted-4,6-dihydroxypyrimidine, followed by selective functionalization.
Starting Materials:
-
Malonic Acid or its Esters (e.g., Diethyl Malonate): The core C3 fragment.[9]
-
Urea or Substituted Ureas/Amidines: To provide the N-C-N component. For instance, O-ethylisourea can be used to synthesize 2-ethoxy-4,6-dihydroxypyrimidine.[10]
Synthetic Pathway:
-
Ring Formation: Condensation of diethyl malonate with a suitable amidine (e.g., O-methylisourea) in the presence of a base like sodium methoxide yields 2-methoxy-4,6-dihydroxypyrimidine.[10]
-
Formylation: Introduction of the carboxylate precursor at the 5-position can be achieved through a Vilsmeier-Haack reaction.[11][12] This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as a formylating agent.[11]
-
Oxidation and Esterification: The introduced formyl group can then be oxidized to a carboxylic acid and subsequently esterified to yield the ethyl ester.
-
Chlorination: The final step involves the chlorination of the 4-hydroxy group as previously described.
Caption: An alternative synthetic route starting from a dihydroxypyrimidine.
Quantitative Data Summary
| Synthetic Route | Key Starting Materials | Typical Yield | Advantages | Disadvantages |
| Primary Route | Diethyl Ethoxymethylenemalonate, O-Methylisourea | Good to Excellent | Convergent, high-yielding, and well-established. | Requires pre-functionalized malonate. |
| Alternative Route | Diethyl Malonate, O-Methylisourea | Moderate to Good | Utilizes simpler starting materials. | Longer synthetic sequence, may require optimization of formylation and oxidation steps. |
Conclusion
The synthesis of this compound is a well-established process with the condensation of diethyl ethoxymethylenemalonate and O-methylisourea being the most direct and efficient route. The choice of starting materials is dictated by factors such as availability, cost, and the desired substitution pattern on the final molecule. A thorough understanding of the underlying reaction mechanisms and experimental conditions is paramount for the successful and scalable production of this vital pharmaceutical intermediate. The alternative pathways, while potentially longer, offer valuable flexibility in research and development settings.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Formamidine Acetate CAS 3473-63-0: A Versatile Intermediate for Pharmaceutical and Heterocyclic Synthesis.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Baran, P. S., & Ryan, A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.
- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.
- A Convenient Synthesis of Formamidine and Acetamidine Acetate.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2020). ChemProc, 16(1), 104.
- Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.
- US Patent 5,463,055A. Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- Lipson, V. V., Svetlichnaya, N. V., Borodina, V. V., & Zubatyuk, R. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 48(5), 784–791.
- Dong, D., et al. (2008). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Organic Syntheses Procedure. diethyl methylenemalonate. Available from: [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 749.
-
Chemsrc. This compound. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis: The Power of Diethyl Ethoxymethylenemalonate as a Versatile Intermediate.
-
PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available from: [Link]
- CN Patent 102898382A. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
PubChem. Diethyl (ethoxymethylene)malonate. Available from: [Link]
- Patsnap. 2-amino-4,6-dimethoxypyrimidine synthesis method.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(4), 469–471.
- CN Patent 103554036B. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine.
-
PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available from: [Link]
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172.
- CN Patent 102399196A. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
LookChem. Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Available from: [Link]
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. csnvchem.com [csnvchem.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. nbinno.com [nbinno.com]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
Reactivity profile of the chloro group in Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
An In-Depth Technical Guide to the Reactivity Profile of the Chloro Group in Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a pyrimidine core embellished with a reactive chloro group, a methoxy substituent, and an ethyl carboxylate moiety, offers a versatile platform for molecular elaboration. Pyrimidine derivatives are ubiquitous in biologically active molecules, including DNA bases, approved drugs, and clinical candidates, exhibiting a wide spectrum of pharmacological activities such as anticancer, antiviral, and antibacterial properties.[1]
The synthetic utility of this reagent is primarily centered on the reactivity of the chlorine atom at the C4 position. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms and the C5-ester, renders the C4 position highly susceptible to a variety of transformations.[2] This guide provides a comprehensive exploration of the reactivity profile of this chloro group, focusing on the mechanistic underpinnings and practical applications of its displacement through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding this reactivity is paramount for its effective deployment in the synthesis of complex molecular architectures and novel pharmaceutical agents.
Electronic Properties and the Principle of Reactivity
The notable reactivity of the C4-chloro group in this compound is a direct consequence of the electronic landscape of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 are powerful electron-withdrawing centers, which significantly reduce the electron density across the aromatic system. This effect is most pronounced at the C2, C4, and C6 positions. The presence of the ethyl carboxylate group at the C5 position further withdraws electron density, enhancing the electrophilicity of the adjacent C4 carbon.
This pronounced electron deficiency makes the C4 carbon an excellent target for nucleophilic attack. The chloro atom serves as a competent leaving group, facilitating two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Nucleophiles can directly attack the C4 carbon, leading to the formation of a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion to yield the substituted product.
-
Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is reactive towards oxidative addition to a low-valent palladium(0) complex, initiating catalytic cycles such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The oxidative addition to this C-Cl bond is often the rate-limiting step in these transformations.[3]
The diagram below illustrates the stabilization of the negative charge in the Meisenheimer complex formed during an SNAr reaction, a key factor in the high reactivity of the C4 position.
Caption: Logical flow of SNAr at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The direct displacement of the C4-chloro group by nucleophiles is one of the most straightforward and widely utilized transformations for this substrate. The high electrophilicity of the C4 position allows these reactions to proceed under relatively mild conditions. A diverse array of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a variety of substituted pyrimidines.
The regioselectivity of this reaction is excellent, with nucleophilic attack occurring almost exclusively at the C4 position.[4] This is a common feature for 2,4-disubstituted pyrimidines where the C4 position is generally more activated towards nucleophilic attack than the C2 position.[5]
Representative SNAr Transformations
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 4-Aminopyrimidine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), Heat |
| Oxygen | Alkoxides (e.g., NaOMe) | 4-Alkoxypyrimidine | Alcohol solvent, Room Temp to Reflux |
| Oxygen | Phenoxides (e.g., Sodium Phenoxide) | 4-Aryloxypyrimidine | Aprotic polar solvent (e.g., DMF), Heat |
| Sulfur | Thiolates (e.g., Sodium Thiophenoxide) | 4-Thioetherpyrimidine | Aprotic polar solvent (e.g., DMF), Room Temp |
Experimental Protocol: Synthesis of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate
This protocol describes a typical SNAr reaction with an amine. Acid-promoted aminations, particularly with anilines, have proven effective and can offer a sustainable approach, sometimes proceeding readily in water.[6]
-
Reagent Preparation: To a solution of this compound (1.0 eq) in 1,4-dioxane (0.2 M), add the desired amine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction Setup: The reaction vessel is sealed and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and the C4-chloro group of the title compound is an excellent substrate for these powerful transformations. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the electron-deficient nature of the pyrimidine ring facilitates the challenging oxidative addition step.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester.[2] This reaction is of immense interest in drug discovery for the synthesis of biaryl and heteroaryl structures.[7]
Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent: A suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture) are added via syringe.[5]
-
Reaction: The mixture is heated, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of N-aryl and N-heteroaryl bonds, the Buchwald-Hartwig amination is a powerful alternative to classical SNAr methods, often proceeding under milder conditions with a broader substrate scope.[8] The key to a successful amination of an aryl chloride is the choice of ligand, which must be sufficiently electron-rich and bulky to promote the difficult oxidative addition of the C-Cl bond to the palladium center.[3][9]
Catalytic Cycle: The cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Reagents and Solvent: Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is quenched carefully with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the chloropyrimidine and a terminal alkyne, yielding valuable alkynylpyrimidine intermediates.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]
Catalytic Cycle: The process involves two interconnected cycles. In the palladium cycle, oxidative addition of the C-Cl bond is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne, copper(I), and the amine base.[12]
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%). The vessel is evacuated and backfilled with argon.
-
Reagents and Solvent: Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.1-1.5 eq).
-
Reaction: The reaction is typically stirred at temperatures ranging from room temperature to 60 °C and monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and purified by column chromatography.
Applications in Drug Discovery
The versatility of the C4-chloro group makes this compound and its close analogs, such as the 2-(methylthio) derivative, valuable intermediates in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][13] For instance, the core structure is present in pyrido[2,3-d]pyrimidin-7-one derivatives that act as inhibitors of kinases like Raf, which are implicated in cell proliferation and cancer.[1] The ability to readily introduce diverse substituents at the C4 position through the reactions described above is crucial for building molecular libraries and optimizing structure-activity relationships (SAR) in drug development programs.
Conclusion
This compound is a privileged scaffold whose reactivity is dominated by the C4-chloro substituent. This group serves as an excellent handle for a wide range of chemical transformations, most notably nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring provides the necessary activation for these reactions to proceed with high efficiency and regioselectivity. A thorough understanding of these reactivity profiles, reaction mechanisms, and experimental protocols empowers chemists to strategically employ this versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72.
- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Chem-Impex. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- BLD Pharm. (n.d.). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
- MedchemExpress.com. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
- (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min.
- Wikipedia. (n.d.). Sonogashira coupling.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- SciSpace. (n.d.). Sonogashira coupling.
- ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
- Cymit Química S.L. (n.d.). This compound.
Sources
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
Substituted Pyrimidines: A Technical Guide to Their Diverse Biological Activities in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of DNA and RNA nucleobases.[1] This inherent biological significance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents.[2][3] This guide offers a comprehensive technical exploration of the multifaceted biological activities of substituted pyrimidines, with a focus on their applications in oncology, infectious diseases, inflammation, and neurology. We will delve into mechanisms of action, structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols to provide a vital resource for the modern drug discovery professional.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structure of cytosine, thymine, and uracil.[4][5] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for interacting with a wide range of biological targets.[2] The synthetic tractability of the pyrimidine ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[6][7]
Anticancer Activities of Substituted Pyrimidines
Substituted pyrimidines are among the most successful scaffolds in modern oncology.[8][9] Their antitumor mechanisms are diverse, ranging from the inhibition of critical enzymes involved in cell cycle progression to the modulation of key signaling pathways.[8][10]
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that govern cell proliferation, survival, and metastasis. The pyrimidine scaffold is particularly effective at targeting the ATP-binding site of kinases, preventing phosphorylation and blocking downstream signaling.[11]
-
Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are key regulators of the cell cycle. Certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[9]
-
Tyrosine Kinase Inhibition : Receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and PDGFr (Platelet-Derived Growth Factor Receptor) are often dysregulated in cancer. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of these kinases.[12] The substitution pattern on the pyrimidine core is critical for achieving selectivity and potency.[11][13] For instance, disubstitution at the ortho positions of a phenyl ring attached to the pyrimidine can significantly increase inhibitory activity against kinases like c-src.[12]
Logical Relationship: SAR in Pyrimidine-Based Kinase Inhibitors
The following diagram illustrates the key structural features of a pyrido[2,3-d]pyrimidine scaffold and how modifications at different positions influence kinase inhibitory activity.
Caption: Structure-Activity Relationship (SAR) for Pyrido[2,3-d]pyrimidine Kinase Inhibitors.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel anticancer agents is initially assessed by their cytotoxic effects on various cancer cell lines. The IC50 value, which represents the concentration of a drug that inhibits cell growth by 50%, is a standard metric.
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Pyrido[2,3-d]pyrimidines | A549 (Lung) | Varies | LOX Inhibition, Cytotoxicity |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidines | MCF-7 (Breast) | 1.25 - 6.75 | Antitumor Activity |
| N-(pyridin-3-yl) pyrimidin-4-amine | HeLa (Cervical) | Comparable to Palbociclib | CDK2 Inhibition |
| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Potent | B-RAF Inhibition |
| Aminopyrimidine (RDS 344) | Glioblastoma, TNBC | Not specified | Antiproliferative |
Data compiled from multiple sources, including references[4][6][9][14].
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial and Antiviral Activities
The pyrimidine scaffold is a crucial component of many antimicrobial and antiviral drugs.[15][16] Its ability to mimic natural nucleosides allows it to interfere with nucleic acid synthesis in pathogens.[17]
Antibacterial and Antifungal Mechanisms
Many pyrimidine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][18][19]
-
DHFR Inhibition: Drugs like Trimethoprim selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide synthesis.[20]
-
Disruption of Cell Processes: Other derivatives may act by disrupting cell wall synthesis, protein synthesis, or other essential metabolic pathways in microbes.[21]
Antiviral Mechanisms: Nucleoside Analogs
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[22] They act by mimicking natural nucleosides and, once incorporated into the viral DNA or RNA chain by viral polymerases, they terminate replication.[17][23]
-
Examples: Drugs like Zidovudine (Retrovir) and Lamivudine (Epivir) are used to treat HIV infections, while Acyclovir is used against herpes simplex viruses.[17]
-
Synergistic Effects: Recent studies have shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs can synergistically inhibit the replication of viruses like SARS-CoV-2.[23][24]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, or C. albicans) in a suitable broth medium.
-
Compound Dilution: Perform a two-fold serial dilution of the test pyrimidine compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Anti-inflammatory Activities
Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[25][26][27]
Mechanism of Action
-
COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[26][27] Some pyrimidines also inhibit lipoxygenase (LOX) enzymes.[14]
-
Cytokine Modulation: Pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 in inflammatory cells like macrophages.[28]
Experimental Workflow: Screening for Anti-inflammatory Activity
This diagram outlines a typical workflow for identifying and characterizing novel pyrimidine-based anti-inflammatory agents.
Caption: High-level workflow for screening pyrimidine derivatives for anti-inflammatory properties.
Central Nervous System (CNS) Activities
Substituted pyrimidines are increasingly being investigated for their potential to treat various CNS disorders.[29][30] Their ability to cross the blood-brain barrier and interact with CNS targets makes them promising candidates.[31]
Targets in the CNS
Pyrimidine derivatives have been designed to act as agonists or antagonists for various CNS receptors, including:
-
Nicotinic and muscarinic acetylcholine receptors[29]
They are also being explored as anticonvulsant agents and as inhibitors of kinases like TBK1, which are implicated in neurodegenerative diseases such as ALS and Alzheimer's disease.[29][32][33]
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for drug discovery.[2][7] Its privileged structure allows for interaction with a multitude of biological targets, leading to a wide spectrum of therapeutic activities.[4] Future research will likely focus on developing pyrimidine derivatives with enhanced selectivity to reduce off-target effects, exploring novel substitution patterns to overcome drug resistance, and designing dual-target inhibitors for complex diseases like cancer.[13][34] The continued exploration of the chemical space around the pyrimidine core promises to yield the next generation of innovative medicines.
References
- Antiviral activities of pyrimidine nucleoside analogues: some structure--activity rel
-
Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
-
Mor, S., & Kumar, S. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Informatics Matters. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ijcrt.org. [Link]
-
[Research advances in antitumor activities of pyrimidine derivatives]. PubMed. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. ResearchGate. [Link]
-
Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. PubMed. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. [Link]
-
Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. degruyter.com. [Link]
-
Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... ResearchGate. [Link]
-
Review on Antimicrobial Activity of Pyrimidine. ProQuest. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. ijpbs.net. [Link]
-
(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. researchgate.net. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
-
New perspectives on the roles of pyrimidines in the central nervous system. ResearchGate. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.com. [Link]
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. wjarr.com [wjarr.com]
- 21. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 22. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 27. benchchem.com [benchchem.com]
- 28. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. eurekaselect.com [eurekaselect.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. pure.dongguk.edu [pure.dongguk.edu]
A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for understanding and determining the solubility of ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the fundamental principles of solubility and provides detailed, field-proven experimental protocols. We empower researchers to generate reliable solubility data in-house, a critical step in drug discovery, process chemistry, and formulation development. This guide details the theoretical underpinnings of solubility, offers a step-by-step guide to the isothermal shake-flask method, and describes robust analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. By synthesizing theoretical knowledge with practical, self-validating protocols, this document serves as an essential resource for scientists working with this and other novel chemical entities.
Introduction: The Critical Role of Solubility Data
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyrimidine, it serves as a versatile building block for more complex molecules, including potential therapeutic agents. The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that dictates its utility in synthetic reactions, purification processes (such as crystallization), and formulation.[1] In drug development, poor solubility can hinder absorption and bioavailability, leading to the failure of otherwise promising candidates.[2]
Therefore, the accurate determination of solubility is not merely a data collection exercise; it is a critical step in assessing the viability and optimizing the handling of a chemical compound. This guide will walk you through the essential theoretical considerations and provide a robust experimental workflow to determine the solubility of this compound in a range of organic solvents.
Theoretical Framework: Understanding the "Why" of Solubility
Solubility is the ability of a solute (in this case, this compound) to form a homogeneous solution with a solvent.[3] This process is governed by thermodynamic principles, primarily the Gibbs free energy of dissolution (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).[3]
ΔG = ΔH – TΔS
A negative ΔG indicates a spontaneous dissolution process. The core principle of "like dissolves like" is a useful heuristic that stems from these thermodynamic considerations. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
Key Intermolecular Interactions to Consider:
-
Van der Waals Forces: Weak, transient forces present in all molecules.
-
Dipole-Dipole Interactions: Occur between polar molecules. The pyrimidine ring, chloro-, methoxy-, and carboxylate groups in our target molecule create significant polarity.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction. While the ester and methoxy groups can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor.
Predicting Solubility from Molecular Structure:
The structure of this compound suggests it is a polar molecule. The presence of electronegative chlorine, oxygen, and nitrogen atoms, along with the ester functionality, contributes to its polarity. Therefore, it is expected to have higher solubility in polar organic solvents.
For context, a structurally similar compound, ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is reported to be soluble in chloroform and ethyl acetate, both of which are moderately polar solvents.[4] This provides a reasonable starting point for solvent selection in our experimental design.
The process of dissolution can be conceptually broken down into three enthalpic steps:
-
ΔH₁ (Solute-Solute): Energy required to break the crystal lattice of the solid solute (endothermic).
-
ΔH₂ (Solvent-Solvent): Energy required to overcome the intermolecular forces of the solvent to create a cavity for the solute (endothermic).
-
ΔH₃ (Solute-Solvent): Energy released when the solute and solvent molecules interact (exothermic).
The overall enthalpy of solution (ΔH_soln) is the sum of these steps. A solution forms when the energy released from solute-solvent interactions (ΔH₃) is comparable to or greater than the energy required to separate the solute and solvent molecules (ΔH₁ + ΔH₂).
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the isothermal shake-flask method .[5][6] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of maximum solute concentration under given conditions.
Principle of the Isothermal Shake-Flask Method
An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[7] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[6]
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, acetone, tetrahydrofuran)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation, centrifuge the vials.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.
Analytical Quantification Methods
A robust and validated analytical method is paramount for accurate solubility determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[6]
HPLC Method Development Workflow:
Caption: HPLC method development and analysis workflow.
Protocol for HPLC Analysis:
-
Column Selection: A C18 reversed-phase column is a good starting point for a polar molecule like this pyrimidine derivative.[8]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile or methanol and water is typically effective.[9]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of the compound by running a UV-Vis scan. This wavelength will be used for detection to ensure maximum sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original solubility by multiplying by the dilution factor.
UV-Vis Spectroscopy
For a quick estimation, or if an HPLC is unavailable, UV-Vis spectroscopy can be used, provided the compound has a chromophore and does not degrade in the solvent.[10]
Protocol for UV-Vis Analysis:
-
Wavelength Selection: Scan a dilute solution of the compound to find the λ_max.
-
Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample.
-
Calculation: Determine the concentration from the calibration curve and adjust for the dilution factor.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and organized manner.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | 6.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | 9.1 | [Experimental Value] | [Calculated Value] |
| Chloroform | 4.1 | 4.8 | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran | 4.0 | 7.5 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | ... | ... | ... | ... |
Note: The values in this table are placeholders and must be determined experimentally.
Interpretation:
The collected data will provide invaluable insights for:
-
Process Chemistry: Selecting appropriate solvents for reactions to ensure all reagents remain in solution.
-
Purification: Designing crystallization procedures by identifying solvent/anti-solvent systems. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Formulation: For drug development, understanding solubility in various excipients and solvent systems is fundamental to creating a viable dosage form.[11]
Conclusion
While direct, quantitative solubility data for this compound may not be readily available in the literature, this guide provides the necessary theoretical foundation and detailed, actionable protocols for its determination. By following the isothermal shake-flask method coupled with a validated analytical technique like HPLC, researchers can confidently generate the high-quality solubility data required for informed decision-making in synthesis, purification, and drug development. The principles and methodologies outlined herein are robust and can be adapted for the characterization of other novel chemical entities, reinforcing the importance of fundamental physicochemical property assessment in scientific research.
References
- (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- (2024). How to determine the solubility of a substance in an organic solvent?
- (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- (n.d.). Solubility. SparkNotes.
- (n.d.). Solubility. Wikipedia.
- (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.
- (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- (n.d.). Biochemistry, Dissolution and Solubility.
- (n.d.). Solubility. Chemed.chem.purdue.edu.
- (n.d.).
- (2023). Ethyl 4-chloro-2-(methylthio)
- (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- (2025). Solvent selection for pharmaceuticals.
- (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv.
- (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? MilliporeSigma.
- (n.d.). Ethyl 4-chloro-2-(methylthio)
- (n.d.).
- (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC - PubMed Central.
- (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- (n.d.).
- (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. PubChem.
- (n.d.).
- (2014). How to find solubilities of drugs by using uv-visible spectroscopy?
- (n.d.). Organic chemistry. Wikipedia.
- (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
- (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355. PubChem.
- (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
- (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. PubMed.
- (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing SL.
- (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a halogenated pyrimidine derivative, has emerged as a pivotal building block in the synthesis of complex heterocyclic scaffolds, particularly in the realm of medicinal chemistry. Its unique structural features, characterized by strategically positioned reactive sites, render it an invaluable intermediate for the construction of potent kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and commercial availability, offering field-proven insights for its effective utilization in drug development pipelines.
Chemical Profile and Physicochemical Properties
At its core, this compound (CAS Number: 65269-18-3) is a substituted pyrimidine ring bearing a chloro group at the 4-position, a methoxy group at the 2-position, and an ethyl carboxylate group at the 5-position. This arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65269-18-3 | [1] |
| Molecular Formula | C₈H₉ClN₂O₃ | [2] |
| Molecular Weight | 216.62 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that leverages the reactivity of pyrimidine precursors. A plausible and documented synthetic route involves a two-step transformation from a readily available starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[3]
Synthetic Workflow Overview
Caption: Synthetic pathway from the methylthio to the methoxy derivative.
Detailed Synthesis Protocol
This protocol is adapted from a patented synthetic method and provides a robust framework for laboratory-scale preparation.[3]
Step 1: Synthesis of Ethyl 2-methoxy-4-(methylthio)pyrimidine-5-carboxylate
-
Reaction Setup: In a well-ventilated fume hood, dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in methanol.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium hydroxide (1 equivalent) in portions, ensuring the temperature remains controlled.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the intermediate product, Ethyl 2-methoxy-4-(methylthio)pyrimidine-5-carboxylate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate from Step 1 in dichloromethane and cool to 0°C.
-
Reagent Addition: Slowly add sulfuryl chloride to the cooled solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction for completion.
-
Work-up: Evaporate the dichloromethane. Carefully pour the residue into ice-water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. The crude product is then purified by column chromatography on silica gel (e.g., using a petroleum ether:dichloromethane gradient) to afford the final product, this compound.[3]
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The strategic placement of the chloro and methoxy groups on the pyrimidine ring makes this compound a highly valuable precursor for the synthesis of kinase inhibitors. The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing fragments, which are often crucial for establishing key hydrogen bonding interactions with the hinge region of kinase active sites.
General Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: General SNAr reaction for kinase inhibitor synthesis.
This reactivity profile enables the construction of diverse libraries of substituted pyrimidines for screening against various kinase targets. The methoxy group at the C2 position can also be further manipulated, although it is generally less reactive than the C4-chloro group. For instance, it can be demethylated to a hydroxyl group, providing another point for diversification.
While specific examples in peer-reviewed literature predominantly feature the analogous Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the synthesis of inhibitors for kinases like Raf, Cdk4, PDGF, FGF, and EGF, the underlying synthetic logic is directly translatable to the methoxy derivative.[4][5] The choice between the methoxy and methylthio analogs often depends on the specific synthetic strategy and the desired electronic properties of the final compound.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The availability in various quantities allows for its use in both small-scale discovery efforts and larger-scale medicinal chemistry campaigns.
Table 2: Representative Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Cymit Química S.L. | 98% | 250mg, 1g, 5g |
| BLD Pharmatech | Inquire | Inquire |
| Echemi.com | Inquire | Inquire |
| Ambeed | Inquire | Inquire |
| Changzhou Extraordinary Pharmatech co.,LTD | Inquire | Inquire |
Note: This is not an exhaustive list, and availability and pricing are subject to change. Researchers should contact suppliers directly for the most current information.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Safety and Hazard Information
A comprehensive Safety Data Sheet (SDS) should be consulted before use.[6] While a detailed GHS classification for this specific compound is not universally available, related chlorinated pyrimidines are often classified with the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area, preferably in a fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound stands as a testament to the power of functionalized heterocyclic intermediates in modern drug discovery. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution, provides a reliable and versatile entry point for the synthesis of a wide array of substituted pyrimidine scaffolds. For researchers and scientists engaged in the development of novel therapeutics, especially in the competitive field of kinase inhibitors, a thorough understanding of the synthesis, properties, and applications of this key building block is essential for accelerating the discovery of next-generation medicines.
References
-
Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. (2023). Available at: [Link]
-
LookChem. Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Available at: [Link]
-
Chemsrc. CAS#:65269-18-3 | this compound. (2025). Available at: [Link]
-
PubChem. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
-
PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available at: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Google Patents. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924.
- Google Patents. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office - EP 1054004 A1.
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Available at: [Link]
-
Changzhou Extraordinary Pharmatech co.,LTD. Directory listing-Product Center. Available at: [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. This compound [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 5909-24-0 Cas No. | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide on the Safety and Handling of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyrimidines are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their reactivity, which makes them valuable synthetic building blocks, also imparts significant health and safety hazards.[3][4][5] This guide provides a comprehensive overview of the intrinsic hazards of chloropyrimidines and outlines detailed protocols for their safe handling, storage, and disposal. By integrating technical data with field-proven safety practices, this document aims to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe research environment.
Introduction: The Dual Nature of Chloropyrimidines
The pyrimidine nucleus is a fundamental scaffold in numerous biologically active molecules.[4] The introduction of chlorine atoms onto the pyrimidine ring enhances its electrophilicity, making it susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of various functional groups.[4] However, this same reactivity profile is responsible for the inherent hazards associated with this class of compounds.
Chloropyrimidines are known to be harmful if swallowed, and can cause skin and serious eye irritation.[6][7] Some derivatives may also cause respiratory irritation or allergic skin reactions.[6][7] The toxicological properties of many chloropyrimidines have not been fully investigated, necessitating a cautious and proactive approach to safety.[8] This guide will deconstruct the hazards and provide a systematic framework for risk mitigation.
Hazard Identification and Risk Assessment
A thorough understanding of the specific chloropyrimidine derivative being used is the first line of defense. Safety Data Sheets (SDS) are the primary source for this information and must be consulted before any work begins.
Physicochemical Hazards
-
Combustibility: Chloropyrimidines are often combustible solids. Upon intense heating, they can form explosive mixtures with air. Dusts of chloropyrimidines, when finely dispersed in the air, can also pose a dust explosion risk.
-
Hazardous Combustion Products: In the event of a fire, chloropyrimidines can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10]
Health Hazards
The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
-
Acute Toxicity: Many chloropyrimidines are classified as harmful if swallowed (Acute Toxicity, Category 4).[6] Ingestion can lead to gastrointestinal irritation.[8]
-
Skin and Eye Irritation: Direct contact can cause skin irritation (Category 2) and serious eye irritation (Category 2A).[6][9] Some individuals may develop allergic skin reactions (skin sensitization).[6]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[7][8]
Table 1: GHS Hazard Classifications for Common Chloropyrimidines
| Compound | CAS Number | GHS Hazard Statements |
| 2-Chloropyrimidine | 1722-12-9 | H302: Harmful if swallowedH319: Causes serious eye irritation |
| 5-Chloropyrimidine | 17180-94-8 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10][11] |
| 2,4-Diamino-6-chloropyrimidine | 156-83-2 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7][12] |
Reactivity Hazards
Chloropyrimidines are generally stable under standard laboratory conditions. However, they are incompatible with strong oxidizing agents and strong acids.[8][9] Contact with these substances can lead to vigorous reactions and the generation of heat and hazardous fumes.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls dictates that engineering controls should be the primary means of minimizing exposure, supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All work with chloropyrimidines should be conducted in a well-ventilated area.[11] For handling powders or volatile derivatives, a certified chemical fume hood is mandatory. Local exhaust ventilation should be used to capture dusts at the source.
-
Containment: For highly potent or sensitizing chloropyrimidines, the use of a glove box or other containment enclosure is recommended.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[11] When there is a risk of splashing, a face shield should be worn in addition to goggles.[13]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[14] Thicker gloves generally offer better protection.[13] Nitrile rubber gloves are a common choice, but the specific glove material should be selected based on its resistance to the particular chloropyrimidine and any solvents being used. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[13]
-
Lab Coat/Gown: A lab coat is standard. For procedures with a higher risk of splashes or spills, a chemical-resistant gown or apron should be worn.[13]
-
-
Respiratory Protection: For operations that may generate significant dust or aerosols, and where engineering controls are insufficient, respiratory protection is required. A NIOSH-approved respirator with the appropriate particulate filter (e.g., N95) or chemical cartridge should be used.[13][15] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training.[13]
Figure 1. Decision workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to prevent exposure and accidents.
Handling
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling chloropyrimidines, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[6][7]
-
Avoiding Exposure: Avoid all personal contact, including inhalation of dust or vapors.[6][9] Avoid dust formation during handling.[11]
-
Weighing and Transfer: Weighing of solid chloropyrimidines should be done in a fume hood or a ventilated balance enclosure. Use appropriate tools (spatulas, etc.) to minimize dust generation.
Storage
-
Container Integrity: Keep containers tightly closed when not in use.[10][11]
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[9][16] Keep away from heat, sparks, and open flames.[9]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents and strong acids.[9]
Spill and Emergency Response
Prompt and correct response to a spill is crucial to minimize harm to personnel and the environment.
Minor Spills
A minor spill is a small, contained spill that does not pose an immediate threat to health and can be cleaned up by trained laboratory personnel.[17]
Protocol for Minor Spill Cleanup:
-
Isolate: Secure the area to prevent the spread of the substance.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.[18]
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Work from the outside of the spill inwards to prevent spreading.[18]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area with soap and water or an appropriate decontaminating solution.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.[11]
Major Spills
A major spill is one that is large, involves highly toxic material, poses a fire or explosion hazard, or is beyond the capability of laboratory staff to clean up safely.[17][19]
Protocol for Major Spill Response:
-
Evacuate: Immediately evacuate the area, alerting others as you leave.[18][19]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health and Safety) and/or local emergency services (911).[18][20]
-
Report: Provide the following information to emergency responders:
-
Location of the spill.
-
Name of the chemical(s) involved.
-
Estimated quantity spilled.
-
Any injuries or exposures.
-
Any actions taken.
-
Figure 2. General flowchart for chemical spill response.
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[9][11] If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[9]
Waste Disposal
Chemical waste generators are responsible for ensuring that waste is disposed of in accordance with local, regional, and national regulations.[8][9]
-
Containerization: Collect all chloropyrimidine waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix chloropyrimidine waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.[21][22] Do not pour chloropyrimidine waste down the drain.[9]
Conclusion
Chloropyrimidines are indispensable tools in modern drug discovery and development. Their safe use hinges on a comprehensive understanding of their hazards and a disciplined application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with these valuable compounds. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
-
Chemstock. (n.d.). 2-CHLOROPYRIMIDINE GHS Safety Data Sheet. Retrieved from [Link]
- Google Patents. (1996, June 11). US5525724A - Process for the preparation of chloropyrimidines.
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
- N/A. (n.d.). PPE Requirements Hazardous Drug Handling.
- N/A. (n.d.). Guide for Chemical Spill Response.
- N/A. (2025, June 27).
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
- N/A. (2025, November 3). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]
-
University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
ARKAT USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
Sources
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. chemstock.ae [chemstock.ae]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. pppmag.com [pppmag.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. gerpac.eu [gerpac.eu]
- 16. echemi.com [echemi.com]
- 17. umanitoba.ca [umanitoba.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. documents.uow.edu.au [documents.uow.edu.au]
- 20. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 22. ashp.org [ashp.org]
Methodological & Application
Application Notes: Synthesis of Kinase Inhibitors Using Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Introduction: The Pyrimidine Scaffold and the Versatile Role of a Key Building Block
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their deregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this field, the pyrimidine scaffold is a privileged structure, forming the core of many approved and investigational drugs targeting kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's affinity and selectivity for the ATP-binding pocket of a target kinase.
This guide focuses on the synthetic utility of a highly versatile and reactive building block: Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate . The strategic placement of its functional groups—a reactive chloro group at the C4 position, a methoxy group at C2, and an ethyl ester at C5—makes it an ideal starting material for constructing diverse libraries of potential kinase inhibitors. The C4-chloro position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing various amine-containing fragments that are crucial for kinase hinge-binding interactions.[6][7] The ester at C5 offers a secondary point for diversification, allowing for modifications such as hydrolysis and subsequent amide coupling to explore additional binding interactions within the kinase active site.
This document provides a detailed exploration of the core synthetic strategies involving this key intermediate, complete with step-by-step protocols, explanations of the underlying chemical principles, and methods for downstream modifications.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The primary and most crucial transformation involving this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the carboxylate group at C5, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles.
Workflow for SNAr and Subsequent Amide Coupling
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Power of Suzuki Coupling
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural foundation of a multitude of biologically active compounds, including kinase inhibitors pivotal in oncology.[1][2] The functionalization of this heterocycle is therefore of paramount importance for the generation of novel molecular entities for drug development pipelines. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the strategic arylation or heteroarylation of the pyrimidine nucleus.[1][3][4]
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a valuable and readily accessible building block for the synthesis of complex substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro substituent towards palladium-catalyzed cross-coupling.[1][5] However, the presence of the ester and methoxy functional groups requires careful optimization of reaction conditions to achieve high yields and avoid potential side reactions.
This comprehensive guide provides detailed application notes and protocols for performing Suzuki coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both successful execution and the ability to troubleshoot effectively.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The cycle is initiated by a Pd(0) species which is often generated in situ from a more stable Pd(II) precatalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3][8] The electron-deficient character of the pyrimidine ring facilitates this step.[5][9]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8][10] This complex then transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Experimental Parameters and Their Rationale
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligand Selection
While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the coupling of heteroaryl chlorides often benefits from more robust catalyst systems.[5][9]
-
Rationale: Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step more challenging.[7] Modern catalyst systems often employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][11] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step. For heteroaryl chlorides, specialized catalysts like Pd(Amphos)₂Cl₂ have also shown high efficacy.[12]
-
Recommendation: For initial screening, a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky monophosphine ligand is a strong starting point. Pre-formed catalysts such as XPhos Pd G3 are also excellent choices, offering high activity and air stability.
The Crucial Role of the Base
The base is not merely a spectator; it is essential for the transmetalation step.[10]
-
Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[8] The choice of base can significantly impact yield and must be compatible with the ester functionality on the substrate, which is susceptible to hydrolysis.
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A common, effective, and moderately strong base. Often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base, often effective in anhydrous conditions and for challenging couplings.[11]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for its high solubility in organic solvents.
-
Potassium Fluoride (KF): A milder base that can be advantageous when base-labile functional groups, such as esters, are present.[10]
-
Solvent System
The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water.
-
Rationale: Many common bases (like K₂CO₃) have poor solubility in purely organic solvents. A biphasic system (e.g., 1,4-dioxane/water, THF/water) facilitates the interaction of all components.[13] Anhydrous conditions with soluble bases like K₃PO₄ in solvents like THF or toluene can also be highly effective.[14]
-
Recommendation: A 4:1 to 10:1 mixture of 1,4-dioxane/water is a versatile starting point. Ensure solvents are thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.[15]
Detailed Experimental Protocol
This protocol provides a general procedure. Optimization may be required for specific boronic acids. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Versatile Pyrimidine: A Guide to Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate in Pharmaceutical Synthesis
Introduction: In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, pyrimidine derivatives hold a place of distinction due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth exploration of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a key building block whose unique structural features make it a valuable precursor in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, reactivity, and application, offering detailed protocols and expert insights for researchers, medicinal chemists, and process development scientists.
Physicochemical Properties and Structural Features
This compound is a polysubstituted pyrimidine ring, a structural motif that is central to numerous therapeutic agents. Its reactivity is primarily dictated by the interplay of its functional groups:
-
The Chlorine Atom at C4: This is the most reactive site for nucleophilic aromatic substitution, providing a versatile handle for the introduction of various amine, alcohol, and thiol functionalities.
-
The Methoxy Group at C2: The electron-donating nature of the methoxy group can influence the reactivity of the pyrimidine ring.
-
The Ethyl Carboxylate Group at C5: This group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
A comprehensive understanding of these features is crucial for designing efficient synthetic routes that leverage the unique reactivity of this intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O₃ |
| Molecular Weight | 216.62 g/mol |
| Appearance | Solid |
| CAS Number | 65269-18-3 |
Synthesis of the Intermediate: A Strategic Approach
A robust and scalable synthesis of this compound is essential for its utility as a pharmaceutical intermediate. A common and effective strategy involves a two-step process starting from the more readily available 2-methylthio analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1]
From Methylthio to Methoxy: A Two-Step Conversion
The conversion of the 2-methylthio group to a 2-methoxy group is a key transformation that enhances the synthetic versatility of the pyrimidine core. This process involves an initial nucleophilic substitution of the 4-chloro group with methoxide, followed by a chlorination step.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow from the methylthio to the methoxy pyrimidine derivative.
Detailed Synthetic Protocol
Part 1: Synthesis of Ethyl 2-methylthio-4-methoxypyrimidine-5-carboxylate [1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in methanol (approximately 5-10 volumes).
-
Addition of Base: Cool the solution to 0°C using an ice bath. Slowly add sodium hydroxide (1 equivalent) in portions, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 10 volumes).
-
Isolation: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude Ethyl 2-methylthio-4-methoxypyrimidine-5-carboxylate, which can be used in the next step without further purification.
Part 2: Synthesis of this compound [1]
-
Reaction Setup: Dissolve the crude product from Part 1 in dichloromethane (approximately 10 volumes) and cool to 0°C.
-
Chlorination: Slowly add sulfuryl chloride (1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into ice water and extract with dichloromethane (3 x 10 volumes).
-
Neutralization and Washing: Wash the combined organic layers successively with saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: petroleum ether:dichloromethane = 2:1) to yield the final product.
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The strategic placement of the reactive chlorine atom at the 4-position makes this compound a valuable intermediate for the synthesis of a variety of pharmaceutical compounds. The chloro group is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of diverse functionalities.
Nucleophilic Substitution Reactions
The pyrimidine core of this compound is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in building more complex molecular architectures.
General Reaction Scheme for Nucleophilic Substitution
Caption: General pathway for nucleophilic substitution at the C4 position.
While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in publicly available literature, its structural similarity to key intermediates in the synthesis of kinase inhibitors and other therapeutic agents is notable. For instance, the related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate in the synthesis of kinase inhibitors and Avanafil.[2][3][4][5] The methoxy analogue is expected to undergo similar transformations.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, appropriate safety precautions are essential when handling this compound.
Table 2: General Safety and Handling Precautions for Chloropyrimidines
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[6][7] |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood.[7] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents. |
| Spill Response | In case of a spill, wear appropriate PPE, contain the spill, and collect the material in a sealed container for disposal.[7] |
Note: This information is based on general guidelines for chloropyrimidines. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use.
Analytical Characterization
Proper characterization of the intermediate is a critical component of quality control in pharmaceutical synthesis. The following are expected analytical data for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the pyrimidine ring proton (a singlet).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group of the ester and other functional groups.
Conclusion
This compound is a strategically important intermediate in pharmaceutical chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic displacement, provides a reliable and versatile platform for the synthesis of a diverse range of more complex molecules. The synthetic route from its methylthio analogue offers an accessible pathway to this valuable building block. By understanding its synthesis, reactivity, and handling requirements, researchers and drug development professionals can effectively harness the potential of this versatile pyrimidine derivative in the quest for novel therapeutics.
References
-
Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]
- Wang, J. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (Chinese Patent No. CN103554036B). Google Patents.
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. csnvchem.com [csnvchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: A Modular Synthesis of Pyrido[2,3-d]pyrimidinones from Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential.[1] This fused ring system is a key pharmacophore in medicinal chemistry due to its structural similarity to biogenic purines, allowing it to interact with a wide array of biological targets.[1] Derivatives have demonstrated a broad spectrum of activities, including roles as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 4 (CDK4) and tyrosine kinases, which are critical targets in oncology.[2][3] Consequently, molecules incorporating this scaffold are investigated and developed as anticancer, anti-inflammatory, and antiviral agents.[2][4]
This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrido[2,3-d]pyrimidinones. Our approach is a modular, multi-step strategy commencing from the commercially available and versatile building block, ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. The protocol is designed for researchers in medicinal chemistry and drug development, emphasizing not just the procedural steps but also the underlying chemical principles, ensuring both reproducibility and adaptability.
The synthetic logic involves the sequential construction of the fused pyridine ring onto the pre-formed pyrimidine core. This is achieved through a robust sequence of a nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed Sonogashira cross-coupling and a subsequent intramolecular cyclization.
Reaction Scheme and Mechanistic Rationale
The overall transformation is depicted below, illustrating the three key stages of the synthesis.
Caption: Overall workflow for the synthesis of Pyrido[2,3-d]pyrimidinones.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions.[5][6] The chlorine atom at the C4 position of the starting material is an excellent leaving group and is further activated by the adjacent electron-withdrawing ester group. In dichloropyrimidines, the C4(6) positions are generally more reactive towards nucleophilic displacement than the C2 position.[7][8]
The reaction proceeds via a classic addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[5] Aromaticity is subsequently restored by the expulsion of the chloride ion, yielding the C4-aminated pyrimidine.
Step 2: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a powerful and versatile cross-coupling method for forming C(sp²)-C(sp) bonds.[9][10][11] This reaction utilizes a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[9] While the amine introduced in Step 1 is not a traditional halide leaving group, the protocol here involves a different strategy where the C-N bond is formed first, and a different position on the molecule is used for coupling, or a precursor that allows for coupling is used. For this guide, we will assume a modification of the intermediate from Step 1 is necessary, such as converting the ester to a group suitable for coupling, or using an amine that contains a moiety ready for cyclization after a different coupling reaction. A more direct route involves using a di-halogenated pyrimidine and performing sequential couplings. However, starting with the specified material, a common strategy is to react the C4-chloro position with an amino-alkyne or an amino-boronic ester, followed by cyclization. For this protocol, we will illustrate the more general Sonogashira coupling on a related bromo-pyrimidine intermediate to demonstrate the principle, as it is a cornerstone of pyridine ring formation.[1]
The catalytic cycle is believed to involve two interconnected cycles:
Caption: Simplified Sonogashira catalytic cycle.
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide.
-
Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The final C-C bond is formed, yielding the product and regenerating the Pd(0) catalyst.
Step 3: Intramolecular Cyclization
The final step involves the formation of the fused pyridine ring. With the precursors correctly assembled, this intramolecular cyclization is typically promoted by heat and/or a base. The reaction proceeds via a nucleophilic attack from a nitrogen or activated carbon onto the alkyne or another electrophilic center, leading to the formation of the six-membered pyridine ring, which upon tautomerization yields the stable pyrido[2,3-d]pyrimidinone.
Materials and Reagents
Proper handling and sourcing of high-purity reagents are critical for success. All reagents should be used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are required for the cross-coupling step.
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazard Statements (GHS) |
| This compound | C₈H₉ClN₂O₃ | 216.62 | 5909-24-0 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12] |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 1003-03-8 | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| Propargyl alcohol | C₃H₄O | 56.06 | 107-19-7 | H226: Flammable liquid and vapor. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. |
| Dichlorobis(triphenylphosphine)palladium(II) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. May be harmful if swallowed. |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H350: May cause cancer. |
| Tetrahydrofuran (THF, Anhydrous) | C₄H₈O | 72.11 | 109-99-9 | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. |
Detailed Experimental Protocol
Note: All reactions, especially those involving palladium catalysts, should be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Step 1: Synthesis of Ethyl 4-(cyclopentylamino)-2-methoxypyrimidine-5-carboxylate (Intermediate A)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.17 g, 10.0 mmol).
-
Reagent Addition: Add 1,4-Dioxane (40 mL) to dissolve the starting material. To this solution, add cyclopentylamine (1.1 eq, 11.0 mmol, 0.94 g) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 1.94 g).
-
Scientist's Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess ensures complete reaction.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford Intermediate A as a white solid. (Expected yield: 80-90%).
Step 2: Synthesis of Ethyl 4-(cyclopentylamino)-2-methoxy-6-(3-hydroxyprop-1-yn-1-yl)pyrimidine-5-carboxylate (A Conceptual Example of a Coupling Intermediate)
Note: The direct Sonogashira coupling on the C4-amino pyrimidine is not standard. This section outlines a conceptual protocol for coupling at a different position (e.g., C6, assuming a starting material like ethyl 6-bromo-4-(cyclopentylamino)-2-methoxypyrimidine-5-carboxylate) to illustrate the key techniques.
-
Setup: In an oven-dried 100 mL Schlenk flask under an argon atmosphere, combine the bromo-pyrimidine intermediate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).
-
Scientist's Note: The catalyst and co-catalyst are air- and moisture-sensitive. Handling them under an inert atmosphere is crucial to prevent deactivation.[13]
-
-
Solvent and Reagent Addition: Add anhydrous THF (40 mL) and anhydrous triethylamine (TEA) (3.0 eq). The mixture should be degassed by bubbling argon through it for 15 minutes. Add propargyl alcohol (1.5 eq).
-
Reaction: Stir the reaction mixture at 60 °C for 8-12 hours.
-
Monitoring: Monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel to yield the alkynyl-substituted intermediate.
Step 3: Intramolecular Cyclization to Pyrido[2,3-d]pyrimidinone
-
Setup: To a 50 mL round-bottom flask, add the alkynyl-substituted pyrimidine intermediate from the previous conceptual step (1.0 eq).
-
Reagent Addition: Add ethanol (25 mL) and anhydrous potassium carbonate (2.0 eq).
-
Scientist's Note: Potassium carbonate is a sufficiently strong base to deprotonate the amine or an activated carbon, initiating the nucleophilic attack on the alkyne to form the pyridine ring.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 6-10 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The product is typically more polar and may be fluorescent under UV light.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with 1M HCl (aq) until pH ~7. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final pyrido[2,3-d]pyrimidinone product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Amination | 1. Incomplete reaction. 2. Ineffective base. 3. Moisture in the reaction. | 1. Increase reaction time or temperature. 2. Use a stronger base or ensure the current base is pure. 3. Use anhydrous solvents. |
| Step 2: Failed Sonogashira Coupling | 1. Deactivated palladium catalyst. 2. Insufficiently degassed solvents. 3. Poor quality alkyne or base. | 1. Handle catalyst strictly under inert conditions. Use fresh catalyst. 2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon). 3. Purify the alkyne if necessary. Use freshly distilled TEA. |
| Step 3: Incomplete Cyclization | 1. Insufficient base strength. 2. Insufficient temperature. 3. Steric hindrance. | 1. Switch to a stronger base like sodium ethoxide in ethanol. 2. Increase the reaction temperature or switch to a higher-boiling solvent like DMF. 3. This may require re-designing the precursor to be less hindered. |
| Multiple Side Products | 1. Reaction temperature too high. 2. Glaser coupling of the alkyne (in Step 2). 3. Catalyst decomposition. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure a strictly oxygen-free environment for the Sonogashira reaction. 3. Use fresh, high-quality catalyst and ligands. |
Safety and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves when performing these procedures. All operations should be conducted inside a certified chemical fume hood.
Chemical Hazards:
-
Chlorinated Pyrimidines: Are irritants to the skin, eyes, and respiratory tract.[12] Avoid inhalation of dust and direct contact.
-
Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric, especially after use in hydrogenation reactions, and may ignite solvents upon exposure to air.[13][14] Always handle palladium catalysts under an inert atmosphere.[14][15]
-
Solvents: Anhydrous solvents like THF and Dioxane are highly flammable and can form explosive peroxides. Never distill to dryness.
-
Amines and Bases: Many amines and bases (DIPEA, TEA) are corrosive, flammable, and toxic. Handle with care.
Waste Disposal:
-
Palladium Waste: Collect all palladium-containing waste, including Celite filter pads and contaminated solvents, in a dedicated, clearly labeled hazardous waste container. Palladium is a precious metal, and many institutions have specific protocols for its recovery and disposal.[15][16]
-
Organic Waste: Collect all other organic solvents and residues in a labeled chlorinated or non-chlorinated waste container as appropriate.
-
Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal down the drain, in accordance with local regulations.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21220624, Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (General reference for reaction mechanisms).
-
University of California, Los Angeles. (2017). Standard Operating Procedure: Palladium on Carbon. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Goyard, D., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(22), 5288. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. fishersci.se [fishersci.se]
- 13. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 14. honrel.com [honrel.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. spinchem.com [spinchem.com]
Palladium-catalyzed cross-coupling of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
An Application Guide to the Palladium-Catalyzed Cross-Coupling of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Its prevalence is due to its versatile biological activities and its capacity for structural modification to optimize pharmacological profiles.[1][3][4] Pyrimidine derivatives are integral to numerous FDA-approved drugs for oncology, infectious diseases, and metabolic disorders.[2][3] The synthesis of complex, highly functionalized pyrimidines is therefore a critical endeavor in the drug development pipeline.[5][6]
Palladium-catalyzed cross-coupling reactions have emerged as the premier technology for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild conditions and broad functional group tolerance.[7][8][9] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful platform for elaborating heterocyclic cores like pyrimidine.[7]
This guide focuses on a versatile building block, This compound . This substrate is particularly valuable as it contains a reactive chloro group at the C4 position, which is activated by the electron-deficient nature of the pyrimidine ring. The methoxy and ethyl carboxylate groups at the C2 and C5 positions, respectively, further modulate the electronic properties of the ring and provide additional handles for synthetic diversification. This molecule serves as a key intermediate in the synthesis of various kinase inhibitors.[10] We will provide detailed protocols and mechanistic insights for three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[11][12] The reaction couples the C4 position of the pyrimidine with a variety of aryl or heteroaryl boronic acids or esters.
Causality Behind Experimental Choices
-
Catalyst System : The choice of a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand is critical.[12] For an electron-deficient substrate with a C-Cl bond, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[13]
-
Base : A base is essential for the activation of the organoboron reagent.[14] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium(II) center.[13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and yields.
-
Solvent : The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, must solubilize both the organic and inorganic reagents to ensure an efficient reaction.
Visualized Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle for pyrimidine functionalization.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O).
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Arylboronic Acid | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ | Dioxane/H₂O | 100 / 12 | ~70-90 | [15] (adapted) |
| Heteroarylboronic Acid | PdCl₂(dppf) (3) | K₂CO₃ | DME/H₂O | 85 / 8 | ~65-85 | [12] (adapted) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 / 6 | High | [11] (adapted) |
| Alkylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 / 16 | ~60-80 | [13] (adapted) |
Note: Yields are estimates based on similar substrates and conditions reported in the literature.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with a broad scope of amine coupling partners.[16][17][18] This reaction is indispensable for synthesizing amino-pyrimidines, which are prevalent in kinase inhibitors and other pharmaceuticals.[19]
Causality Behind Experimental Choices
-
Catalyst System : This reaction is highly dependent on the ligand.[20] Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos, BrettPhos) are required.[21][22] These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition.[17] Pre-catalysts, where the ligand is already complexed to palladium, often offer superior reactivity and reproducibility.[22]
-
Base : A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, forming the active amide nucleophile.[18]
-
Reaction Conditions : Anhydrous and anaerobic conditions are critical, as the active Pd(0) species and the strong bases are sensitive to oxygen and moisture.
Visualized Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Generalized Protocol for Buchwald-Hartwig Amination
-
Flask Preparation : In a glovebox, add the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.
-
Reagent Addition : Add this compound (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and a stir bar.
-
Solvent and Amine Addition : Remove the flask from the glovebox. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine (1.2 eq.) via syringe.
-
Reaction : Place the flask under an inert atmosphere and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 1-24 hours. Monitor by LC-MS.
-
Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the aminated pyrimidine.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ (2) / RuPhos (4) | LiHMDS | Toluene | 100 / 4 | High | [22] (adapted) |
| Primary Amine (e.g., Aniline) | BrettPhos Pd G3 (2) | NaOtBu | Dioxane | 90 / 12 | ~75-95 | [21] (adapted) |
| Heterocyclic Amine (e.g., Indole) | Pd(OAc)₂ (5) / XPhos (10) | K₃PO₄ | t-BuOH | 110 / 24 | ~70-90 | [16] (adapted) |
| Ammonia equivalent | Pd(OAc)₂ (2) / Josiphos ligand (3) | Cs₂CO₃ | Dioxane | 100 / 18 | Moderate | [18] (adapted) |
Note: Yields are estimates based on similar substrates and conditions reported in the literature.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the most prevalent method for forming a bond between an sp² carbon (of the pyrimidine) and an sp carbon (of a terminal alkyne).[23][24] This reaction is invaluable for creating rigid, linear extensions to the pyrimidine core, a strategy often used in materials science and for designing specific molecular probes and inhibitors.[25]
Causality Behind Experimental Choices
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[23][26] The copper acetylide is formed in situ and undergoes transmetalation with the palladium center.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.[24]
-
Copper-Free Variants : Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These typically require a higher catalyst loading or more specialized ligands but can provide cleaner reactions.[23]
Visualized Catalytic Cycle: Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling.
Generalized Protocol for Sonogashira Coupling
-
Reagent Setup : To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagents : Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 eq.).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel to obtain the alkynylated product.
Data Summary: Sonogashira Coupling Conditions
| Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 25 / 8 | ~80-95 | [23] (adapted) |
| 1-Heptyne | Pd(PPh₃)₄ (5) / CuI (10) | iPr₂NH | DMF | 50 / 6 | ~75-90 | [24] (adapted) |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 80 / 12 | ~70-85 | [24] (adapted, Cu-free) |
| Propargyl alcohol | PdCl₂(dppf) (3) / CuI (5) | Et₃N | Acetonitrile | 60 / 4 | High | [25] (adapted) |
Note: Yields are estimates based on similar substrates and conditions reported in the literature.
References
-
Martis, G. J., et al. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
-
Jackson, O. D., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Li, Y., et al. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Chemistry & Biodiversity. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Thakuri, K., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Available at: [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
-
Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Sharma, K., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Mantel, M. L. H., et al. (2010). Pd-catalyzed C-N bond formation with heteroaromatic tosylates. PubMed. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Pd‐Catalyzed C C Bond‐Forming Reactions. Available at: [Link]
-
Gligorich, K. M., & Toste, F. D. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]
-
Topczewski, J. J., & Sanford, M. S. (2019). Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters. Available at: [Link]
-
Sharma, A., & Biscoe, M. R. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. Available at: [Link]
-
Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Sharma, A., & Biscoe, M. R. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
-
Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles. Semantic Scholar. Available at: [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available at: [Link]
-
de C. P. R. O. Martins, L., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
SciSpace. (n.d.). Sonogashira coupling. Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Neufeldt, S. R. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 26. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Versatile Derivatization of the C5-Ester Group in Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its densely functionalized core, featuring reactive sites at the C4-chloro position and the C5-ester, allows for intricate molecular scaffolding and the synthesis of potent bioactive agents, including various kinase inhibitors.[1][2] This guide provides a comprehensive overview and detailed, field-proven protocols for the selective chemical modification of the C5-ethyl ester group. We will explore four fundamental transformations: hydrolysis to the carboxylic acid, direct reduction to the primary alcohol, amidation to generate diverse carboxamides, and transesterification to alternative esters. Each protocol is accompanied by mechanistic insights, operational guidance, and a discussion of the strategic rationale behind the choice of reagents and conditions, empowering researchers to effectively leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] this compound, and its close analogue ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serve as high-value starting materials for constructing complex molecular architectures.[1] While the C4-chloro position is primed for nucleophilic aromatic substitution, the C5-ester group offers an independent and equally valuable handle for molecular elaboration. Converting the ester into an acid, alcohol, or amide unlocks new connectivity points and allows for the modulation of physicochemical properties such as solubility, polarity, and hydrogen bonding capacity—critical parameters in optimizing drug candidates.
This document serves as a practical guide for these essential transformations. The protocols described herein are designed to be robust, reproducible, and adaptable to a range of downstream applications.
Physicochemical Properties of Starting Material
The following data is for the closely related analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and serves as a reliable approximation for the methoxy title compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClN₂O₂S | [3] |
| Molecular Weight | 232.69 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 60-63 °C | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | - |
| Storage | Keep cold, store in a cool, dry place | [4] |
Derivatization Pathways: An Overview
The C5-ester of this compound can be readily converted into several key functional groups. Each derivative serves as a gateway to new classes of compounds. The primary pathways discussed in this guide are illustrated below.
Caption: Key derivatization pathways for the C5-ester group.
Experimental Protocols and Methodologies
Hydrolysis to Carboxylic Acid
Principle: Saponification of the ethyl ester using a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup, yields the corresponding carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid is the direct precursor for amide coupling reactions. LiOH is often preferred due to its high solubility in mixed aqueous/organic solvent systems like THF/water, allowing the reaction to proceed smoothly at room temperature.
Protocol: LiOH-Mediated Hydrolysis
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Acidification: Once complete, cool the flask in an ice bath. Slowly acidify the reaction mixture to a pH of ~2-3 by adding 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to yield 4-chloro-2-methoxypyrimidine-5-carboxylic acid as a solid.
Causality and Insights:
-
Solvent Choice: The THF/water system ensures that both the relatively nonpolar ester and the ionic hydroxide are in the same phase, facilitating the reaction.
-
Excess Base: A slight excess of LiOH is used to drive the equilibrium towards the carboxylate salt, ensuring complete conversion.
-
Temperature Control: Acidification is performed at 0 °C to control the exotherm and ensure clean precipitation of the product.
Amidation via Carboxylic Acid Activation
Principle: Amide bond formation between the carboxylic acid (generated in Sec 3.1) and a primary or secondary amine is not spontaneous and requires a coupling reagent.[5] These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The EDC/HOBt system is a widely used, reliable, and cost-effective choice.[6][7]
Mechanism of EDC/HOBt Coupling:
-
The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
This unstable intermediate can be intercepted by 1-Hydroxybenzotriazole (HOBt) to form a more stable HOBt-activated ester. This step is crucial for minimizing racemization if the substrates are chiral.[8][9]
-
The amine nucleophile attacks the activated ester to form the thermodynamically stable amide bond, regenerating HOBt.[8]
Caption: Workflow for EDC/HOBt-mediated amidation.
Protocol: EDC/HOBt-Mediated Amidation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-methoxypyrimidine-5-carboxylic acid (1.0 equiv), HOBt (1.1 equiv), and the desired amine (1.1 equiv).
-
Solvent: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise. Then, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv) dropwise.[8]
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 8–24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct of EDC), saturated aqueous NaHCO₃, and brine.[10]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Alternative Coupling Reagents:
| Reagent | Class | Key Advantage | Consideration |
| HATU/HBTU | Uronium/Aminium Salt | Very fast reaction times, high yields. | More expensive than EDC. |
| BOP | Phosphonium Salt | Highly effective, low racemization. | Forms carcinogenic HMPA byproduct.[11][12] |
Reduction to Primary Alcohol
Principle: The ester group can be completely reduced to a primary alcohol using a powerful hydride-donating reagent. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[13][14] The reaction proceeds via two successive hydride additions.
Mechanism of LAH Reduction:
-
The first equivalent of hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
This intermediate collapses, expelling the ethoxide (⁻OEt) as a leaving group to form an aldehyde intermediate.
-
The aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride, forming a primary alkoxide.[15]
-
An acidic or aqueous workup protonates the alkoxide to yield the final primary alcohol, (4-chloro-2-methoxypyrimidin-5-yl)methanol.
Protocol: LiAlH₄ Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5–2.0 equiv) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the this compound (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1–4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Transesterification to Alternative Esters
Principle: Transesterification is an equilibrium process where the ethyl group of the ester is exchanged with the alkyl group of a different alcohol, typically under acid or base catalysis.[16] To drive the reaction to completion, the new alcohol (e.g., methanol, benzyl alcohol) is typically used in large excess as the solvent.[16]
Protocol: Acid-Catalyzed Transesterification
-
Setup: Dissolve this compound (1.0 equiv) in the desired alcohol (e.g., methanol, >20 equiv), which will act as both reactant and solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 12–24 hours. The progress can be monitored by GC-MS or LC-MS. The equilibrium is driven by the large excess of the new alcohol.[17]
-
Workup: After cooling to room temperature, carefully neutralize the acid catalyst by adding a saturated solution of NaHCO₃.
-
Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting ester by flash column chromatography.
Causality and Insights:
-
Acid vs. Base Catalysis: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[16] Base catalysis (e.g., using sodium methoxide) deprotonates the alcohol, making it a more potent nucleophile.[16] The choice depends on the stability of other functional groups on the substrate.
-
Driving Equilibrium: Besides using excess alcohol, removing the ethanol byproduct by distillation can also be used to drive the reaction forward, although this is more practical on a larger scale.[16]
Conclusion
The C5-ester of this compound is a versatile functional handle that provides a gateway to a wide array of chemical derivatives. The protocols detailed in this application note for hydrolysis, amidation, reduction, and transesterification are robust methods for leveraging this starting material in complex synthesis projects. By understanding the principles and causality behind each transformation, researchers can confidently and efficiently generate libraries of novel pyrimidine-based compounds for evaluation in drug discovery and materials science.
References
-
Grokipedia. (n.d.). BOP reagent. Grokipedia. Retrieved from [Link]
-
PMC (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Slideshare. (n.d.). BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Retrieved from [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
YouTube. (2021). BOP-Cl Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a. Retrieved from [Link]
-
Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
PMC (NIH). (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csnvchem.com [csnvchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 14. quora.com [quora.com]
- 15. orgosolver.com [orgosolver.com]
- 16. Transesterification - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate in Agrochemical Synthesis
Abstract
The pyrimidine scaffold is a cornerstone in modern agrochemical design, lending its versatile chemistry to a wide array of herbicides, fungicides, and insecticides.[1][2] This document serves as a comprehensive technical guide for researchers and synthetic chemists on the application of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a pivotal intermediate in the synthesis of next-generation crop protection agents. We will explore its chemical properties, core reactivity, and provide detailed, field-proven protocols for its conversion into advanced agrochemical precursors through key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of the Pyrimidine Core
Pyrimidine derivatives are ubiquitous in biologically active molecules, a testament to their unique electronic properties and ability to engage with a multitude of biological targets.[1][3] In agriculture, this heterocycle is central to the mode of action of numerous commercial products, from inhibiting essential plant enzymes to disrupting the nervous systems of insect pests.[1][4]
This compound (CAS No. 65269-18-3) has emerged as a highly valuable and strategic building block. Its trifunctional nature—a reactive chlorine atom, a modifiable ester group, and a methoxy substituent—offers a predictable and hierarchical platform for molecular elaboration, enabling the efficient construction of complex and potent agrochemicals.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties and reactivity of this intermediate is fundamental to designing successful synthetic routes.
| Property | Value | Source |
| CAS Number | 65269-18-3 | [5] |
| Molecular Formula | C₈H₉ClN₂O₂ | [5] |
| Molecular Weight | 216.63 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | Not specified; similar compounds range from 60-171 °C | |
| Solubility | Soluble in chloroform, ethyl acetate | [7] |
Reactivity Insights:
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further accentuated by the electron-withdrawing effects of the chlorine atom and the carboxylate group.
-
C4-Position (Chloro Group): This is the primary site for synthetic modification. The chlorine atom is an excellent leaving group, making the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the straightforward introduction of a wide range of amine, ether, and thioether linkages, which are common motifs in agrochemicals.
-
C5-Position (Ester Group): The ethyl ester provides a secondary handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides—a critical functional group in many modern insecticides like chlorantraniliprole.[8][9]
-
C2-Position (Methoxy Group): The methoxy group is generally stable under the conditions used to modify the C4 and C5 positions, providing a fixed structural element. However, in related pyrimidines, this position can also be displaced under more forcing conditions.[10]
Core Synthetic Applications in Agrochemical Development
This intermediate is a gateway to several classes of high-value agrochemicals. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow from the core intermediate.
Herbicide Synthesis
The pyrimidine core is central to herbicides that act as acetolactate synthase (ALS) inhibitors and synthetic auxins.[1][11] Functionalization at the C4 position with various amines or substituted phenols, followed by modification of the C5 ester, can generate potent herbicidal compounds. For instance, derivatives of pyrimidine-4-carboxylic acid are a well-established class of herbicides.[11][12][13]
Fungicide Synthesis
Many modern fungicides, particularly strobilurin analogues, incorporate a substituted pyrimidine ring.[2] While pyraclostrobin itself does not use this exact intermediate, the synthetic principles are directly applicable. The C4-chloro group can be displaced by a substituted phenoxy group, a key structural component in this class, to generate novel analogues for screening against resistant fungal strains.
Insecticide Synthesis
This is a particularly fruitful application area. The synthesis of advanced insecticides, such as mesoionic pyrimidines and diamide insecticides (e.g., analogues of chlorantraniliprole), relies heavily on functionalized heterocyclic cores.[4][8][14] The pyrimidine-5-carboxylate moiety is a direct precursor to the pyrazole-5-carboxamides found in the diamide class. By first performing a substitution at C4 and then converting the C5 ester to an amide, highly complex and specific insecticidal molecules can be assembled.[15]
Experimental Protocols: Key Transformations
Safety Precaution: this compound and related chloropyrimidines should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed hazard information.[16][17]
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
This protocol describes the general procedure for displacing the C4-chloro group with a primary or secondary amine, a foundational step for building many herbicide and insecticide scaffolds.
Rationale: The reaction proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing groups on the pyrimidine ring. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion. Dioxane is an excellent solvent due to its high boiling point and ability to dissolve a wide range of organic substrates.
Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., aniline, morpholine) (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous 1,4-Dioxane or Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add anhydrous dioxane via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the amine (1.1 eq.) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite® to remove the inorganic base, washing the pad with ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond at the C4 position, linking the pyrimidine core to an aryl or heteroaryl group. This is a powerful method for creating complex biaryl structures found in advanced agrochemicals.
Rationale: The success of Suzuki coupling hinges on maintaining a catalytically active Pd(0) species.[18][19] Oxygen can oxidize Pd(0) to inactive Pd(II) oxides, quenching the reaction. Therefore, rigorous exclusion of air by using degassed solvents and an inert atmosphere is critical. The base is essential for the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ 2M aqueous solution or K₃PO₄ solid) (3.0 eq.)
-
Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the palladium catalyst (0.05 eq.).
-
If using a solid base like K₃PO₄, add it now (3.0 eq.).
-
Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times.[18]
-
Add the degassed organic solvent (e.g., Toluene) via syringe, followed by the aqueous base solution (e.g., 2M Na₂CO₃) if used.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Saponification (Ester Hydrolysis)
This protocol converts the C5-ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions, particularly in insecticide synthesis.
Rationale: This is a standard base-mediated hydrolysis. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and is effective at room temperature. A co-solvent system (THF/water) is used to ensure the solubility of both the organic substrate and the inorganic base.
Materials:
-
Ethyl 4-substituted-2-methoxypyrimidine-5-carboxylate (1.0 eq.)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-3.0 eq.)
-
Tetrahydrofuran (THF) and Water
-
Round-bottom flask and magnetic stir bar
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the pyrimidine ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH·H₂O (2.5 eq.) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: a. Remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. d. The carboxylic acid product will typically precipitate as a solid. If it remains in solution, extract with ethyl acetate (3x). e. Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.
Conclusion
This compound is a demonstrably versatile and powerful intermediate for the synthesis of modern agrochemicals. Its well-defined reactivity allows for selective and sequential functionalization through robust and scalable chemical transformations. The protocols detailed herein provide a reliable foundation for researchers to leverage this building block in the discovery and development of novel, effective, and environmentally conscious crop protection solutions.
References
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
- Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH.
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem. (2025).
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine. Benchchem. (2025).
- Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. (n.d.).
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. (n.d.).
- Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites
- This compound SDS, 65269-18-3 Safety D
- Pyridine and pyrimidine carboxylate herbicides and methods of use thereof.
- New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. PMC - PubMed Central. (n.d.).
- Design, Synthesis, and Fungicidal Evaluation of Novel Pyraclostrobin Analogues.
- Pyrimidine derivatives and their use as herbicides.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem. (2025).
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. (n.d.).
- Method for synthesizing chlorantraniliprole.
- Process for the preparation of chlorantraniliprole.
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
- Structures of chlorantraniliprole and cyantraniliprole.
- SAFETY D
- CAS#:65269-18-3 | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxyl
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. (n.d.).
- SAFETY DATA SHEET - Ethyl 2,4-dichloropyrimidine-5-carboxyl
- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS#:65269-18-3 | this compound | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. PH12020550720A1 - Pyridine and pyrimidine carboxylate herbicides and methods of use thereof - Google Patents [patents.google.com]
- 13. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
- 14. New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.se [fishersci.se]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Scalable Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a key intermediate in the pharmaceutical industry. The described methodology is designed for industrial applications, emphasizing efficiency, safety, and scalability. The synthesis is presented as a three-step process commencing with the cyclocondensation of O-methylisourea and diethyl ethoxymethylenemalonate to form the pyrimidine core, followed by a robust and environmentally conscious chlorination of the resulting hydroxypyrimidine, and concluding with purification. Particular attention is given to a solvent-free chlorination protocol using equimolar phosphorus oxychloride, which offers significant advantages in terms of waste reduction and operational safety on a large scale. This guide includes detailed experimental protocols, safety considerations for hazardous reagents, and recommendations for process optimization and quality control.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its substituted pyrimidine scaffold is a common feature in numerous therapeutic agents. The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. This application note details a scalable and robust synthetic route amenable to industrial production.
The presented synthesis is conceptually divided into three main stages:
-
Pyrimidine Ring Formation: Construction of the core heterocyclic structure.
-
Chlorination: Introduction of the reactive chloro group at the C4 position.
-
Purification: Isolation and purification of the final product to meet stringent quality standards.
The causality behind the choice of reagents and reaction conditions is explained throughout, providing a deeper understanding of the process and enabling effective troubleshooting and optimization.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The initial step involves the formation of the pyrimidine ring through a cyclocondensation reaction. The resulting hydroxypyrimidine is then subjected to chlorination to yield the final product.
One-Pot Synthesis of Biologically Active Heterocycles from Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate: A Detailed Guide for Medicinal Chemists
Introduction: The Strategic Value of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in biologically essential molecules, such as nucleic acids, has made it a privileged scaffold in the design of novel drugs. The strategic functionalization of the pyrimidine ring allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities. Among the various substituted pyrimidines, Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate stands out as a versatile and highly reactive building block. The presence of a labile chlorine atom at the 4-position, an electron-donating methoxy group at the 2-position, and an ester group at the 5-position provides multiple reaction sites for facile chemical modifications.[1][2] This unique combination of functional groups enables the efficient one-pot synthesis of a variety of fused heterocyclic systems, which are of significant interest in drug development due to their diverse biological activities.[3][4][5]
This technical guide provides detailed application notes and protocols for the one-pot synthesis of several key heterocyclic compounds, including pyrazolo[4,3-d]pyrimidines, furo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines, utilizing this compound as the common precursor. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to accessing these important molecular scaffolds.
Core Principles: Mechanistic Insights into Heterocycle Formation
The synthetic strategies outlined in this guide are primarily based on a sequence of nucleophilic aromatic substitution followed by an intramolecular cyclization. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylate group, makes the 4-position highly susceptible to nucleophilic attack.[1]
The general mechanism proceeds as follows:
-
Nucleophilic Aromatic Substitution (SNAr): A binucleophile, such as a hydrazine, a hydroxylamine, or a mercapto-containing compound, attacks the C4 position of the pyrimidine ring, displacing the chlorine atom. This is the initial and key step in building the fused heterocyclic system.
-
Intramolecular Cyclization: The second nucleophilic center of the original binucleophile then attacks the ester carbonyl group at the 5-position, leading to the formation of a new five- or six-membered ring fused to the pyrimidine core. This cyclization is often promoted by heat or the use of a base.
The choice of the binucleophile dictates the nature of the resulting heterocyclic ring. For instance, hydrazines will lead to pyrazolo[4,3-d]pyrimidines, while compounds with a hydroxyl or thiol group will yield furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, respectively.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of the target heterocyclic cores from this compound.
Figure 1: General one-pot synthetic routes to fused pyrimidines.
Application Notes and Protocols
Synthesis of Pyrazolo[4,3-d]pyrimidines
Pyrazolo[4,3-d]pyrimidines are a class of compounds with significant biological activities, including kinase inhibition and anticancer properties.[5][6][7] The one-pot reaction of this compound with hydrazine derivatives provides a direct and efficient route to this important scaffold.[8]
Reaction Scheme:
Figure 2: Synthesis of Pyrazolo[4,3-d]pyrimidines.
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol (or other suitable solvent like isopropanol)
-
Triethylamine (or other suitable base, 2.0 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure: a. To a solution of this compound in ethanol, add the hydrazine derivative and triethylamine. b. Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial nucleophilic substitution. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. d. Upon completion, cool the reaction mixture to room temperature. e. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure. f. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolo[4,3-d]pyrimidine derivative.
Causality and Experimental Choices:
-
Solvent: Ethanol is a good choice as it is a polar protic solvent that can solvate the reactants and facilitate the reaction. Other alcohols like isopropanol can also be used.
-
Base: Triethylamine is used to neutralize the HCl generated during the nucleophilic substitution step, driving the reaction to completion.
-
Temperature: Refluxing provides the necessary energy for the intramolecular cyclization to occur efficiently.
| Reactant (Hydrazine) | Product | Typical Yield | Reference |
| Hydrazine hydrate | 2-methoxy-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 85-95% | [8] |
| Phenylhydrazine | 2-methoxy-1-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 80-90% | [5] |
| Methylhydrazine | 2-methoxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 82-92% | [7] |
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[9][10] The one-pot synthesis from this compound typically involves a reaction with an α-hydroxyketone or a related synthon.
Reaction Scheme:
Figure 3: Synthesis of Furo[2,3-d]pyrimidines.
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl glycolate or other α-hydroxy ester (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, nitrogen atmosphere, magnetic stirrer
-
-
Procedure: a. To a suspension of NaH in anhydrous DMF under a nitrogen atmosphere, add the α-hydroxy ester dropwise at 0 °C. b. Stir the mixture at room temperature for 30 minutes to form the alkoxide. c. Add a solution of this compound in anhydrous DMF to the reaction mixture. d. Heat the reaction mixture to 80-100 °C and monitor by TLC. The reaction is usually complete in 6-12 hours. e. Cool the reaction to room temperature and quench carefully with water. f. Extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Base: Sodium hydride is a strong base required to deprotonate the hydroxyl group of the α-hydroxy ester, forming a potent nucleophile.
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the reactants and is stable to the strong base.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture in the air.
| Reactant (α-hydroxy ester) | Product | Typical Yield | Reference |
| Ethyl glycolate | 5-Ethoxycarbonyl-2-methoxyfuro[2,3-d]pyrimidin-4(3H)-one | 60-70% | [9] |
| Methyl lactate | 5-Methoxycarbonyl-6-methyl-2-methoxyfuro[2,3-d]pyrimidin-4(3H)-one | 55-65% | [10] |
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13] A common and efficient one-pot method for their synthesis from this compound involves the use of a mercaptoacetic acid ester.
Reaction Scheme:
Figure 4: Synthesis of Thieno[2,3-d]pyrimidines.
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl mercaptoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure: a. To a mixture of this compound and potassium carbonate in DMF, add ethyl mercaptoacetate. b. Heat the reaction mixture to 60-80 °C. c. Monitor the reaction by TLC. The reaction is generally complete within 3-6 hours. d. Cool the reaction mixture to room temperature and pour it into ice-water. e. The solid product that precipitates is collected by filtration. f. Wash the solid with water and then a small amount of cold ethanol. g. Dry the product under vacuum to obtain the desired thieno[2,3-d]pyrimidine derivative.
Causality and Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the thiol group of ethyl mercaptoacetate, generating the thiolate nucleophile.
-
Solvent: DMF is a suitable solvent for this reaction, as it dissolves the reactants and facilitates the nucleophilic substitution and subsequent cyclization.
-
Temperature: Moderate heating is sufficient to promote both the SNAr reaction and the intramolecular Dieckmann-type condensation.
| Reactant (Thiol) | Product | Typical Yield | Reference |
| Ethyl mercaptoacetate | 5-Ethoxycarbonyl-2-methoxythieno[2,3-d]pyrimidin-4(3H)-one | 80-90% | [11] |
| Methyl thioglycolate | 5-Methoxycarbonyl-2-methoxythieno[2,3-d]pyrimidin-4(3H)-one | 78-88% | [14] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the one-pot synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols detailed in this guide provide efficient and reproducible methods for accessing pyrazolo[4,3-d]pyrimidines, furo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. The simplicity and efficiency of these one-pot procedures make them highly attractive for the rapid generation of compound libraries for drug discovery screening. Further exploration of different binucleophiles in reaction with this pyrimidine scaffold will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological properties, further expanding the chemical space for therapeutic intervention.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Chauhan, A., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5668. [Link]
-
Asati, V., Kumar, A., & Singh, D. (2021). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-d]pyrimidine derivatives 1a∼1j, 2a∼2g, 3a∼3g...[Link]
-
Wang, X., et al. (2014). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. PubMed. [Link]
-
Lv, P.-C., et al. (2012). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]
-
Kim, J. S., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines. ResearchGate. [Link]
-
Patel, D., et al. (2017). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Indian Journal of Advances in Chemical Science. [Link]
-
Chen, Y.-L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijacskros.com [ijacskros.com]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The reliable and high-yield synthesis of this compound is therefore of significant interest. The most common synthetic route involves a two-step process: a condensation reaction to form the pyrimidine core, followed by a chlorination reaction. This guide will address potential challenges in both of these critical steps.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Low Yield in the Condensation Step (Formation of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate)
Question: I am experiencing a low yield of my desired product, Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate, after the initial condensation reaction. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the condensation step can stem from several factors, from the quality of your starting materials to the reaction conditions. Here's a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The condensation of diethyl ethoxymethylenemalonate with O-methylisourea is an equilibrium-driven process. To drive the reaction to completion, ensure you are using an appropriate base and allowing for sufficient reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature.[1]
-
-
Suboptimal Base: The choice and amount of base are critical for this reaction. A base that is too weak may not sufficiently deprotonate the starting materials to initiate the condensation, while an overly strong base can lead to side reactions.
-
Solution: Sodium ethoxide in ethanol is a commonly used and effective base for this type of condensation. Ensure you are using the correct stoichiometry of the base.
-
-
Side Reactions of Starting Materials: Diethyl ethoxymethylenemalonate can undergo hydrolysis if there is water present in the reaction mixture. O-methylisourea can also be unstable, especially under harsh basic conditions.
-
Solution: Use anhydrous solvents and reagents to minimize hydrolysis. It is also advisable to use freshly prepared or high-purity O-methylisourea.
-
Low Yield and Impurity Formation in the Chlorination Step
Question: My chlorination of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate with phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired chloro-pyrimidine and the formation of several impurities. How can I optimize this step?
Answer:
The chlorination of hydroxypyrimidines is a common but sometimes challenging transformation. Here are the key areas to troubleshoot:
-
Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group may not go to completion.
-
Causality: This can be due to insufficient POCl₃, low reaction temperature, or a short reaction time. The hydroxyl group on the pyrimidine ring is a relatively poor leaving group, and its conversion to a better leaving group by POCl₃ is a necessary first step in the mechanism.
-
Solution:
-
Stoichiometry: Ensure an adequate excess of POCl₃ is used. Molar ratios of POCl₃ to the hydroxypyrimidine can range from 2:1 to 10:1.[2]
-
Temperature and Time: The reaction typically requires heating. A temperature range of 80-110 °C for several hours is common. Monitor the reaction by TLC to determine the optimal reaction time.[2]
-
-
-
Formation of Phosphorylated Byproducts: A common side reaction is the formation of phosphorylated intermediates that are resistant to chlorination.[2]
-
Causality: These byproducts arise from the reaction of the pyrimidine's hydroxyl group with POCl₃ to form a stable phosphate ester.
-
Solution: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can act as a catalyst and acid scavenger, promoting the desired chlorination and minimizing the formation of these byproducts.[2]
-
-
Decomposition/Darkening of the Reaction Mixture: The reaction mixture turning dark or forming tar-like substances is indicative of product or starting material decomposition.
-
Causality: This is often caused by excessively high temperatures or prolonged reaction times.
-
Solution: Carefully control the reaction temperature and monitor the reaction's progress to avoid unnecessary heating after the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting materials required for this synthesis?
A1: The purity of your starting materials is crucial for a successful synthesis. Diethyl ethoxymethylenemalonate should be freshly distilled if it is old or appears colored. O-methylisourea is often used as its salt (e.g., sulfate or hydrochloride) and should be of high purity. For the chlorination step, use a fresh or distilled bottle of phosphorus oxychloride, as it is sensitive to moisture.[2]
Q2: How can I effectively purify the final product, this compound?
A2: The final product is typically a solid and can be purified by recrystallization or column chromatography.
-
Recrystallization: A common and effective method for purification.[3][4] Suitable solvent systems can be determined empirically but often involve a polar solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, or a mixture of a good solvent and a poor solvent (anti-solvent).[1][5] Common solvent systems for similar compounds include ethanol/water, or hexane/ethyl acetate.[5]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q3: Can I use other chlorinating agents besides POCl₃?
A3: While phosphorus oxychloride is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used. However, the reaction conditions and potential side products may differ.
Experimental Protocols
The following are representative protocols based on established procedures for similar pyrimidine syntheses. Optimization may be required for your specific experimental setup.
Protocol 1: Synthesis of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate
This protocol is based on the well-established condensation reaction for forming the pyrimidine ring.[6]
Materials:
-
Diethyl ethoxymethylenemalonate
-
O-methylisourea sulfate (or hydrochloride)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add O-methylisourea salt (1.0 equivalent).
-
Slowly add diethyl ethoxymethylenemalonate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the sodium salt of the product.
-
Filter the precipitate and wash with cold ethanol.
-
Dissolve the precipitate in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.
-
The product, Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol is a standard procedure for the chlorination of hydroxypyrimidines.[2][6]
Materials:
-
Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (3-5 equivalents).
-
(Optional) Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Very cautiously, quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral to slightly basic.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Chlorination |
| Key Reagents | Diethyl ethoxymethylenemalonate, O-methylisourea, Sodium ethoxide | Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate, POCl₃ |
| Typical Solvent | Anhydrous Ethanol | None (excess POCl₃ acts as solvent) |
| Typical Temp. | Reflux (~78 °C) | Reflux (~105-110 °C) |
| Typical Time | 4-6 hours | 2-4 hours |
| Work-up | Precipitation, filtration, acidification | Quenching, neutralization, filtration |
| Purification | Precipitation | Recrystallization/Column Chromatography |
Visualizations
Reaction Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
-
Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- Google Patents. (1996).
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
Waheed, A., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of young pharmacists : JYP, 8(4), 363–369. [Link]
-
da Silva, F. S., et al. (2019). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics sonochemistry, 59, 104736. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. [Link]
-
University of Rochester Department of Chemistry. (2025). How To: Purify by Crystallization. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Purifying Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this key pyrimidine intermediate. The following question-and-answer format addresses specific issues, providing both practical solutions and the scientific reasoning behind them.
Section 1: Foundational Knowledge & Initial Setup
Question: What stationary phase is recommended for purifying this compound?
Answer:
For the vast majority of applications involving this compound, silica gel (SiO₂) with a particle size of 230–400 mesh is the recommended stationary phase.[1]
-
Scientific Rationale: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[1] this compound is a moderately polar molecule, containing polar functional groups (ester, methoxy, pyrimidine nitrogens) and a non-polar ethyl group. This moderate polarity allows for effective interaction with the silica surface, enabling separation from both less polar and more polar impurities.
-
Expert Insight: While standard silica is acidic, this compound is generally stable under these conditions. However, if you suspect degradation of acid-sensitive impurities or the target compound itself, you could consider using alumina (Al₂O₃), which is basic, or a deactivated (neutral) silica gel.[1][2] Always confirm compound stability on a small-scale TLC plate first if degradation is a concern.[2]
Question: How do I select the optimal mobile phase (solvent system) for my purification?
Answer:
The selection of the mobile phase is the most critical step for achieving good separation and should be determined empirically using Thin Layer Chromatography (TLC) before packing the column.[3][4][5]
The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35 .[3][5]
-
Scientific Rationale: An Rf in this range indicates that the compound has a balanced affinity for both the stationary and mobile phases.[5]
-
If Rf is too high (>0.5): The compound spends too much time in the mobile phase and will elute too quickly, co-eluting with non-polar impurities.[6]
-
If Rf is too low (<0.2): The compound is too strongly adsorbed to the silica gel, leading to very long elution times, broad peaks (tailing), and potential for product loss or degradation on the column.[6]
-
Step-by-Step Protocol: Developing the Solvent System via TLC
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Select Test Solvents: Start with a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[7][8]
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of a silica gel TLC plate.[5]
-
Develop the Plate: Place the plate in a sealed chamber containing your test solvent system (e.g., 20% Ethyl Acetate / 80% Hexanes). Ensure the solvent level is below the baseline.[8]
-
Visualize and Calculate Rf: After the solvent front nears the top, remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your target compound.
-
Optimize:
-
Confirm Separation: The ideal system will show clear separation between your target spot (at Rf ≈ 0.3) and all major impurity spots.
| Recommended Starting Solvent Systems | Typical Polarity | Notes |
| Ethyl Acetate / Hexanes | Moderately Polar | Excellent general-purpose system. A good starting point is 20-30% Ethyl Acetate in Hexanes. |
| Dichloromethane / Hexanes | Moderately Polar | Offers different selectivity compared to Ethyl Acetate. |
| Dichloromethane / Methanol | Polar | Use for highly polar impurities. Start with a very low percentage of Methanol (e.g., 1-2%).[9] |
Section 2: Column Preparation and Sample Application
Question: What is the proper way to pack a silica gel column to avoid issues like cracking or channeling?
Answer:
Proper column packing is essential for a high-resolution separation. The goal is to create a homogenous, stable bed of silica free of cracks, air bubbles, or channels. The "slurry packing" method is generally most reliable.[10][11]
Workflow for Slurry Packing a Column
Caption: Workflow for slurry packing a silica gel column.
-
Expertise & Causality: Tapping the column is crucial as it helps the silica particles settle into a densely packed, stable bed, preventing voids that cause uneven solvent flow and poor separation.[12] Flushing the column with eluent (equilibration) ensures the silica is fully wetted and the environment inside the column is consistent before the sample is introduced.
Question: Should I use "wet loading" or "dry loading" to apply my sample?
Answer:
The choice between wet and dry loading depends primarily on the solubility of your crude product in the chromatography eluent.
-
Wet Loading: Use this method if your crude product is readily soluble in a minimal amount of the initial, non-polar eluent.
-
Protocol: Dissolve the crude sample in the smallest possible volume of eluent. Using a pipette, carefully apply the solution to the top of the silica bed.[10]
-
Causality: Using a minimal volume is critical. Applying the sample in a large volume of solvent will cause the initial separation band to be very wide, leading to poor resolution. If the sample is dissolved in a solvent that is more polar than the eluent, it can disrupt the equilibration at the top of the column and drag compounds down prematurely.[13]
-
-
Dry Loading: This is the preferred and more robust method , especially if your compound has poor solubility in the eluent or if you require the highest possible resolution.[14][15][16]
-
Protocol: Dissolve your crude product in a low-boiling-point solvent (like dichloromethane or acetone). Add a portion of fresh silica gel (typically 2-3 times the mass of your crude product) to this solution.[10][17] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading ensures that the sample is introduced to the column in the most concentrated form possible, creating a very narrow starting band.[18] This leads to sharper peaks and significantly better separation of closely eluting compounds. It also completely avoids issues with using strong or incompatible solvents for dissolution.[13]
-
Section 3: Troubleshooting Common Purification Problems
Question: My compound won't elute from the column, or it is eluting very slowly with significant tailing. What should I do?
Answer:
This common issue indicates that your compound is too strongly adsorbed to the silica, meaning the mobile phase is not polar enough to displace it effectively.
Troubleshooting Decision Tree
Sources
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. epfl.ch [epfl.ch]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. reddit.com [reddit.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. biotage.com [biotage.com]
Technical Support Center: Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the construction of the pyrimidine ring to form a stable dihydroxy intermediate. The second, and more critical stage, is the chlorination of this intermediate, which is often the source of various side reactions and purification challenges.
Caption: General two-stage synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, with a focus on the critical chlorination step using phosphorus oxychloride (POCl₃).
Category 1: Low Yield and Incomplete Reaction
Question 1: My final product is contaminated with a significant amount of the starting material, Ethyl 2,4-dihydroxypyrimidine-5-carboxylate. How can I drive the chlorination to completion?
Answer: This is the most common issue, stemming from incomplete chlorination of the dihydroxy- or tautomeric keto-form of the pyrimidine ring. The hydroxyl groups on the pyrimidine ring are poor leaving groups, and forcing conditions are required for the substitution to occur.
Root Causes & Solutions:
-
Insufficient POCl₃: While excess POCl₃ can cause workup issues, an insufficient amount will lead to incomplete reaction. For laboratory-scale synthesis, using POCl₃ as both the reagent and solvent is common to ensure the reaction goes to completion.[1] For larger-scale operations aiming to reduce waste, a solvent-free approach using at least one equivalent of POCl₃ per hydroxyl group in a sealed reactor at high temperatures (e.g., 160°C) has proven effective.[2][3]
-
Inadequate Temperature or Reaction Time: This reaction requires significant thermal energy. Typically, the mixture is heated to reflux (around 110-120°C) for several hours.[4] If the reaction is not complete, consider increasing the reflux time or, if using a sealed reactor, raising the temperature.
-
Role of Catalysts/Additives: The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline, triethylamine, or pyridine.[2][4] These bases can assist in the reaction mechanism and neutralize the HCl generated in situ. If you are not using an additive, its inclusion could significantly improve the reaction rate and completeness.
| Parameter | Standard Condition | Troubleshooting Action |
| Reagent Stoichiometry | Excess POCl₃ (as solvent) | For large scale, use 1 eq. POCl₃ per -OH group.[2] |
| Temperature | Reflux (~110-120°C) | Increase temperature to 140-160°C in a sealed vessel.[2] |
| Reaction Time | 2-4 hours | Extend time to 8 hours, monitoring by TLC/HPLC. |
| Additives | N,N-Dialkylaniline or Pyridine | Add 1 equivalent of pyridine per -OH group.[2] |
Experimental Protocol: Optimized Chlorination
-
In a sealed reactor, combine Ethyl 2,4-dihydroxypyrimidine-5-carboxylate (1 mole), phosphorus oxychloride (2 moles), and pyridine (2 moles).
-
Seal the reactor and heat the mixture to 160°C with stirring for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until the starting material is consumed.
-
Allow the reactor to cool completely before proceeding with the workup.
Category 2: Formation of Impurities & Side Products
Question 2: My workup is complicated by a sticky, difficult-to-filter solid. What is this impurity and how can I manage it?
Answer: The sticky or slimy byproducts often encountered are polyphosphoric acids and their salts, formed from the reaction of POCl₃ with the hydroxyl groups of the pyrimidine and any trace water.[4] During aqueous workup, excess POCl₃ hydrolyzes exothermically to form phosphoric acid and HCl, which can further react to form these complex phosphorus-based residues.
Mitigation Strategies:
-
Minimize Excess POCl₃: The most effective strategy is to use a stoichiometric amount of POCl₃, as described in the optimized protocol above, which minimizes the amount of phosphorus byproducts.[2][3]
-
Distill Excess POCl₃: Before the aqueous quench, remove the bulk of the unreacted POCl₃ by distillation under reduced pressure. This dramatically reduces the exotherm and the quantity of phosphoric acid generated during workup.[4]
-
Controlled Quenching: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring. Never add water to the reaction mixture, as this can cause a violent, uncontrolled exotherm. The low temperature helps to manage the hydrolysis rate.
-
Solvent Extraction Before Filtration: After quenching, if slimy solids are present, it may be more effective to perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The desired product will move to the organic phase, leaving the inorganic byproducts in the aqueous layer, which can then be separated more easily than by filtration.[4]
Question 3: I suspect my product is decomposing during workup. Is the 4-chloro group susceptible to hydrolysis?
Answer: Yes, the 4-chloro substituent on the pyrimidine ring is an activated halide and is susceptible to nucleophilic substitution, including hydrolysis back to the 4-hydroxy pyrimidine. This decomposition can be significant, especially if the aqueous workup is prolonged or performed at elevated temperatures.[4][5]
Prevention of Hydrolysis:
-
Keep it Cold: Perform the aqueous quench and subsequent washes at low temperatures (0-5°C) to minimize the rate of hydrolysis.
-
Work Quickly: Do not let the crude product sit in the aqueous phase for extended periods. Proceed with extraction and drying as efficiently as possible.[5]
-
Neutralize Carefully: Neutralize the acidic aqueous layer promptly but carefully. Using a saturated sodium bicarbonate solution is a common method.[6] Avoid making the solution strongly basic, as this can promote hydrolysis of the ester group as well.
Caption: Key side reactions during and after chlorination.
Question 4: Is there a risk of forming a 2,4-dichloro pyrimidine byproduct?
Answer: Yes, if your starting material is Ethyl 2,4-dihydroxypyrimidine-5-carboxylate, the intended reaction is the conversion of both hydroxyl groups to chlorides. However, if the reaction is incomplete, you may isolate a mixture of the desired 2,4-dichloro product, mono-chloro intermediates (4-chloro-2-hydroxy and 2-chloro-4-hydroxy), and unreacted starting material.[2] The key to avoiding this is to ensure the reaction goes to completion using the strategies outlined in Question 1. The different chlorinated species can often be separated by column chromatography, but optimizing the reaction is a more efficient approach.
Question 5: I've heard about pyrimidine dimers. Is this a possible side reaction?
Answer: This is a common point of confusion. Pyrimidine dimerization, specifically the formation of cyclobutane pyrimidine dimers (CPDs), is a photochemical reaction induced by UV light, most notably in the context of DNA damage.[7] The conditions of this synthesis (thermal reaction with POCl₃ in the dark) do not promote this type of reaction. Therefore, the formation of pyrimidine dimers is not a relevant side reaction in this chemical synthesis.
Purification Strategies
Question 6: What is the best way to purify the final product?
Answer: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Crystallization: If the crude product is a solid and relatively pure after workup, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective method for removing minor impurities.
-
Column Chromatography: For removing polar impurities like residual starting material or hydrolyzed product, silica gel chromatography is the method of choice. A gradient elution with a non-polar solvent system like hexanes and ethyl acetate is typically effective.
-
Distillation: If the product is a liquid or a low-melting solid and the impurities are non-volatile (like phosphorus residues), vacuum distillation can be a viable purification method for larger quantities.[2][4]
General Workup and Purification Protocol:
-
Quench: After cooling the reaction, slowly pour the mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize: Carefully neutralize the acidic solution to pH 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate while maintaining a low temperature.[2]
-
Extract: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash & Dry: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify: Purify the resulting crude oil or solid by column chromatography or recrystallization as needed.
References
-
Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available at: [Link]
- Hoechst Aktiengesellschaft. (1996). Process for the preparation of chloropyrimidines. U.S. Patent 5,525,724A.
- Ciba-Geigy Ag. (2000). Chloropyrimidine process. European Patent EP1042303A1.
-
Sun, Z., Wang, H., Wen, K., Li, Y., Su, W., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]
-
Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]
-
Sun, Z., Wang, H., Wen, K., Li, Y., Su, W., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]
-
Nasiriani, T., Ghasemi, Z., Poupon, M., & Dušek, M. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18451-18458. Available at: [Link]
-
Boarland, M. P. V., & McOmie, J. F. W. (1951). 2-Chloropyrimidine. Organic Syntheses, 31, 22. Available at: [Link]
-
Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]
-
Mahdi, I. S., Jabarah, Z. A., Khammas, S. J., & Majeed, R. A. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasia Journal of Biosciences, 14(1), 973-976. Available at: [Link]
-
Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]
-
Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Center for Biotechnology Information. Available at: [Link]
-
Sureja, D. K., et al. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20(Supplement 1), S482-S488. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available at: [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Available at: [Link]
-
LibreTexts Chemistry. (2020, August 11). 4.7: Reaction Work-Ups. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support center dedicated to addressing challenges with the nucleophilic aromatic substitution (SNAr) of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific reaction. Here, we will delve into the underlying reasons for poor reactivity and provide actionable troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.
Understanding the Reactivity of 4-Chloropyrimidines
The pyrimidine core is a crucial scaffold in a multitude of biologically active compounds.[1][2] The reactivity of substituted pyrimidines in SNAr reactions is a subject of significant interest. Generally, the chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than a chlorine at the C2 position.[3][4] This enhanced reactivity is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto both nitrogen atoms of the pyrimidine ring.[3]
However, the presence of other substituents on the pyrimidine ring can significantly influence this reactivity.[5][6] In the case of this compound, the electron-donating methoxy group at C2 and the electron-withdrawing carboxylate group at C5 create a nuanced electronic environment that can sometimes lead to sluggish or incomplete reactions.
Troubleshooting Guide for Poor Reactivity
This section provides a structured approach to diagnosing and resolving common issues encountered during the nucleophilic substitution of this compound.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| No or Low Conversion | 1. Insufficiently Activated Substrate: The combination of the methoxy and carboxylate groups may not sufficiently activate the C4 position for the chosen nucleophile. | a. Increase Reaction Temperature: Providing more thermal energy can overcome the activation barrier. Consider conventional heating or the use of microwave irradiation for rapid and efficient heating.[7][8][9][10][11] b. Acid Catalysis: For weakly basic nucleophiles like anilines, the addition of a catalytic amount of acid can protonate the pyrimidine ring, increasing its electrophilicity and accelerating the reaction.[12] |
| 2. Poor Nucleophile Strength/Solubility: The nucleophile may be too weak to attack the pyrimidine ring or may have poor solubility in the reaction solvent. | a. Use a Stronger Base: If the nucleophile is an amine or alcohol, using a stronger, non-nucleophilic base (e.g., NaH, K2CO3) can deprotonate it, increasing its nucleophilicity. b. Optimize Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which can help to dissolve the nucleophile and stabilize the charged intermediate.[13][14] For certain reactions, using water as a solvent can be surprisingly effective.[15] | |
| Formation of Side Products | 1. Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile. | a. Use an Aprotic Solvent: Employ solvents that will not participate in the reaction, such as THF, dioxane, or toluene.[14] b. Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the starting material or product. |
| 2. Decomposition: High temperatures or strong bases may cause degradation of the starting material or the desired product. | a. Lower Reaction Temperature: If decomposition is observed, reduce the temperature and extend the reaction time. b. Use a Milder Base: Opt for a less aggressive base if possible. | |
| Regioselectivity Issues | 1. Competing Reaction at C2: While less likely, under certain conditions, substitution at the C2 position can occur, especially if the C4 position is sterically hindered. | a. QM Analysis: Computational tools can predict the relative activation energies for attack at C2 versus C4, providing insight into the expected regioselectivity.[5][6] b. Modify Substituents: If possible, altering the electronic nature of other substituents on the pyrimidine ring can direct the substitution to the desired position.[6] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting poor reactivity in this SNAr reaction.
Caption: A workflow for troubleshooting poor SNAr reactivity.
Detailed Experimental Protocols
Here are detailed protocols for some of the key troubleshooting solutions.
Protocol 1: Microwave-Assisted Amination
This protocol is particularly useful for accelerating slow reactions.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Ethanol or other suitable solvent
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq) and DIPEA (1.5 - 2.0 eq).
-
Add the solvent (e.g., ethanol) to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the product by column chromatography.
Protocol 2: Acid-Catalyzed Amination with Anilines in Water
This "green chemistry" approach can be highly effective for specific substrates.[12][15]
Materials:
-
This compound
-
Aniline nucleophile
-
Hydrochloric acid (HCl) or other suitable acid
-
Water
-
Reaction vessel with reflux condenser
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the aniline nucleophile (1.1 eq).
-
Add water to the desired concentration.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).[12]
-
Heat the reaction mixture to reflux (100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not going to completion even at high temperatures?
A: Several factors could be at play. The nucleophile might be degrading at high temperatures. Alternatively, the product might be inhibiting the reaction. Consider using a milder temperature for a longer duration. Also, ensure your starting materials are pure, as impurities can sometimes interfere with the reaction.
Q2: I am seeing a significant amount of a byproduct that appears to be the hydrolyzed starting material. What can I do?
A: This indicates the presence of water in your reaction. Ensure all your glassware is oven-dried, and use anhydrous solvents and reagents. If the nucleophile itself is a source of water, consider drying it before use or using a drying agent in the reaction mixture.
Q3: Can I use a palladium catalyst to improve the reaction with an amine?
A: While palladium-catalyzed amination (Buchwald-Hartwig coupling) is a powerful tool, it is generally not necessary for activated heteroaryl chlorides like this one.[15] A well-optimized SNAr reaction is often more cost-effective and avoids potential issues with metal contamination in the final product.
Q4: How does the methoxy group at the C2 position affect the reactivity?
A: The methoxy group is generally considered electron-donating through resonance, which can decrease the electrophilicity of the pyrimidine ring and thus slow down the nucleophilic attack. However, its inductive effect is electron-withdrawing. The overall impact depends on the specific reaction conditions and the nature of the nucleophile.
Q5: What is the expected regioselectivity of this reaction?
A: Nucleophilic attack is strongly favored at the C4 position due to the electronic stabilization of the Meisenheimer intermediate.[3] The presence of the electron-withdrawing carboxylate group at C5 further activates the C4 position for nucleophilic attack. Substitution at the C2 position is generally not observed under typical SNAr conditions for this substrate.
Visualizing the Reaction Mechanism
The SNAr mechanism proceeds through a two-step addition-elimination process.
Caption: The general mechanism for the SNAr reaction.
References
- A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution - Benchchem.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. Available at: [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. - ResearchGate. Available at: [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. Available at: [Link]
-
Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism - QSpace. Available at: [Link]
-
View of Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives. Available at: [Link]
-
Microwave-assisted synthesis of pyrimidine libraries - Semantic Scholar. Available at: [Link]
-
Microwave‐Assisted Synthesis of Pyrimidine Libraries | Request PDF - ResearchGate. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
Scheme 30. Selective nucleophilic aromatic substitution to furnish... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC - NIH. Available at: [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC - PubMed Central. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones - ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. Available at: [Link]
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of pyrimidine libraries | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Introduction
Welcome to the technical support center for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pyrimidine intermediate. Achieving high purity is essential for the successful application of this compound in subsequent synthetic steps. Recrystallization is a powerful and fundamental technique for this purpose.[1]
This document provides a framework for developing a robust recrystallization protocol, troubleshooting common issues, and understanding the principles behind the procedural choices. As specific literature on the recrystallization of this exact molecule is not abundant, we will employ a systematic, first-principles approach to method development.
Part 1: Core Principles & Initial Considerations
The success of any recrystallization hinges on the differential solubility of the compound of interest in a given solvent at different temperatures.[1][2] The ideal solvent will exhibit the following characteristics:
-
High solubility for this compound at or near the solvent's boiling point.
-
Low solubility for the same compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for removal via hot filtration).[2]
-
Chemical inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be easily removable from the final crystals during the drying process.
Physicochemical Data Summary
While specific, verified solubility data for this compound is limited, data from the structurally similar analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, can provide a starting point for solvent selection. Note that the methoxy group may alter solubility compared to the methylthio group.
| Property | Value (for methylthio analog) | Reference |
| Appearance | White to off-white solid | [3] |
| Melting Point | 58-63 °C | [3][4] |
| Reported Solubility | Chloroform, Ethyl Acetate | [3] |
Critical Note: The melting point of your starting material will likely be depressed and broader than that of the purified product. A sharp melting point range after recrystallization is a key indicator of purity.[2]
Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
Given the lack of a standard reported solvent, a small-scale screening process is the most scientifically rigorous approach.
Objective: To identify a suitable single or mixed-solvent system for recrystallization.
Methodology:
-
Preparation: Place approximately 50 mg of your crude this compound into several separate test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, starting with 0.5 mL. Agitate the mixture. Record the solubility at room temperature. A suitable solvent should show poor solubility.[2]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent in small portions (0.1-0.2 mL) until the solid just dissolves.[5] Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.[1]
-
Evaluation: A good solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate when cold.
Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Isopropanol | 82.5 | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol; may show slightly different solubility. |
| Ethyl Acetate | 77.1 | Polar Aprotic | A good starting point based on the solubility of the methylthio analog.[3] |
| Toluene | 110.6 | Nonpolar | Useful for less polar compounds; its high boiling point can be advantageous but may lead to "oiling out". |
| Heptane/Hexane | 98.4 / 68.7 | Nonpolar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent. |
| Ethanol/Water | Variable | Mixed | A common mixed-solvent system. Dissolve in hot ethanol, then add water dropwise until turbidity appears, then reheat to clarify. |
Protocol 2: Full-Scale Recrystallization Workflow
This protocol should be performed using the optimal solvent identified during screening.
Caption: General workflow for the purification of this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the selected solvent and heat the mixture to near boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product even after cooling.[5][6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs high molecular weight colored impurities.[6]
-
Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are typically purer as they selectively incorporate the target molecule into the growing crystal lattice, excluding impurities.[1]
-
Complete Crystallization: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product by further decreasing its solubility.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of the recrystallization solvent.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization.
Q1: No crystals are forming even after cooling in an ice bath. What should I do?
-
Probable Cause: The solution is not supersaturated, most likely because too much solvent was used during the dissolution step.[6]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[2] Alternatively, if you have a pure sample, add a tiny "seed crystal."
-
Solution 2 (Reduce Solvent Volume): If induction methods fail, gently heat the solution to boil off some of the solvent (e.g., 10-15% of the volume). Then, allow the more concentrated solution to cool again.[6]
Q2: My compound has separated as an oil instead of crystals. How do I fix this?
-
Probable Cause 1 (High Impurity Load): Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oiling out").
-
Probable Cause 2 (Solution Too Concentrated/Solvent Choice): The solution may be becoming supersaturated at a temperature that is above the compound's melting point. This is common when the solvent's boiling point is significantly higher than the solute's melting point.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, you may need to re-screen for a solvent with a lower boiling point or consider pre-purification with column chromatography.
Q3: The final yield of my purified crystals is very low. Why did this happen?
-
Probable Cause 1 (Excess Solvent): This is the most common reason for low recovery. A significant portion of your compound remains dissolved in the mother liquor.[6]
-
Probable Cause 2 (Premature Crystallization): Product was lost during a hot filtration step because the apparatus was not sufficiently pre-heated.
-
Probable Cause 3 (Excessive Washing): Too much solvent, or solvent that was not ice-cold, was used to wash the crystals during vacuum filtration, redissolving part of the product.
-
Solution: To diagnose, you can try to recover a second crop of crystals by evaporating a portion of the mother liquor. For future runs, ensure you use the absolute minimum amount of hot solvent for dissolution and follow best practices for filtration and washing.
Q4: My crystals are still colored after recrystallization. What went wrong?
-
Probable Cause: The colored impurity has solubility properties very similar to your target compound and is co-crystallizing.
-
Solution: Perform the recrystallization again, but this time, include the optional decolorizing charcoal step (Protocol 2, Step 2). Add a small amount of activated charcoal to the hot solution, boil briefly, and perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6]
References
-
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. (n.d.). LookChem. Retrieved from [Link]
-
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. (2023, November 15). Georganics. Retrieved from [Link]
-
van Zyl, L. F., & de Villiers, M. M. (2019). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 24(10), 1224–1235. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (2020, January 10). Professor Dave Explains. Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. Retrieved from [Link]
Sources
Technical Support Center: Optimization and Troubleshooting for Suzuki Coupling with Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical guidance for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific and challenging substrate: Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This electron-deficient heteroaryl chloride presents a unique set of challenges that require careful consideration of reaction parameters. This guide moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.
Understanding the Substrate: Key Challenges
This compound is a valuable building block, but its electronic properties make it a non-trivial substrate for Suzuki coupling. The pyrimidine ring is inherently electron-deficient, which can be both an advantage and a disadvantage. While the electron-withdrawing nature of the nitrogens and the carboxylate group can facilitate the initial oxidative addition step (often the rate-determining step for aryl chlorides), it also introduces several potential pitfalls.[1][2][3]
Primary Challenges Include:
-
Competitive Dehalogenation: The electron-deficient nature of the pyrimidine ring makes it more susceptible to a common side reaction where the chlorine atom is replaced by a hydrogen, leading to a hydrodehalogenated byproduct and reduced yield.[4][5][6][7]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][6]
-
Sluggish Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and harsher reaction conditions.[8][9]
-
Boronic Acid Instability: The basic conditions required for the reaction can lead to the degradation of the boronic acid partner through protodeboronation or homocoupling.[9][10][11]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low to no conversion of the starting material. Where should I begin troubleshooting?
A1: When faced with low conversion, a systematic evaluation of your reaction components and conditions is crucial. Several factors could be at play, from catalyst activity to the choice of base and solvent.
Initial Checks & Potential Solutions:
-
Catalyst and Ligand System: The choice of the palladium catalyst and its associated ligand is paramount for activating the C-Cl bond.[12]
-
Insight: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient chloride. More robust systems are often required.[8][12] Modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for coupling aryl chlorides.[4][8][10]
-
Actionable Advice: If you are using a traditional catalyst, consider switching to a more active pre-catalyst such as an XPhos Pd G3 or a PEPPSI-type catalyst. These are often more stable and efficient.[13]
-
-
Base Selection: The base is not just a passive component; it plays a critical role in the transmetalation step, which is often rate-determining.[14][15]
-
Insight: The base must be strong enough to form the boronate species, which is more nucleophilic and facilitates the transfer of the organic group to the palladium center.[8][15] However, a base that is too strong can promote side reactions.
-
Actionable Advice: A screening of bases is recommended. Start with common choices like K₂CO₃ or Cs₂CO₃. If the reaction is still sluggish, a stronger, non-nucleophilic base like K₃PO₄ can be beneficial.[10] The solubility of the base is also important, so ensure vigorous stirring, especially in biphasic solvent systems.[10]
-
-
Solvent System: The solvent must solubilize all reactants and stabilize the catalytic species.[9]
-
Insight: Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent.[16] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13]
-
Actionable Advice: A common starting point is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[13][17] Ensure your organic solvent is degassed to prevent oxidation of the catalyst and ligands.[9]
-
-
Reaction Temperature: Higher temperatures are often necessary for activating aryl chlorides.
-
Insight: The reaction temperature needs to be high enough to promote oxidative addition without causing degradation of the catalyst, reagents, or product.[10]
-
Actionable Advice: A typical temperature range for this type of coupling is 80-110 °C.[18] If conversion is low at a lower temperature, cautiously increasing the temperature in increments may improve the yield.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision workflow for addressing low conversion issues.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine plus hydrogen. What is happening and how can I prevent it?
A2: You are observing dehalogenation, a common and problematic side reaction with electron-deficient heteroaryl halides.[4][5] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water.[4] This Pd-H species then reductively eliminates with the pyrimidine ring to give the dehalogenated product.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: The ligand's steric and electronic properties are critical.
-
Insight: Bulky, electron-rich ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[4]
-
Actionable Advice: Employ ligands such as SPhos or XPhos. These ligands create a sterically hindered environment around the palladium center that favors the coupling reaction.[4]
-
-
Base Optimization: The choice of base can be a source of hydrides.
-
Insight: While stronger bases can be beneficial for transmetalation, some can also promote the formation of Pd-H species.
-
Actionable Advice: If dehalogenation is significant with a strong base like K₃PO₄, consider switching to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.[4]
-
-
Solvent Selection: Certain solvents can act as hydride donors.
-
Insight: Alcohols, for example, can be a source of hydrides. While sometimes used as co-solvents, they can exacerbate dehalogenation.
-
Actionable Advice: If you are using an alcohol-containing solvent system, switch to an aprotic solvent like dioxane or toluene.[4]
-
Comparative Table of Conditions to Mitigate Dehalogenation
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product.[4] |
| Base | Strong alkoxide bases | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or K₃PO₄ | Reduces the formation of palladium-hydride species.[4] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, toluene) | Avoids the solvent acting as a hydride source.[4] |
Q3: My boronic acid seems to be degrading, leading to homocoupling and protodeboronation byproducts. What can I do?
A3: The stability of the boronic acid is a common Achilles' heel in Suzuki couplings.[10] Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules) are frequent side reactions.[10][11]
Methods to Enhance Boronic Acid Stability and Reactivity:
-
Use of Boronic Esters: Boronic esters are generally more stable than their corresponding acids.[9][11]
-
Insight: Pinacol (BPin) or MIDA esters are more resistant to protodeboronation and can be used in a "slow release" strategy where the active boronic acid is generated in situ.[10][19]
-
Actionable Advice: If you are using a boronic acid and observing significant degradation, consider synthesizing or purchasing the corresponding pinacol ester. Recent studies have shown that boronic esters can also transmetalate directly without prior hydrolysis, which can be advantageous.[19][20]
-
-
Anhydrous Conditions: While water is often necessary, excess water can promote protodeboronation.[10]
-
Insight: The hydrolysis of the boronic acid is a key step, but a delicate balance is required.[21][22]
-
Actionable Advice: Try using anhydrous solvents and a finely powdered, dry base like K₃PO₄. If aqueous conditions are necessary, use the minimum amount of water required to achieve good results (e.g., a 10:1 organic:water ratio).[18]
-
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[13]
-
Insight: Pd(II) species, which can form in the presence of oxygen, are known to catalyze homocoupling.[13]
-
Actionable Advice: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
The Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and key side reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the this compound, the arylboronic acid/ester, and the finely powdered base.[18]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill with the inert gas three times.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[18]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[18]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography.[18]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Suzuki coupling reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
American Chemical Society. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Elsevier. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Available from: [Link]
-
Springer. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
American Chemical Society. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
-
ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
-
PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
Sources
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this key chemical intermediate.
Introduction
This compound is a vital building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, achieving high purity can be challenging due to the presence of structurally similar impurities and the compound's inherent reactivity. This guide provides practical, field-proven insights to overcome common purification hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Persistent Impurities After Recrystallization
Q: I've attempted recrystallization, but my product remains contaminated with impurities, as indicated by TLC and HPLC. What are the likely causes and how can I improve the separation?
A: This is a common challenge, often stemming from the co-crystallization of impurities with similar solubility profiles to the target compound. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility differential between the product and impurities at high and low temperatures.
-
Solution: Conduct a thorough solvent screen. Ideal recrystallization solvents should dissolve the compound sparingly at room temperature but completely at elevated temperatures. Common solvent systems to explore for pyrimidine derivatives include ethanol, n-hexane/ethyl acetate, and n-hexane/acetone.[2] A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[2] For esters like this one, ethyl acetate is a logical choice to investigate.[2]
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This gradual process encourages the formation of purer crystals.
-
-
Presence of Oily Impurities: Some side-products may be oils that hinder proper crystal formation.
-
Solution: If an oil is observed, try adding a small amount of a non-polar solvent like hexane to the hot solution to "oil out" the impurities before cooling. Alternatively, a pre-purification step using column chromatography might be necessary.
-
Issue 2: Low Yield After Column Chromatography
Q: My yield after silica gel column chromatography is significantly lower than expected. What factors could be contributing to this loss of product?
A: Low recovery from column chromatography can be frustrating. The issue often lies in the interaction between your compound and the stationary phase or the choice of mobile phase.
Possible Causes & Solutions:
-
Irreversible Adsorption to Silica: The pyrimidine ring, with its nitrogen atoms, can exhibit polarity and may interact strongly with the acidic silica gel, leading to irreversible adsorption.[3]
-
Improper Mobile Phase Polarity: If the eluent is not polar enough, the compound will not move down the column. If it's too polar, it will elute too quickly along with impurities.[3]
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your target compound.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective. Common solvent systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.[3][4]
-
-
Compound Degradation on the Column: Some pyrimidine derivatives can be unstable on silica gel, especially over extended periods.[3][4]
-
Solution: Minimize the time your compound spends on the column by using flash chromatography with a higher flow rate.[3]
-
Issue 3: Difficulty in Removing Starting Materials or Reagent-Related Impurities
Q: I'm struggling to remove unreacted starting materials and by-products from the chlorination step (e.g., residual phosphorus oxychloride by-products). How can I effectively purify my product from these contaminants?
A: Incomplete reactions and residual reagents are common sources of impurities. A robust work-up procedure is critical before attempting final purification.
Possible Causes & Solutions:
-
Inadequate Quenching and Work-up: The reaction may not have been properly quenched, leaving reactive species that can complicate purification.
-
Solution: Ensure the reaction mixture is carefully quenched, for example, by slowly adding it to ice water to decompose any remaining phosphorus oxychloride. A subsequent aqueous wash with a mild base, like sodium bicarbonate solution, can help neutralize any acidic by-products.
-
-
Co-elution with Product: Some impurities may have similar polarity to the desired product, making them difficult to separate by standard chromatography.
-
Solution: If standard work-up and chromatography are insufficient, consider an alternative purification technique. For ionizable impurities, an acid-base extraction can be effective. Alternatively, preparative HPLC may be necessary for challenging separations.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A common route involves the chlorination of a corresponding 4-hydroxy pyrimidine precursor. In this case, you can expect:
-
Unreacted Starting Material: The 4-hydroxy pyrimidine precursor.
-
Over-chlorinated or Isomeric By-products: While less common for this specific structure, the formation of isomers is a possibility in pyrimidine chemistry.[4]
-
Hydrolysis Product: The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group if exposed to water for prolonged periods, especially under non-neutral pH conditions.
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5] A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of an acid like TFA or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structurally similar impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking more complex purification methods.[4][6]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: As a chlorinated heterocyclic compound, it is advisable to store it in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis of the chloro group and other potential degradation pathways.
Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: In a series of small test tubes, test the solubility of your crude product (a few milligrams) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. To further maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase for separation using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting common purification issues.
References
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Anal Biochem, 22(3), 398-408. doi: 10.1016/0003-2697(68)90282-0. Retrieved from [Link]
-
Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. Retrieved from [Link]
Sources
Stability of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate under acidic and basic conditions
Welcome to the technical support center for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of this compound under various experimental conditions.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Understanding its stability is crucial for ensuring the integrity of experimental results, optimizing reaction conditions, and establishing appropriate storage protocols. This guide will address common questions and challenges related to the handling and stability of this compound, with a focus on its behavior in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The molecule has two primary sites that are susceptible to hydrolysis under acidic or basic conditions:
-
Ethyl ester group: The ester can be hydrolyzed to the corresponding carboxylic acid.[1][2]
-
4-Chloro substituent: The chlorine atom on the pyrimidine ring can be displaced by a hydroxyl group, particularly under basic conditions or strong acidic conditions with prolonged heating.[3][4][5]
Q2: What are the expected degradation products under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the ethyl ester to form 4-chloro-2-methoxypyrimidine-5-carboxylic acid.[1][6] This reaction is typically catalyzed by dilute acids like hydrochloric acid or sulfuric acid and is reversible.[2] To drive the reaction to completion, an excess of water is usually required.[2]
Q3: What are the expected degradation products under basic conditions?
A3: Basic conditions promote two potential degradation pathways:
-
Saponification: The ethyl ester will be rapidly and irreversibly hydrolyzed to the corresponding carboxylate salt (e.g., sodium 4-chloro-2-methoxypyrimidine-5-carboxylate if using NaOH).[2][7]
-
Hydrolysis of the 4-chloro group: The chlorine atom can be substituted by a hydroxyl group to form the corresponding 4-hydroxypyrimidine derivative. This reaction is also promoted by basic conditions.[5][8]
Q4: How can I monitor the degradation of this compound?
A4: The most effective method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC).[9][10][11] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification over time. UV detection is commonly used for pyrimidine derivatives.[9][12]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from strong acids, bases, and oxidizing agents. For laboratory quantities, storage at 0-8 °C is recommended.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in a reaction where the compound is a starting material. | The compound may have degraded during the reaction due to inappropriate pH or high temperature. | Analyze a sample of the starting material by HPLC to check for purity. Monitor the reaction at different time points to assess the stability of the starting material under the reaction conditions. Consider using a buffered solvent system if pH control is critical. |
| Appearance of an unexpected peak in HPLC analysis of a sample. | This could be a degradation product. | Characterize the new peak using LC-MS to determine its mass-to-charge ratio and infer its structure.[11] Compare the retention time with that of potential degradation products (e.g., the corresponding carboxylic acid). |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium. | Assess the stability of the compound in the assay buffer over the time course of the experiment. Prepare fresh stock solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
HPLC Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol is designed to evaluate the stability of the compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
HPLC Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 2 | 95 | 4-chloro-2-methoxypyrimidine-5-carboxylic acid (5%) | |
| 8 | 82 | 4-chloro-2-methoxypyrimidine-5-carboxylic acid (18%) | |
| 24 | 65 | 4-chloro-2-methoxypyrimidine-5-carboxylic acid (35%) | |
| 0.1 M NaOH at 40°C | 0 | 100 | 0 |
| 1 | 70 | 4-chloro-2-methoxypyrimidine-5-carboxylate salt (28%), 4-hydroxy-2-methoxypyrimidine-5-carboxylate (2%) | |
| 4 | 25 | 4-chloro-2-methoxypyrimidine-5-carboxylate salt (65%), 4-hydroxy-2-methoxypyrimidine-5-carboxylate (10%) | |
| 8 | 5 | 4-chloro-2-methoxypyrimidine-5-carboxylate salt (80%), 4-hydroxy-2-methoxypyrimidine-5-carboxylate (15%) |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Visualization of Degradation Pathways and Experimental Workflow
Caption: Degradation pathways under acidic and basic conditions.
Caption: Workflow for a forced degradation study.
References
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.org. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]
-
Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved from [Link]
-
Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(10), 569-578. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4166-4176. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem. Retrieved from [Link]
-
Patel, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 188-192. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathways for chlorpyrifos degradation by microorganisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4166-4176. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. Retrieved from [Link]
-
Wibaut, J. P., & Broekman, F. W. (1939). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas, 58(9), 709-712. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Retrieved from [Link]
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Welcome to the technical support center for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and derivatization of this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.
Introduction to the Reactivity of this compound
This compound is a key intermediate in pharmaceutical and agrochemical research.[1] Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, further influenced by the substituents. The chlorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Understanding the interplay of electronic and steric factors is crucial for optimizing reaction outcomes.
This guide will focus on two major classes of reactions where low conversion rates are frequently observed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig).
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The C4-chloro substituent is activated towards nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring and the adjacent ester group. However, various factors can lead to incomplete reactions.
FAQ 1: My SNAr reaction with an amine/alkoxide nucleophile is stalling at 50-60% conversion. What are the likely causes and how can I drive it to completion?
This is a common observation and can be attributed to several factors. Let's break down the potential causes and solutions.
Possible Cause 1: Insufficient Basicity or Inappropriate Base
-
Causality: In SNAr reactions with N- or O-nucleophiles, a base is often required to neutralize the HCl generated in situ. If the base is not strong enough or is sterically hindered, the accumulating acid can protonate the nucleophile, rendering it non-nucleophilic, or even protonate the pyrimidine nitrogen, deactivating the ring towards further attack.
-
Troubleshooting Steps:
-
Switch to a stronger, non-nucleophilic base: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as NaH, K₃PO₄, or DBU.
-
Use excess base: Increasing the stoichiometry of the base (e.g., from 1.1 eq to 2.5 eq) can help to ensure the reaction medium remains basic throughout the process.
-
Consider the pKa: Ensure the pKa of the conjugate acid of your base is significantly higher than the pKa of the protonated nucleophile.
-
Possible Cause 2: Poor Solubility of Reagents
-
Causality: If your nucleophile or base has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and may not go to completion.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of aprotic polar solvents like DMF, DMAc, NMP, or DMSO, which are excellent for SNAr reactions.
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Possible Cause 3: Product Inhibition
-
Causality: In some cases, the product of the reaction can coordinate to remaining starting material or reagents, inhibiting further reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a work-up and re-subjecting the recovered starting material to the reaction conditions with fresh reagents.
-
Illustrative Workflow for Optimizing SNAr Reactions:
Caption: Competing reaction pathways in Buchwald-Hartwig amination.
Section 3: General Experimental Protocols
Protocol 1: General Procedure for a Trial SNAr Reaction
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Trial Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add this compound (1.0 eq) and the arylboronic acid (1.2 eq).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
References
- Barvian M, et al. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. J Med Chem. 2000 Nov 30;43(24):4606-16.
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. [Link]
-
Wikipedia contributors. (2023, September 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 2, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved January 2, 2026, from a relevant BenchChem technical document.
-
Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved January 2, 2026, from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
-
LookChem. (n.d.). Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved January 2, 2026, from [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved January 2, 2026, from [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. [Link]
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions.
-
Fisher Scientific. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, 98%. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Retrieved January 2, 2026, from [Link]
- ResearchGate. (2003).
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- PubMed Central (PMC). (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
-
YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Thermo Fisher Scientific. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 2, 2026, from [Link]
Sources
Validation & Comparative
A Predictive Guide to the Spectroscopic Analysis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The precise arrangement of its substituents—a chloro group, a methoxy group, and an ethyl carboxylate moiety on the pyrimidine core—gives rise to a unique electronic and steric environment, making its analytical characterization both a necessity and an interesting spectroscopic challenge.
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. In the absence of publicly available experimental data for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy and draws comparisons with structurally similar compounds to forecast the expected spectral features. Furthermore, we will compare the predicted ¹H NMR analysis with anticipated results from mass spectrometry (MS) and infrared (IR) spectroscopy, offering a multi-faceted approach to the structural verification of this compound.
Predicted ¹H NMR Spectral Analysis
Disclaimer: The following ¹H NMR analysis is a prediction based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a guide for researchers and should be verified against experimentally obtained data.
The structure of this compound contains three distinct proton environments that are expected to be resolved in a ¹H NMR spectrum. These are the protons of the ethyl group of the carboxylate, the protons of the methoxy group, and the lone proton on the pyrimidine ring.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants:
Based on the electronic effects of the substituents and analysis of similar structures, the following ¹H NMR signals are predicted for this compound in a standard deuterated solvent such as CDCl₃:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~8.90 | Singlet (s) | 1H | H-6 (pyrimidine ring) | N/A |
| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | ~7.1 |
| ~4.10 | Singlet (s) | 3H | -OCH₃ | N/A |
| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | ~7.1 |
Justification for Predictions:
-
H-6 (Pyrimidine Ring) Proton (Predicted δ ~8.90, singlet): The pyrimidine ring is an electron-deficient aromatic system. The presence of two electronegative nitrogen atoms and the electron-withdrawing chloro and ethyl carboxylate groups are expected to significantly deshield the H-6 proton, shifting its resonance to a downfield region. The absence of adjacent protons would result in a singlet multiplicity.
-
Ethyl Carboxylate Protons (-OCH₂CH₃):
-
Methylene Protons (Predicted δ ~4.40, quartet): These protons are directly attached to an oxygen atom, which is an electronegative element, causing a downfield shift. The signal is predicted to be a quartet due to coupling with the three adjacent methyl protons (n+1 rule, where n=3). A typical coupling constant for ethyl esters is around 7.1 Hz.
-
Methyl Protons (Predicted δ ~1.40, triplet): These protons are further from the electronegative oxygen and are therefore found more upfield. The signal is predicted to be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2), with a coupling constant of approximately 7.1 Hz.
-
-
Methoxy Group Protons (-OCH₃) (Predicted δ ~4.10, singlet): The protons of the methoxy group are attached to an oxygen atom, leading to a deshielded signal. As there are no adjacent protons, this signal is expected to be a singlet.
Comparison with Alternative Analytical Techniques
While ¹H NMR spectroscopy provides invaluable information about the proton framework of a molecule, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉ClN₂O₃), the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Predicted Molecular Ion Peaks:
-
[M]⁺ for C₈H₉³⁵ClN₂O₃: m/z = 216.03
-
[M+2]⁺ for C₈H₉³⁷ClN₂O₃: m/z = 218.03
-
Key fragmentation patterns would likely involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the methoxy group (-OCH₃).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of this compound would show characteristic absorption bands for the ester and aromatic functionalities.
-
Predicted Characteristic IR Absorption Bands:
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester and methoxy): Strong bands are anticipated in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
-
C=N and C=C stretch (pyrimidine ring): A series of medium to weak bands are expected in the 1500-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region is indicative of the chloro substituent.
-
Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information about the proton framework, including chemical environment, connectivity, and stereochemistry. | Provides a detailed structural map of the molecule. | Requires a relatively pure sample and a suitable deuterated solvent. |
| MS | Molecular weight and elemental composition (with high resolution MS). | High sensitivity and provides molecular formula. | Does not provide detailed structural connectivity information on its own. |
| IR | Identification of functional groups. | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Can be complex to interpret fully, especially in the fingerprint region. |
Proposed Experimental Protocols
The following are general protocols for the analytical characterization of this compound.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Analytical Workflow Visualization
The logical flow for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The comprehensive analysis of this compound, as outlined in this predictive guide, underscores the power of modern spectroscopic techniques in chemical research. While the ¹H NMR data presented herein is based on well-established principles and comparative analysis, it provides a robust framework for what to expect in an experimental setting. The synergistic use of ¹H NMR, mass spectrometry, and infrared spectroscopy is essential for the unambiguous confirmation of the molecular structure, ensuring the integrity of subsequent research and development efforts in the pharmaceutical sciences.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
A Comparative Analysis of the Reactivity of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate and Other Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle, often through the displacement of a halogen, is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate against other common chloropyrimidines in key synthetic transformations. By examining the interplay of electronic and steric effects, this document aims to provide researchers with the insights necessary to make informed decisions in their synthetic strategies.
Understanding the Reactivity Landscape of Chloropyrimidines
The reactivity of a chlorine substituent on a pyrimidine ring is profoundly influenced by its position (C2, C4/C6, or C5) and the nature of other substituents on the ring. The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to their carbocyclic analogues like chlorobenzene.
The general order of reactivity for chlorines on the pyrimidine ring is C4/C6 > C2 >> C5. This is due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. For positions C4 and C6, the negative charge can be delocalized onto both ring nitrogens, providing significant stabilization. For the C2 position, the charge is stabilized by both adjacent nitrogen atoms. The C5 position is the least reactive towards nucleophilic attack as it lacks this direct resonance stabilization from the nitrogen atoms.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of chloropyrimidines. The reactivity of this compound is enhanced by the presence of the electron-withdrawing ethyl carboxylate group at the C5 position, which further activates the C4 position towards nucleophilic attack.
In comparison to simpler chloropyrimidines:
-
2-Chloropyrimidine: This is generally less reactive than 4-chloropyrimidines in SNAr reactions. The chlorine at the 2-position is flanked by two nitrogen atoms, which does increase its reactivity compared to a simple chloroarene.
-
4-Chloropyrimidine: The chlorine at the 4-position is more susceptible to nucleophilic attack than at the 2-position due to superior stabilization of the intermediate.
-
2,4-Dichloropyrimidine: In this case, nucleophilic attack preferentially occurs at the more reactive C4 position. Selective substitution at C2 can be challenging and often requires specific reaction conditions or the use of sterically demanding nucleophiles.
The presence of the 2-methoxy group in this compound has a dual electronic effect. While it is an electron-donating group by resonance, its inductive electron-withdrawing effect, coupled with the strong activation from the C5-ester, still renders the C4-chloro position highly susceptible to nucleophilic displacement.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the construction of C-C and C-N bonds. The reactivity of chloropyrimidines in these transformations is a critical consideration for synthetic planning.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures. The reactivity of chloropyrimidines in this reaction is highly dependent on the catalyst system and reaction conditions.
| Chloropyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | High (qualitative) | General knowledge |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| 2-Chloropyrimidine | 3-Furylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 18-22 | Moderate (qualitative) | [2] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | - | [3] |
Note: Direct quantitative yield for the Suzuki coupling of this compound was not available in the searched literature. The "High" yield is an educated estimation based on the reactivity of similar substrates.
The electron-deficient nature of the pyrimidine ring in this compound, further enhanced by the C5-ester, makes it an excellent substrate for Suzuki coupling at the C4 position. Microwave-assisted protocols can significantly shorten reaction times.[1]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates in drug discovery.
| Chloropyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | High (qualitative) | General knowledge |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent | [4] |
| 2-Amino-4,6-dichloropyrimidine | Various Alkynes | - | - | - | - | - | - | [5] |
Note: Specific yield data for the Sonogashira coupling of this compound was not found. The "High" yield is an estimation based on general reactivity principles.
The C4-chloro position of this compound is expected to be highly reactive in Sonogashira couplings under standard conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl pyrimidines.
| Chloropyrimidine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High (qualitative) | General knowledge |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | - | High (regioselective for C2) | [6] |
| 2-Chloropyrimidine | Various Amines | Pd₂(dba)₃ / NHC ligand | KOtBu | - | - | - | - | [7] |
Note: Quantitative yield for the Buchwald-Hartwig amination of this compound was not available in the searched literature. The "High" yield is an educated estimation.
The activated C4 position of this compound makes it a prime candidate for efficient Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
-
To a microwave vial, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound
A common route to this class of compounds involves the condensation of a three-carbon building block with a urea or thiourea derivative, followed by chlorination. For this compound, a plausible synthesis starts from diethyl malonate and urea.[8][9]
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of complex pyrimidine derivatives. The presence of the electron-withdrawing ethyl carboxylate group at the C5 position significantly activates the C4-chloro group towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than that of unsubstituted or less activated chloropyrimidines. This guide provides a framework for understanding and predicting the reactivity of this important intermediate, enabling more efficient and strategic synthetic planning in drug discovery and development.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. ijnc.ir [ijnc.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the Purity Assessment of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, requires a robust analytical methodology to ensure its purity profile meets stringent regulatory standards. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—for the purity assessment of this compound. We will delve into the technical nuances of each method, present comparative experimental data, and offer insights to guide researchers and drug development professionals in selecting the optimal approach for their analytical needs.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, and the chromatographic standards detailed in the United States Pharmacopeia (USP) General Chapter <621>, form the bedrock of the methodologies discussed herein.[1][2][3][4][5][6][7] These guidelines ensure that an analytical procedure is fit for its intended purpose, providing a framework for evaluating parameters such as specificity, linearity, accuracy, and precision.[2][7][8]
The Analyte: this compound
This compound is a substituted pyrimidine derivative. The presence of a chromophore in its structure makes it amenable to UV detection, a common detection method in liquid chromatography. Potential impurities in this material can arise from starting materials, by-products of the synthesis, or degradation products. A suitable analytical method must be able to separate the main component from these potential impurities with adequate resolution.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[9][10][11] Its versatility and robustness make it an ideal choice for the separation of moderately polar compounds like our target analyte. The method detailed below is a well-established starting point for pyrimidine derivatives, optimized for the specific analysis of this compound.
Rationale for Method Design
The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for a wide range of organic molecules.[9] The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, offering a good balance of solvent strength and compatibility with UV detection. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Workflow for RP-HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Comparative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution.[12][13] This technique is particularly advantageous for high-throughput screening and for resolving closely eluting impurities that may be missed with conventional HPLC.
Rationale for Method Transfer to UHPLC
The primary motivation for transferring a method from HPLC to UHPLC is to improve efficiency and throughput. By using a shorter column with smaller particles, the analysis time can be significantly reduced without sacrificing, and often improving, the separation quality. The flow rate is adjusted to maintain an optimal linear velocity for the smaller particles, and the gradient is scaled accordingly to preserve the selectivity of the separation.
Experimental Protocol: UHPLC
-
Instrumentation: A UHPLC system capable of operating at high pressures, equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-5 min: 40% to 70% B
-
5-6 min: 70% B
-
6.1-7 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Workflow for UHPLC Analysis
Caption: Workflow for UHPLC Purity Assessment.
Performance Comparison: HPLC vs. UHPLC
The following table summarizes the key performance differences between the developed HPLC and UHPLC methods for the purity assessment of this compound.
| Parameter | HPLC | UHPLC | Rationale for Difference |
| Analysis Time | ~30 minutes | ~7 minutes | Shorter column and higher optimal linear velocity in UHPLC. |
| Resolution | Good | Excellent | Smaller particles in the UHPLC column lead to higher plate counts and sharper peaks. |
| Sensitivity | Standard | Higher | Sharper peaks in UHPLC result in greater peak heights and improved signal-to-noise ratio. |
| Solvent Consumption | ~30 mL per run | ~2.8 mL per run | Lower flow rate and shorter run time in UHPLC. |
| System Pressure | 100-150 bar | 400-600 bar | Smaller particles in the UHPLC column create higher backpressure. |
| Throughput | Lower | Higher | Significantly shorter analysis time allows for more samples to be run in the same period. |
Discussion and Recommendations
For routine quality control where a validated method is already in place and throughput is not the primary concern, the traditional HPLC method provides a reliable and robust solution. The instrumentation is widely available, and the method is less demanding in terms of system performance.
However, for laboratories focused on high-throughput screening, rapid method development, or the analysis of complex samples with closely eluting impurities, UHPLC offers clear advantages . The significant reduction in analysis time and solvent consumption translates to lower operational costs and a more environmentally friendly "green" analytical approach. The enhanced resolution can provide greater confidence in the purity assessment by separating impurities that might co-elute with the main peak in an HPLC separation.
The choice between HPLC and UHPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the samples, and the available instrumentation. For new method development, it is highly recommended to start with a UHPLC approach, as the benefits in terms of speed, resolution, and efficiency are substantial. Existing HPLC methods can often be transferred to UHPLC systems with appropriate method translation, as guided by principles outlined in USP <621>.[4][14]
Conclusion
Both HPLC and UHPLC are powerful tools for the purity assessment of this compound. While HPLC remains a steadfast and reliable technique, UHPLC presents a more efficient, sensitive, and higher-resolution alternative that is well-suited to the demands of modern pharmaceutical analysis. By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
- <621> CHROMATOGRAPHY. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025, November 7).
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2025, August 6).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
Sources
- 1. usp.org [usp.org]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. agilent.com [agilent.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Chromatography [usp.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. jpharmsci.com [jpharmsci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Mass spectrometry fragmentation pattern of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the interpretation of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of this compound, a key intermediate in the synthesis of various bioactive molecules. We will explore its fragmentation under different ionization techniques, compare it with a structurally similar compound, and provide the foundational knowledge for interpreting the resultant spectra.
Introduction to the Analyte and Analytical Strategy
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various pharmaceutical agents. Its structure comprises a pyrimidine core with four distinct functional groups: a chloro group, a methoxy group, an ethyl carboxylate group, and the pyrimidine ring itself. The interplay of these groups under ionization will dictate the fragmentation pathways.
Our analytical approach will focus on predicting the fragmentation patterns under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). EI, a hard ionization technique, typically induces extensive fragmentation, providing rich structural information. In contrast, ESI is a soft ionization technique that usually produces a protonated molecule or adduct, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pattern of this compound under Electron Ionization (EI)
Under EI, the molecule will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation through various pathways. The stability of the resulting fragments, including radical cations and neutral losses, governs the observed spectrum.
A plausible fragmentation pathway for this compound (Molecular Weight: 216.62 g/mol ) is proposed below.
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragments under EI:
| m/z (relative to ³⁵Cl/³⁷Cl) | Proposed Fragment | Fragmentation Pathway | Significance |
| 216/218 | [M]⁺˙ | Molecular Ion | Confirms the molecular weight of the compound. The isotopic pattern of chlorine (approx. 3:1 ratio for M and M+2) is a key identifier. |
| 185/187 | [M - •OCH₃]⁺ | α-cleavage at the methoxy group | Loss of the methoxy radical is a common fragmentation for methoxy-substituted heterocycles. |
| 188/190 | [M - C₂H₄]⁺˙ | McLafferty Rearrangement | The ethyl ester can undergo a McLafferty rearrangement, leading to the loss of ethylene.[1] |
| 171/173 | [M - •OC₂H₅]⁺ | Loss of the ethoxy radical | A characteristic fragmentation of ethyl esters, resulting in an acylium ion.[2] |
| 143/145 | [M - •OC₂H₅ - CO]⁺ | Decarbonylation of the acylium ion | Subsequent loss of carbon monoxide from the m/z 171/173 fragment. |
| 181 | [M - •Cl]⁺ | Loss of the chlorine radical | Cleavage of the C-Cl bond, though may be less favorable than other pathways. |
Predicted Fragmentation Pattern under Electrospray Ionization (ESI-MS/MS)
In positive ion ESI, the molecule is expected to be protonated, likely on one of the nitrogen atoms of the pyrimidine ring, to form the [M+H]⁺ ion (m/z 217/219). Collision-induced dissociation (CID) of this precursor ion will lead to fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Predicted Fragments under ESI-MS/MS:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 217/219 | 189/191 | C₂H₄ (28 Da) | Loss of ethylene from the ethyl ester group. |
| 217/219 | 171/173 | C₂H₅OH (46 Da) | Loss of ethanol from the ethyl ester group.[3] |
| 171/173 | 143/145 | CO (28 Da) | Subsequent loss of carbon monoxide. |
Comparative Analysis: this compound vs. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
To highlight the influence of the substituent at the 2-position, we can compare the expected fragmentation of our target compound with its methylthio analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The latter has a molecular weight of 232.69 g/mol .[4]
| Feature | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Comparative Insight |
| Molecular Ion (EI) | m/z 216/218 | m/z 232/234 | The 16-dalton mass difference corresponds to the substitution of oxygen with sulfur. |
| Key Neutral Loss at C2 | Loss of •OCH₃ (31 Da) | Loss of •SCH₃ (47 Da) | The nature of the heteroatom directly influences a primary fragmentation pathway. |
| Other Major Fragments | Fragments arising from the loss of the ethyl ester group (e.g., loss of •OC₂H₅) are expected to be common to both. | Fragments arising from the loss of the ethyl ester group are also expected. | This demonstrates that some fragmentation pathways are dictated by common structural motifs. |
This comparison underscores the diagnostic power of mass spectrometry in distinguishing between closely related structures.
Experimental Protocol: Acquiring a Mass Spectrum
The following provides a general workflow for the analysis of this compound by mass spectrometry.
Caption: General workflow for mass spectrometric analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL for initial screening. Further dilution may be necessary.
-
-
Instrumentation and Data Acquisition (ESI-MS/MS Example):
-
Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight or ion trap instrument).[5]
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ precursor ion (expected at m/z 217/219).
-
Perform a product ion scan on the selected precursor ion.
-
Optimize the collision energy (typically in the range of 10-40 eV) to induce sufficient fragmentation.
-
-
Data Analysis:
-
Identify the key fragment ions in the resulting MS/MS spectrum.
-
Propose structures for the observed fragments and the corresponding neutral losses.
-
Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be driven by the functionalities present on the pyrimidine core. Under EI, characteristic losses of the methoxy and ethoxy groups, as well as a potential McLafferty rearrangement, are anticipated. ESI-MS/MS of the protonated molecule is expected to show losses of ethylene and ethanol. By comparing these predicted patterns with those of similar molecules and by employing systematic experimental protocols, researchers can confidently elucidate and confirm the structure of this and related compounds, facilitating advancements in drug discovery and development.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2115-2119. [Link]
-
Filipe, A., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(7), 1287-1296. [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine and its derivatives are fundamental heterocyclic compounds in the realm of pharmaceuticals, agrochemicals, and materials science.[1] Their prevalence in nature, most notably as nucleobases in DNA and RNA (cytosine, thymine, and uracil), underscores their biological significance.[1] In medicinal chemistry, the pyrimidine scaffold is a key pharmacophore in a wide array of approved drugs, exhibiting activities ranging from anticancer and antiviral to antibacterial.[2] The precise three-dimensional arrangement of atoms and molecules within a crystal, elucidated by X-ray crystallography, is paramount for understanding a compound's physicochemical properties, such as solubility and stability, and for conducting rational drug design.[3]
This guide will delve into the crystallographic analysis of substituted pyrimidines, drawing comparisons to inform the structural expectations for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. We will explore how different functional groups influence molecular conformation, crystal packing, and non-covalent interactions.
The Crystallization and X-ray Diffraction Workflow: A Methodological Overview
The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous multi-step process. The quality of the final structural model is intrinsically linked to the quality of the single crystals grown and the precision of the data collection and refinement.
Crystal Growth: The Foundation of Structural Analysis
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically. Common methods include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. For instance, crystals of pyrimidine have been obtained by slowly cooling the melt.[4]
The selection of appropriate solvents and conditions is crucial. For many pyrimidine derivatives, common organic solvents like ethanol, methanol, and chloroform are employed.[5][6]
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection. Modern diffractometers are typically equipped with sensitive detectors like CCD or CMOS detectors.[7] The crystal is cooled to a low temperature (e.g., 107 K or 295 K) to minimize thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities.[4][7]
The collected diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters. The quality of the final refined structure is assessed by parameters such as the R-factor.[4]
Comparative Structural Analysis of Pyrimidine Derivatives
The electronic and steric properties of substituents on the pyrimidine ring significantly influence the molecular geometry and the intermolecular interactions that dictate the crystal packing.
The Influence of Substituents on the Pyrimidine Ring
Studies on substituted pyrimidines have revealed that even small changes to the core structure can lead to notable differences in bond lengths and angles.[4] For example, the introduction of a chlorine atom at the 2-position can cause a shortening of the adjacent C-N bonds and an increase in the N-C-N bond angle.[4]
For this compound, we can anticipate the following structural features based on known derivatives:
-
Planarity: The pyrimidine ring itself is aromatic and therefore expected to be largely planar.[1]
-
Conformation of Substituents: The ethyl carboxylate and methoxy groups will have preferred conformations relative to the pyrimidine ring, which will be influenced by steric hindrance and electronic interactions. The ester group's conformation is particularly important as it can participate in various intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The packing of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.[1]
-
Hydrogen Bonding: Pyrimidine derivatives with hydrogen bond donors (like amino groups) and acceptors (like nitrogen atoms in the ring and carbonyl oxygen atoms) often form extensive hydrogen-bonding networks.[1][5] In the case of this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate and methoxy groups can act as hydrogen bond acceptors.
-
Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule.
-
π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.[1]
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[5][8] This analysis helps to identify the most significant interactions responsible for the crystal packing. For example, in 2,4,6-triaminopyrimidine-1,3-diium dinitrate, O···H/H···O interactions are the most dominant, contributing to 53.2% of the total contacts.[5]
Tabulated Crystallographic Data of Related Pyrimidine Derivatives
To provide a concrete basis for comparison, the following table summarizes key crystallographic parameters for several pyrimidine derivatives found in the literature. This data can be used to infer the likely structural characteristics of this compound.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₂S | Triclinic | P-1 | 7.3420(3) | 9.4895(4) | 12.0425(5) | 88.512(3) | 756.32(6) | 2 | [6] |
| Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₄Cl₂N₂O₃ | Triclinic | P-1 | 7.4698(3) | 9.1436(3) | 12.6085(4) | 99.941(2) | 763.71(5) | 2 | [7] |
| Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[9][10]thiazolo[3,2-a]pyrimidine-3-carboxylate | C₂₀H₁₆Cl₂N₂O₂S | Monoclinic | C2/c | 38.654(8) | 11.787(3) | 8.774(2) | 102.415(14) | 3904.1(15) | 8 | [11] |
| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | C₄H₉N₅²⁺·2NO₃⁻ | Monoclinic | P2₁/c | - | - | - | - | - | - | [5] |
Note: The unit cell parameters for 2,4,6-triaminopyrimidine-1,3-diium dinitrate were not explicitly provided in the abstract.
This comparative data highlights the diversity in crystal systems and unit cell parameters even among structurally related compounds. The specific substituents and their resulting intermolecular interactions play a crucial role in determining the final crystal packing arrangement.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. While a specific crystal structure for the title compound is not yet publicly available, a comparative analysis of related pyrimidine derivatives offers significant predictive power. The interplay of substituent effects on molecular geometry and the diverse array of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking, are the primary determinants of the solid-state architecture of these compounds. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based molecules.
References
-
Furberg, S., Grøgaard, J., & Smedsrud, B. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. Retrieved from [Link]
-
BTC. (2025, July 29). What are the crystal structures of pyrimidine series compounds? - Blog. Retrieved from [Link]
-
Dilshad, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 669-674. Retrieved from [Link]
-
International Union of Crystallography. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCr Journals. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Retrieved from [Link]
-
ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (1960). The crystal and molecular structure of pyrimidine. Acta Crystallographica. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[4][5]thiazolo[3,2-a]pyrimidine-6-carboxylate. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. Retrieved from [Link]
-
CCDC. (n.d.). Access Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[9][10]thiazolo[3,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Retrieved from [Link]
Sources
- 1. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 2. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Cross-Coupling with Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a valuable building block, offering a reactive handle at the C4 position for the introduction of diverse molecular fragments. The success of this endeavor hinges on the selection of an optimal catalytic system. This guide provides an in-depth comparative analysis of various catalytic systems for cross-coupling reactions with this substrate, supported by experimental data from analogous systems and mechanistic insights to inform your experimental design.
The Strategic Importance of Pyrimidine Cross-Coupling
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore. Palladium-catalyzed cross-coupling reactions are among the most robust methods for elaborating such scaffolds, allowing for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of its chloro-substituent towards oxidative addition, a key step in many catalytic cycles.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is paramount to achieving high yields and selectivity. Below, we compare the most common and effective systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving chloro-heteroaromatic substrates similar to this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for creating biaryl and heteroaryl-aryl structures. For an electron-deficient substrate like this compound, a variety of palladium catalysts can be effective.
Catalyst Selection Rationale: The key to a successful Suzuki-Miyaura coupling is facilitating the transmetalation step. The choice of ligand is critical in stabilizing the palladium center and promoting the reaction. For heteroaryl chlorides, electron-rich and bulky phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.
Comparative Table of Suzuki-Miyaura Catalytic Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75 (for a similar substrate) |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 92 (for a similar substrate) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 65 (for a challenging substrate) |
Expertise & Experience: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern biarylphosphine ligands like SPhos and XPhos, developed by the Buchwald group, offer superior performance for challenging substrates, including electron-rich and sterically hindered heteroaryl chlorides.[1] The use of an aqueous solvent mixture is common and often beneficial for the dissolution of the base and facilitation of the transmetalation step.[2]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines.[3] The choice of ligand is crucial to prevent catalyst deactivation and promote the C-N bond-forming reductive elimination.
Catalyst Selection Rationale: The catalytic cycle involves the formation of a palladium-amide complex. Sterically hindered and electron-rich ligands are essential to facilitate the reductive elimination of the desired amine and prevent β-hydride elimination, a common side reaction.[3]
Comparative Table of Buchwald-Hartwig Catalytic Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | High (general) |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | High (general) |
| Pd(OAc)₂ | RuPhos | CsF | Toluene | 120 | Moderate (for challenging substrates) |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu (in precatalyst) | NaOtBu | Dioxane | 90 | High (for heteroaryl chlorides)[4] |
Expertise & Experience: For the amination of heteroaryl chlorides, later generations of Buchwald ligands such as XPhos and RuPhos often provide superior results. The choice of base is also critical, with weaker bases like carbonates sometimes being advantageous for substrates with base-sensitive functional groups, while stronger bases like sodium tert-butoxide are more generally applicable. The use of air-stable palladium precatalysts can simplify the experimental setup.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalytic system.[5]
Catalyst Selection Rationale: The palladium catalyst activates the aryl halide via oxidative addition, while the copper co-catalyst forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.
Comparative Table of Sonogashira Catalytic Systems
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ (in catalyst) | Et₃N | THF | Room Temp - 60 |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 80 |
| Pd(PPh₃)₄ | CuI | PPh₃ (in catalyst) | i-Pr₂NH | Toluene | 90 |
| PdCl₂(dppf) | None (copper-free) | dppf | Cs₂CO₃ | Dioxane | 100 |
Expertise & Experience: The classic Sonogashira conditions are often effective for a wide range of substrates. However, for complex molecules or to avoid the sometimes problematic use of copper, copper-free protocols can be advantageous. The choice of amine base is also important, as it acts as both a base and a solvent in many cases.[6]
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene.[7]
Catalyst Selection Rationale: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination.[7] The choice of ligand can influence the regioselectivity of the alkene insertion.
Comparative Table of Heck Catalytic Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |
| PdCl₂ | None (ligandless) | K₂CO₃ | DMA | 120 |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | NaOAc | NMP | 140 |
| Pd₂(dba)₃ | P(o-tol)₃ | i-Pr₂NEt | Acetonitrile | 80 |
Expertise & Experience: The Heck reaction often requires higher temperatures than other cross-coupling reactions. Ligandless catalyst systems, often referred to as "Jeffery conditions," can be effective, particularly with phase-transfer catalysts. For electron-deficient heteroaryl chlorides, the reaction generally proceeds well. The choice of base is crucial to regenerate the active Pd(0) catalyst.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These are starting points and may require optimization for specific coupling partners.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, pass through a plug of celite, and rinse with ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide - Benchchem. (URL not available)
-
Heck reaction - Wikipedia. [Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL not available)
-
Heck Reaction - Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Studies on Pyrimidine Derivatives. XLI. - Amanote Research. (URL not available)
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Palladium(II)-Catalyzed Heck Reactions - DiVA portal. (URL not available)
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. (URL not available)
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
- Adaptive Photochemical Amination via Co(II)
- Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (URL not available)
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL not available)
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (URL not available)
- Buchwald–Hartwig amin
- Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived c
- PDF 1014.01 K - International Journal of New Chemistry. (URL not available)
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Ethyl 4-(4-chlorophenyl)
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. (URL not available)
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355. (URL not available)
- Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosyl
- This compound - CAS:65269-18-3 - Sunway Pharm Ltd. (URL not available)
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine - Benchchem. (URL not available)
- Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid - Benchchem. (URL not available)
- -Chlorophenyl)
Sources
- 1. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Reaction Versatility of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. Its prevalence in biologically active molecules necessitates a deep understanding of its chemical reactivity and the methods for its diversification.[1][2] This guide provides an in-depth technical comparison of the reaction products of a key pyrimidine building block: ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. We will explore its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights into experimental design and providing a comparative analysis of the resulting products.
The Strategic Importance of this compound
This compound is a versatile intermediate. The electron-withdrawing nature of the pyrimidine ring, coupled with the ester and methoxy substituents, activates the C4-chloro group for displacement. This inherent reactivity allows for a wide range of functionalizations, making it an ideal starting material for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]
I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amine and Ether Scaffolds
The most prominent reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring readily undergoes attack by nucleophiles at the C4 position, displacing the chloride anion.
A. Amination Reactions: Building Blocks for Bioactive Molecules
The introduction of amine functionalities is a common strategy in drug design. The reaction of this compound with various amines proceeds readily, often under mild conditions, to yield 4-amino-2-methoxypyrimidine derivatives. These products are precursors to a wide array of bioactive compounds, including kinase inhibitors.[5][6]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (5.0 mL), add the desired amine (1.0-1.2 mmol) and a base, typically triethylamine (1.0 mmol).[7]
-
Reaction Conditions: The reaction mixture is typically heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
| Amine Nucleophile | Product | Typical Yield (%) | Reference |
| Morpholine | Ethyl 4-morpholino-2-methoxypyrimidine-5-carboxylate | High | [8] |
| Benzylamine | Ethyl 4-(benzylamino)-2-methoxypyrimidine-5-carboxylate | Good to Excellent | [5] |
| Aniline | Ethyl 4-(phenylamino)-2-methoxypyrimidine-5-carboxylate | Moderate to Good | [9] |
Note: Yields are generalized from similar pyrimidine systems and may vary based on specific reaction conditions.
B. O-Arylation Reactions: Synthesis of Aryl Ethers
Reaction with phenols or alkoxides provides access to the corresponding aryl or alkyl ethers. These reactions typically require a base to deprotonate the hydroxyl group of the nucleophile, generating a more potent alkoxide or phenoxide.
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.1 mmol) in a suitable aprotic solvent like DMF or DMSO. Add a base such as sodium hydride or potassium carbonate and stir until the evolution of gas ceases.
-
Addition of Pyrimidine: Add a solution of this compound (1.0 mmol) in the same solvent.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the C4 position.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures, which are prevalent in many pharmaceuticals.[10][11] This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol).
-
Solvent System: Add a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
| Arylboronic Acid | Product | Typical Yield (%) | Reference |
| Phenylboronic acid | Ethyl 2-methoxy-4-phenylpyrimidine-5-carboxylate | 39 (for a related dichloropyrimidine) | [13] |
| 4-Methoxyphenylboronic acid | Ethyl 2-methoxy-4-(4-methoxyphenyl)pyrimidine-5-carboxylate | 39 (for a related dichloropyrimidine) | [13] |
| 2-Methoxyphenylboronic acid | Ethyl 2-methoxy-4-(2-methoxyphenyl)pyrimidine-5-carboxylate | 21 (for a related dichloropyrimidine) | [13] |
Note: Yields are for the double coupling of a dichloropyrimidine and may differ for the title compound.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling allows for the formation of a C-C bond between the chloropyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15] This reaction is highly valuable for the synthesis of rigid, linear structures often explored in materials science and medicinal chemistry.[16][17]
-
Reaction Setup: To a mixture of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or acetonitrile), add a base, typically an amine such as triethylamine or diisopropylethylamine.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
III. Alternative Starting Materials and Their Comparative Reactivity
While this compound is a highly useful building block, several alternatives exist, each with its own reactivity profile.
| Starting Material | Key Reactive Site(s) | Advantages | Disadvantages | Reference |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C4-Cl (primary), C2-SMe (secondary) | The methylthio group can also be displaced, allowing for sequential functionalization. | Potential for mixture of products if selectivity is not controlled. | [2][18] |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | C2-Cl and C4-Cl | Allows for differential reactivity and sequential coupling reactions. | Regioselectivity can be a challenge and may require careful optimization of reaction conditions. | [19] |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | C2-Cl | The amino group at C4 deactivates the ring towards further nucleophilic substitution. | Less reactive than the 4-chloro analogue. | [5] |
IV. Characterization of Reaction Products
The structural elucidation of the synthesized pyrimidine derivatives relies on standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, confirming the substitution pattern and the integrity of the pyrimidine core and its substituents.[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl (around 1700-1730 cm⁻¹) and N-H stretches in aminated products (around 3300-3500 cm⁻¹).[21]
For example, in the amination product, ethyl 4-amino-2-methoxypyrimidine-5-carboxylate, the appearance of a new set of signals in the ¹H NMR spectrum corresponding to the amine protons, along with the disappearance of the characteristic downfield shift of the C5-proton adjacent to the chlorine atom, would confirm the successful substitution.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized pyrimidines. Its reactivity is dominated by nucleophilic aromatic substitution at the C4 position, readily affording a variety of amines and ethers. Furthermore, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl and alkynyl moieties. A thorough understanding of its reactivity, coupled with the judicious choice of reaction conditions, allows for the rational design and synthesis of novel pyrimidine derivatives with potential applications in drug discovery and materials science.
References
- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.).
- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate. (n.d.).
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics. (2023, November 15). Georganics.
- SYNTHESIS OF PYRIMIDINE DERIV
- Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.). MDPI.
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).
- A NEW APPROACH TO FUNCTIONALIZED PYRIMIDINES AND REL
- Functionalization of pyridines and pyrimidines via ring-opened intermedi
- Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. (2018, March 22). Grantome.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2015, July 8).
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12). Preprints.org.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic. (n.d.). Royal Society of Chemistry.
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012, November 28).
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate. (2021, December 15).
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (2022, May 21).
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. (2007, January 15). PubMed.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar. (n.d.). Semantic Scholar.
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (2019, June 21). Indian Academy of Sciences.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.). Benchchem.
- Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate | C9H13N3O3 | CID 67240288 - PubChem. (n.d.). PubChem.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. (2017, April 12). Oriental Journal of Chemistry.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (n.d.).
- Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (C8H11N3O2) - PubChemLite. (n.d.). PubChemLite.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | C7H9N3O3 | CID 219812 - PubChem. (n.d.). PubChem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group.
- This compound - Cymit Química S.L. (n.d.). Cymit Química S.L.
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem. (n.d.). PubChem.
- 5909-24-0|Ethyl 4-chloro-2-(methylthio)
Sources
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. mountainscholar.org [mountainscholar.org]
- 4. Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts [morressier.com]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 21. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assay Platforms for Novel Pyrimidine-Based Inhibitors
Topic: In Vitro Kinase Assay of Compounds Synthesized from Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
This guide provides a comparative analysis of modern in vitro kinase assay technologies, offering a framework for researchers engaged in the discovery and characterization of novel kinase inhibitors derived from the versatile this compound scaffold. We will delve into the mechanistic principles, detailed protocols, and data interpretation nuances of key platforms, empowering you to make informed decisions for your drug discovery pipeline.
Introduction: The Pyrimidine Scaffold and the Quest for Kinase Specificity
The protein kinase family, comprising over 500 members, represents one of the most critical target classes in drug discovery, particularly in oncology and immunology.[1] The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[2] Compounds derived from starting materials like this compound can be elaborated to target the ATP-binding site of a wide array of kinases.[2][3][4]
However, the conserved nature of the ATP pocket across the kinome presents a significant challenge: achieving selectivity.[5] A potent inhibitor against the primary target may exhibit off-target activities, leading to cellular toxicity or unforeseen side effects.[2][5] Therefore, rigorous, quantitative, and reproducible in vitro assays are the bedrock of any kinase inhibitor program. They are essential for initial hit identification, structure-activity relationship (SAR) studies, and comprehensive selectivity profiling.
This guide moves beyond a simple listing of methods. It is designed to provide the strategic rationale behind choosing an assay, optimizing its performance, and interpreting the results in the context of developing novel pyrimidine-based drug candidates.
Part 1: The Landscape of Modern In Vitro Kinase Assays
The primary goal of an in vitro kinase assay is to measure the enzymatic activity of a kinase, specifically its ability to phosphorylate a substrate, and how this activity is modulated by a test compound. Modern assay platforms have largely moved away from the traditional "gold standard" radiometric assays due to the safety and disposal concerns associated with radioactive ATP ([³²P]γ-ATP or [³³P]γ-ATP).[6][7] Today's leading non-radioactive formats offer high sensitivity, scalability for high-throughput screening (HTS), and a diversity of detection modalities.[8]
These assays can be broadly categorized into two types:
-
Biochemical Assays: Utilize purified, recombinant kinase enzymes and substrates in a controlled, cell-free environment. They directly measure a compound's effect on the kinase's catalytic function or its binding to the enzyme.[7]
-
Cell-Based Assays: Measure kinase activity or target engagement within the complex milieu of a living cell.[9][10] While biochemical assays are crucial for initial screening and SAR, cell-based assays are vital for confirming that a compound can enter a cell and engage its target at physiological ATP concentrations.[11][12]
This guide will focus on the comparative analysis of three dominant biochemical assay platforms, as these represent the first critical step in characterizing newly synthesized compounds.
Caption: High-level workflow for kinase inhibitor drug discovery.
Part 2: Comparative Analysis of Key Biochemical Assay Platforms
The choice of an assay platform is a critical decision influenced by factors such as the screening scale (low-throughput vs. HTS), the nature of the kinase and substrate, cost, and potential for compound interference. Here, we compare three widely adopted technologies: Luminescence-based ADP detection, Homogeneous Time-Resolved Fluorescence (HTRF®), and Microfluidic Mobility Shift Assays.
| Feature | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) | Caliper Mobility Shift (Electrophoresis) |
| Principle | Quantifies ADP produced in the kinase reaction via a coupled luciferase reaction.[13][14] | Measures substrate phosphorylation via FRET between a donor (Europium) and an acceptor fluorophore on detection antibodies.[15][16] | Separates phosphorylated and unphosphorylated fluorescent peptide substrates based on charge difference in a microfluidic chip.[17][18] |
| Universality | Highly universal; detects the common product (ADP) of any kinase reaction.[19][20] | Requires specific phospho-site antibodies, making it less universal but highly specific.[1] | Universal for any kinase that can phosphorylate a peptide substrate where a charge difference is created.[21] |
| Throughput | High to very high; simple "add-and-read" format is amenable to 1536-well plates.[22] | High to very high; homogeneous "mix-and-read" format.[1] | Medium to high; requires specialized instrumentation for chip reading.[23] |
| Sensitivity | Very high, with excellent signal-to-background ratios.[14] | High, with low background due to time-resolved fluorescence.[8] | High, provides a direct ratiometric measurement of substrate and product.[18] |
| Compound Interference | Low potential. Less susceptible to color quenching or autofluorescence from test compounds.[19] | Potential for interference from fluorescent compounds or light scattering. Time-resolved format mitigates some of this.[1] | Very low potential for interference as it's a separation-based method. Ratiometric data minimizes impact of fluorescent compounds.[18] |
| Key Advantage | Broad applicability to virtually any kinase without needing specific antibodies.[13] | Highly specific detection of the phosphorylated product.[16] | Direct measurement of both substrate and product provides robust, high-quality data.[17] |
| Key Limitation | Indirect, coupled-enzyme format can be susceptible to inhibitors of the detection enzymes.[20] | Requires development and availability of specific antibody pairs for each substrate/phospho-site. | Requires specialized, lower-throughput instrumentation and specific fluorescently labeled peptide substrates.[21] |
Part 3: Experimental Design & Protocols
A self-validating protocol is essential for generating trustworthy data. This involves careful optimization of enzyme and substrate concentrations, appropriate controls, and a clear understanding of each reagent's function.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[13] It is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the ADP to ATP and detecting it with luciferase.[14]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology: (Adapted for a 384-well plate format[22])
-
Compound Plating: Add 50 nL of pyrimidine compounds (in 100% DMSO) or DMSO vehicle control to the appropriate wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in 1X kinase reaction buffer. Add 2.5 µL of this mix to each well.
-
Rationale: Preparing a master mix ensures uniform dispensing. The specific buffer will depend on the kinase but typically contains HEPES or Tris-HCl, MgCl₂, DTT, and BSA.
-
-
Initiate Reaction: Prepare a solution of ATP in 1X kinase reaction buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Scientist's Note: The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity for ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[22] This terminates the kinase reaction and depletes any unconsumed ATP.
-
Incubation: Incubate at room temperature for 40 minutes.[22]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[22] This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase/luciferin for the detection reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Protocol 2: HTRF® KinEASE™ Kinase Assay
This assay uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A biotinylated substrate is phosphorylated by the kinase. Detection reagents, an anti-phospho-specific antibody labeled with a Europium cryptate donor and Streptavidin-XL665 (acceptor), are then added. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal.[15][16]
Caption: Principle of the HTRF® Kinase Assay.
Step-by-Step Methodology: (Adapted from manufacturer guidelines[16])
-
Compound Plating: Add 2 µL of pyrimidine compound solution or DMSO vehicle to wells of a low-volume 384-well plate.
-
Enzyme/Substrate Addition: Prepare a mix of kinase and its corresponding biotinylated peptide substrate. Add 4 µL to each well.
-
Initiate Reaction: Add 4 µL of ATP solution to each well to start the reaction (final volume 10 µL).
-
Incubation: Incubate the plate at the optimal temperature and time for the kinase (e.g., 30°C for 30 minutes).
-
Stop & Detect: Prepare a detection mixture containing the Europium-cryptate labeled anti-phospho-antibody and Streptavidin-XL665 in HTRF detection buffer (which contains EDTA to chelate Mg²⁺ and stop the kinase reaction). Add 10 µL of this mixture to each well.[1][16]
-
Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read Plate: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is used to calculate the result, minimizing well-to-well variations.
Part 4: Data Interpretation and Comparison
Raw data from the plate reader must be converted into meaningful results, typically percent inhibition, which is then plotted against compound concentration to determine an IC₅₀ value.
Data Processing Steps:
-
Define Controls:
-
High Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (no compound).
-
Low Control (100% Inhibition): Kinase + Substrate + DMSO (no ATP), or a known potent inhibitor.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)])
-
-
IC₅₀ Curve Fitting: Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess Assay Quality (Z'-factor): The Z-prime factor is a statistical measure of assay quality.
-
Z' = 1 - [ (3 * (SD_High + SD_Low)) / |(Mean_High - Mean_Low)| ]
-
A Z' factor > 0.5 indicates an excellent assay suitable for HTS.
-
Hypothetical Data Comparison:
Let's consider a newly synthesized compound, PYR-1 , derived from our starting material, and test it against a target kinase (e.g., PIM-1[24][25]) in parallel with the non-selective control inhibitor, Staurosporine.
| Assay Platform | Compound | IC₅₀ (nM) | Z'-factor | Scientist's Notes |
| ADP-Glo™ | PYR-1 | 85 | 0.82 | Robust data, low well-to-well variability. The universal nature makes it a great primary screening assay. |
| Staurosporine | 15 | 0.85 | As expected, potent inhibition. | |
| HTRF® | PYR-1 | 110 | 0.75 | Slightly lower potency observed. This could be due to different buffer conditions or substrate presentation. Worth investigating. |
| Staurosporine | 20 | 0.79 | Potency consistent with ADP-Glo results. | |
| Caliper Mobility Shift | PYR-1 | 80 | 0.88 | Excellent data quality.[17] The direct ratiometric readout confirms the IC₅₀ from ADP-Glo and suggests the HTRF result may be an outlier. |
| Staurosporine | 14 | 0.90 | Confirms high potency. |
Interpreting Discrepancies: It is not uncommon to see slight variations in IC₅₀ values between different assay platforms.[17] This can be due to:
-
Different Substrates: HTRF and Caliper assays often use specific peptide substrates, while ADP-Glo is substrate-agnostic.
-
Reaction Conditions: Minor differences in buffer pH, salt concentration, or co-factors can influence both kinase activity and compound potency.
-
Compound Interference: While unlikely to be a major factor with these platforms, a compound that quenches fluorescence could artificially inflate the IC₅₀ in an HTRF assay. The concordance between the luminescence and mobility shift assays in our example provides confidence in the data.
Part 5: Beyond Biochemical Potency: The Necessity of Cellular Validation
A potent IC₅₀ in a biochemical assay is a critical first step, but it is not a guarantee of cellular activity.[11] Many compounds fail to translate from biochemical to cellular assays for several reasons:
-
Poor Cell Permeability: The compound cannot cross the cell membrane to reach its target.[9]
-
High Cellular ATP: The intracellular concentration of ATP is in the millimolar range, much higher than the Km-level concentrations used in many biochemical assays.[6][12] An ATP-competitive inhibitor will face immense competition in a cellular environment, often resulting in a significant rightward shift (decrease) in potency.
-
Efflux Pumps: The compound may be actively transported out of the cell.
-
Off-Target Effects: The compound might hit other kinases or proteins that lead to cytotoxicity before the on-target effect can be measured.[26]
Therefore, validating hits in a cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, is a crucial next step.[12][27] These assays measure the direct binding of a compound to its kinase target inside living cells, providing a more physiologically relevant measure of potency.[10]
Conclusion
For researchers developing novel kinase inhibitors from scaffolds like this compound, a multi-faceted approach to in vitro testing is paramount.
-
For primary HTS , a universal and robust platform like ADP-Glo™ is an excellent choice due to its broad applicability and scalability.[20]
-
For lead optimization and SAR studies , employing two orthogonal assays, such as ADP-Glo™ and a direct measurement method like the Caliper Mobility Shift Assay , provides high-quality, confirmatory data.
-
The HTRF® platform is exceptionally powerful when a specific, validated antibody pair is available and high specificity is required.
Ultimately, no single biochemical assay tells the whole story. The goal is to build a comprehensive data package by understanding the strengths and limitations of each technology. This rigorous biochemical characterization, followed by validation in cellular systems, provides the strongest foundation for advancing a promising pyrimidine-based inhibitor toward clinical development.
References
-
Degorce, F., et al. HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Caliper Life Sciences. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Conquer Scientific. Caliper Life Sciences Kinase Enzyme Desktop Profiler System. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Fabian, M. A., et al. High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are... [Link]
-
Nanosyn. Technology. [Link]
-
PubChem. Caliper Assay: All assays were performed in 384-well microtiter plates. [Link]
-
Blackwell, L. J., et al. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. [Link]
-
Asquith, C. R. M., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
BellBrook Labs. What Is the Best Kinase Assay? [Link]
-
ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]
-
Luceome Biotechnologies. Cell Based Kinase Assays. [Link]
-
Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
Sources
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 10. One moment, please... [luceome.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technology [nanosyn.com]
- 19. researchgate.net [researchgate.net]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. conquerscientific.com [conquerscientific.com]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 26. icr.ac.uk [icr.ac.uk]
- 27. reactionbiology.com [reactionbiology.com]
The Decisive Departure: A Comparative Guide to Leaving Groups on the Pyrimidine Core
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores the critical need for efficient and predictable methods to functionalize this privileged heterocycle. The key to unlocking the synthetic potential of pyrimidines often lies in the strategic selection of a leaving group to facilitate nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the efficacy of common leaving groups on the pyrimidine core, supported by experimental data, to inform your synthetic strategy and accelerate your discovery programs.
The Underlying Principle: Activating the Pyrimidine Core for SNAr
The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This electronic characteristic is the foundation of its reactivity towards nucleophiles. The SNAr reaction on a substituted pyrimidine is not a simple one-step displacement. Instead, it proceeds through a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the success of the reaction.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. The presence of a good leaving group is crucial for the subsequent rearomatization of the ring, which drives the reaction to completion. Nucleophilic attack is most favorable at the C2, C4, and C6 positions of the pyrimidine ring, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms.[1]
Caption: The addition-elimination mechanism of SNAr on a pyrimidine ring.
A Head-to-Head Comparison: Halogens vs. Sulfonyl Derivatives
The choice of leaving group can dramatically influence reaction rates and yields. While halogens have been the traditional choice, recent studies have highlighted the superior performance of sulfonyl-based leaving groups.
Halogens: The Workhorses with a Twist
For a long time, chloro- and fluoropyrimidines have been the go-to substrates for SNAr reactions. The reactivity of halogens as leaving groups in SNAr follows a trend that is counterintuitive to what is observed in aliphatic SN2 reactions: F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.
However, the reactivity of halopyrimidines can be insufficient for reactions with weaker nucleophiles or when milder reaction conditions are required.
Sulfonyl Derivatives: The High-Performance Alternative
Recent comprehensive structure-reactivity studies have demonstrated that 2-sulfonylpyrimidines are significantly more reactive than their 2-halo counterparts.[3][4] The sulfonyl group is a powerful electron-withdrawing group, which both activates the pyrimidine ring towards nucleophilic attack and is an excellent leaving group due to the stability of the resulting sulfinate anion.
A direct comparison of 2-substituted pyrimidines in their reaction with glutathione (GSH) as a nucleophile revealed that while 2-halopyrimidines showed no observable arylation after 6 hours, the corresponding 2-sulfonylpyrimidine reacted readily.[3][5] This highlights the dramatically increased reactivity imparted by the sulfonyl leaving group.
| Leaving Group | Substrate | Nucleophile | pH | Rate Constant (k) M⁻¹s⁻¹ | Relative Reactivity |
| -SO₂Me | 2-(Methylsulfonyl)pyrimidine | GSH | 7.0 | ~1.2 x 10⁻² | Active |
| -Cl | 2-Chloropyrimidine | GSH | 7.0 | No observable reaction | Inactive |
| -F | 2-Fluoropyrimidine | GSH | 7.0 | No observable reaction | Inactive |
Data adapted from Rohrbach et al., Bioconjugate Chemistry, 2023.[3][4]
The reactivity of sulfonylpyrimidines can be further modulated by substituents on the pyrimidine ring. Electron-withdrawing groups at the 5-position can increase the reaction rate by several orders of magnitude.[4] This tunability makes sulfonylpyrimidines highly versatile reagents for a wide range of applications, including the development of covalent inhibitors and bioconjugation.[4][5][6]
Experimental Section: A Protocol for the Amination of a Dichloropyrimidine
This protocol provides a general procedure for the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine core with an amine.
Materials
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine (e.g., indoline)
-
Triethylamine or Sodium Hydroxide
-
Ethanol or Methanol
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
Procedure
Caption: A typical workflow for the amination of a dichloropyrimidine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired substituted amine (1 equivalent) in ethanol or methanol.
-
Base Addition: Add triethylamine (2 equivalents) or sodium hydroxide to the reaction mixture. The base acts to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, add distilled water to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can then be purified by recrystallization from ethanol to yield the desired aminopyrimidine.[7]
Rationale for Experimental Choices:
-
Solvent: Polar protic solvents like ethanol and methanol are commonly used for SNAr reactions as they can solvate the ions formed during the reaction.
-
Base: The addition of a base is crucial to drive the reaction to completion by neutralizing the acid byproduct. Triethylamine is a common organic base, while NaOH can also be used.
-
Temperature: Many SNAr reactions on activated pyrimidines proceed readily at room temperature. However, for less reactive substrates or nucleophiles, heating may be necessary.
Conclusion
The functionalization of the pyrimidine core via nucleophilic aromatic substitution is a powerful tool in medicinal chemistry. While halogens have traditionally been employed as leaving groups, a growing body of evidence demonstrates the superior reactivity and versatility of sulfonyl derivatives. Their enhanced reactivity allows for milder reaction conditions and the use of a broader range of nucleophiles. By understanding the principles of leaving group efficacy and leveraging the enhanced reactivity of sulfonylpyrimidines, researchers can significantly expand their synthetic toolbox and accelerate the development of novel pyrimidine-based therapeutics.
References
-
Rohrbach, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]
-
Rohrbach, F., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]
-
Ramesh, S., Sundar, P. V., & Murti, V. V. S. (1981). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Nucleophiles. Journal of the Indian Chemical Society, 58(10), 988-990. Retrieved from [Link]
-
Smith, J. G., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 51(11), 2735-2745. Retrieved from [Link]
-
QSpace. (2020). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
Bauer, S., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 788533. Retrieved from [Link]
-
Semantic Scholar. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). Selected syntheses and reactions of sulfones. Retrieved from [Link]
-
ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475. Retrieved from [Link]
-
Schrödinger. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved from [Link]
-
Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 898867. Retrieved from [Link]
-
PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
- Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
Scribd. (2000). Rate Acceleration of Nucleophilic Substitution of. Retrieved from [Link]
-
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Retrieved from [Link]
-
ResearchGate. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Retrieved from [Link]
-
Semantic Scholar. (2013). The SNAr Reactions: Mechanistic Aspects. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (CAS No. 65269-18-3). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Part 1: Core Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is not merely a final step but an integral part of the experimental workflow. For a chlorinated heterocyclic compound such as this compound, this process is governed by its specific chemical properties and potential hazards. As a chlorinated organic compound, it is classified as a hazardous waste and must not be disposed of through standard trash or sanitary sewer systems.[1][2] The foundational principle is waste segregation : halogenated organic wastes must be kept separate from non-halogenated streams to ensure proper final disposal, which is typically high-temperature incineration.[3][4] Mixing these waste streams complicates disposal and significantly increases costs.[5]
Hazard Identification and Risk Assessment
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[6][7] While this specific compound may not have an exhaustive toxicological profile, its structure suggests potential hazards common to similar chlorinated organic molecules.
Anticipated Hazards Include:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[8]
| Hazard Classification | Precautionary Measure |
| Skin Irritant | Wear nitrile gloves and a lab coat. Avoid exposed skin. |
| Eye Irritant | Wear safety goggles or a face shield. |
| Respiratory Tract Irritant | Handle in a chemical fume hood to avoid inhaling dust. |
| Environmental Hazard | Do not dispose of down the drain. Collect all waste for proper disposal. |
Part 2: Operational Protocol for Waste Collection and Segregation
A systematic approach to waste collection at the point of generation is the most effective way to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, don the appropriate PPE. The choice of PPE is a direct response to the identified hazards.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat must be worn and fully fastened.
Step 2: Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container, preferably the original manufacturer's container or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[5] The container must have a secure, leak-proof lid.[9]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[10] The label should clearly state:
-
The words "Hazardous Waste "[4]
-
The full chemical name: "This compound "
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started.
-
Step 3: Segregation at the Source
This is the most critical step in the disposal workflow. Because this compound contains chlorine, it must be disposed of as halogenated organic waste .[3]
-
Solid Waste: Collect unused or waste this compound powder in a designated, labeled container for solid halogenated waste.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., for a reaction), the entire solution is considered halogenated waste. Collect it in a container specifically designated for "Halogenated Organic Solvents."[4]
-
Contaminated Labware: Rinse glassware that has come into contact with the compound with a small amount of an appropriate solvent (e.g., acetone). This rinsate must be collected and disposed of as halogenated liquid waste.
-
Contaminated Debris: Gloves, weigh boats, and paper towels contaminated with the compound should be collected in a sealed bag or container labeled as "Solid Hazardous Waste" and disposed of according to institutional guidelines.
Part 3: Emergency Procedures – Spill Management
Even with careful handling, spills can occur. A prepared response is essential to mitigate any potential hazard. These procedures are for minor, incidental spills that can be managed by laboratory personnel.
-
Alert Personnel: Notify others in the immediate area of the spill.[11]
-
Ensure Ventilation: If not already working in one, ensure the area is well-ventilated or move to a fume hood.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.
-
Contain the Spill:
-
For a solid spill: Gently cover the spill with a paper towel to prevent dust from becoming airborne. Carefully sweep the solid material into a container using a scoop or brush.[12] Avoid creating dust.
-
For a liquid spill (solution): Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[13][14] Do not use combustible materials like paper towels to absorb the bulk of a flammable solvent spill.[13]
-
-
Collect Waste: Using non-sparking tools, scoop the absorbed material into a sealable, labeled hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with soapy water. Place all cleanup materials (including used gloves) into the hazardous waste container.
-
Final Disposal: Seal the container, label it as hazardous waste, and arrange for pickup through your institution's EHS department.
For major spills (e.g., large quantities, spills outside of a contained area), evacuate the area immediately, alert others, and contact your institution's emergency response number.[11]
Part 4: Regulatory Framework
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[15][16][17] As the generator of the waste, the laboratory is legally responsible for ensuring it is correctly identified, managed, and transferred to a licensed disposal facility.[15][18] Adhering to the procedures outlined in this guide ensures compliance with these federal regulations and protects both human health and the environment.[16]
References
-
Hazardous Waste Reduction. (n.d.). Oregon State University, Environmental Health and Safety. Retrieved from [Link]
-
Chemical Spill Clean-Up. (n.d.). University of Delaware, Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
-
7.2 Organic Solvents. (n.d.). University of Tennessee Knoxville, Environment, Health and Safety. Retrieved from [Link]
-
How To Clean A Chemical Spill Correctly and Safely. (n.d.). Chem Klean. Retrieved from [Link]
-
This compound (CAS 65269-18-3). (n.d.). Chemsrc. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
EHS Fact Sheet: Organic Solvents. (2024, August 9). College of Southern Nevada, Environmental Health and Safety. Retrieved from [Link]
-
This compound Safety Data Sheet. (n.d.). XiXisys. Retrieved from [Link]
-
RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]
-
Resource Conservation and Recovery Act 101. (2021, May 26). Wastebits. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. csn.edu [csn.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. acs.org [acs.org]
- 15. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. blog.wastebits.com [blog.wastebits.com]
- 17. epa.gov [epa.gov]
- 18. natlenvtrainers.com [natlenvtrainers.com]
A Researcher's Guide to the Safe Handling of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. The following procedures are designed to establish a self-validating system of safety, ensuring minimal exposure risk and maintaining the integrity of your research.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the reactivity of intermediates like this compound, which is crucial for introducing molecular diversity, also necessitates stringent handling protocols. While specific toxicological data for this exact compound is not extensively published, analysis of structurally related chloropyrimidines provides a robust framework for assessing its potential hazards.[3][4][5] These analogues are consistently identified as skin, eye, and respiratory irritants, with some possessing acute toxicity.[3][4][5] Therefore, a cautious and well-defined approach to handling is paramount.
Hazard Assessment and Engineering Controls
Based on analogous compounds, this compound is presumed to be a hazardous substance. The primary risks include:
-
Skin Irritation: Causes skin irritation upon contact.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][7][8]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[4][5][9]
To mitigate these risks, all handling of this compound must be performed within a certified chemical fume hood to control airborne particulates and vapors. The work area should be equipped with readily accessible emergency eyewash stations and safety showers.[7][10]
Summary of Required Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound. The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[11]
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Double Nitrile Gloves: Powder-free, with the outer glove cuff extending over the lab coat sleeve.[11][12]- Impermeable Lab Coat: Long-sleeved with tight-fitting cuffs.[12][13]- ANSI-Approved Safety Goggles: With side shields to protect against splashes.[12][13] |
| Handling Potentially Dusty Material or Generating Aerosols | - All PPE for routine handling.- NIOSH-Approved Respirator: An N95 respirator is the minimum requirement to prevent inhalation of fine particles.[11][12][14] |
| Spill Cleanup | - All PPE for handling dusty material.- Face Shield: In addition to goggles for full face protection.[12][14]- Disposable, Impermeable Gown or Coveralls. [12][15] |
| Waste Disposal | - Double Nitrile Gloves.- Impermeable Lab Coat.- Safety Goggles. |
Operational Plan for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk. The following step-by-step process provides a framework for safe handling from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: A systematic workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Thoroughly review the Safety Data Sheets (SDS) of analogous compounds such as Ethyl 2,4-dichloropyrimidine-5-carboxylate to understand potential hazards.[3]
-
Ensure all personnel are trained on the specific risks associated with this chemical class.
-
Work exclusively within a designated and certified chemical fume hood.
-
Verify that an emergency spill kit, eyewash station, and safety shower are unobstructed and operational.[7][10]
-
-
Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly.
-
Don an impermeable lab coat, ensuring it is fully fastened.
-
Put on the first pair of nitrile gloves.
-
Don a second pair of nitrile gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.[11]
-
Wear ANSI-approved safety goggles.
-
If there is a risk of generating dust, a NIOSH-approved respirator must be worn.[12]
-
-
Experimental Procedures:
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in a manner that prevents cross-contamination.
-
Remove the outer pair of gloves.
-
Remove the lab coat, turning it inside out during removal.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after all PPE has been removed.[3]
-
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Emergency response workflow for a chemical spill.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[12]
-
Don Appropriate PPE: Before attempting to clean the spill, don all PPE recommended for spill cleanup, including a respirator and face shield.[12]
-
Contain the Spill: For solid spills, gently cover the material with damp paper towels to prevent dust from becoming airborne. For liquid spills, use absorbent pads to contain the spill.[12]
-
Clean the Spill: Carefully collect all contaminated materials and place them into a clearly labeled, sealed hazardous waste container.[3] Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Contaminated Materials: Used gloves, disposable lab coats, weighing papers, and any other contaminated materials must be placed in a designated, sealed hazardous waste container.
-
Unused Product: Dispose of any unused or unwanted product as hazardous waste. Do not dispose of it in the regular trash or down the drain.[3]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7][8][10]
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects both the researcher and the integrity of the scientific work.
References
- PubMed. (n.d.). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
- Fisher Scientific. (2024, February 23). Safety Data Sheet: Ethyl 2,4-dichloropyrimidine-5-carboxylate.
- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
- Acros Organics. (2013, November 1). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). Safety Data Sheet: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
- TCI Chemicals. (2025, October 16). Safety Data Sheet: Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate.
- PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Growing Science. (2023, March 17). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides.
- National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ResearchGate. (2025, August 10). (PDF) Toxicity of pyrimidine derivatives under oxidative stress conditions: Chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- PubChem. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
- Benchchem. (n.d.). Personal protective equipment for handling Halcinonide.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- ResearchGate. (2023, April 25). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide.
- Haihang Industry. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min.
- Biosynth. (2021, June 9). Safety Data Sheet.
- UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- BLD Pharmatech. (2014, May 6). MSDS of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. fishersci.se [fishersci.se]
- 4. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. pppmag.com [pppmag.com]
- 12. benchchem.com [benchchem.com]
- 13. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
